molecular formula C6H11NO B7766461 1,3-Dimethylpyrrolidin-2-one CAS No. 60544-40-3

1,3-Dimethylpyrrolidin-2-one

Cat. No.: B7766461
CAS No.: 60544-40-3
M. Wt: 113.16 g/mol
InChI Key: BCNBMSZKALBQEF-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpyrrolidin-2-one
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InChI

InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
Source PubChem
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InChI Key

BCNBMSZKALBQEF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00941368
Record name 1,3-Dimethylpyrrolidin-2-one
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Molecular Weight

113.16 g/mol
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CAS No.

19597-07-0, 60544-40-3
Record name 1,3-Dimethyl-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1,3-dimethyl-
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name 1,3-Dimethylpyrrolidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-Dimethylpyrrolidin-2-one, a heterocyclic compound of growing interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction: The Pyrrolidinone Scaffold and the Significance of this compound

The pyrrolidinone ring system is a prevalent structural motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This five-membered lactam serves as a versatile scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this core structure.[3] this compound, a disubstituted derivative, presents unique physicochemical properties due to the presence of two methyl groups, influencing its polarity, solubility, and steric profile. These characteristics make it a valuable intermediate and building block in the synthesis of complex organic molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key physicochemical data, compiled and verified from multiple authoritative sources.

PropertyValueSource(s)
Chemical Formula C₆H₁₁NO[4][5]
Molecular Weight 113.16 g/mol [5][6]
CAS Number 19597-07-0[4][7]
Appearance Colorless liquid[4]
Odor Pungent[4]
Boiling Point 197.6 °C at 760 mmHg[8]
96-97 °C[4]
Density 0.973 - 0.98 g/cm³[4][8]
Refractive Index 1.455[4][8]
Flash Point 85.2 °C[4][8]
Vapor Pressure 0.376 mmHg at 25°C[4][8]
pKa (Predicted) -0.37 ± 0.40[4][8]
Storage Sealed in dry, Room Temperature[4][8]

Note on conflicting data: Initial literature searches revealed discrepancies in boiling point and density values. The boiling point of ~154°C and a density of 0.792 g/cm³ were also reported.[4] The value of 197.6 °C at atmospheric pressure appears to be the more consistently cited boiling point, with lower values likely corresponding to measurements at reduced pressure. Similarly, a density of approximately 0.97-0.98 g/cm³ is more frequently reported.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method involves the reductive amination of a γ-keto acid or its ester, followed by intramolecular cyclization and subsequent N-methylation.

Proposed Synthesis Workflow

A plausible synthetic pathway for this compound is outlined below. This multi-step process leverages well-established organic reactions, providing a reliable method for its preparation in a laboratory setting.

Synthesis of this compound cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Lactamization Levulinic_Acid Levulinic Acid Intermediate_Amine 4-(Methylamino)pentanoic Acid Levulinic_Acid->Intermediate_Amine + Methylamine Methylamine Methylamine->Intermediate_Amine + Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Intermediate_Amine + Intermediate_Amine_2 4-(Methylamino)pentanoic Acid Intermediate_Amine->Intermediate_Amine_2 Pyrrolidinone_Intermediate This compound Intermediate_Amine_2->Pyrrolidinone_Intermediate Δ Heat Heat caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Levulinic acid

  • Methylamine (40% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reductive Amination:

    • In a round-bottom flask, dissolve levulinic acid (1 equivalent) in methanol.

    • Cool the solution in an ice bath and slowly add methylamine (1.2 equivalents).

    • Stir the mixture for 30 minutes.

    • In a separate beaker, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove methanol.

  • Lactamization:

    • To the aqueous residue from the previous step, add a sufficient amount of a high-boiling point solvent (e.g., xylene).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Continue refluxing for 4-6 hours until no more water is collected.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Reactivity Profile

The reactivity of this compound is primarily dictated by the lactam functionality. The carbonyl group is susceptible to nucleophilic attack, and the α-protons can be deprotonated by strong bases to form an enolate, which can then participate in various alkylation and condensation reactions. The N-methyl group is generally stable, but under harsh conditions, demethylation can occur. The C3-methyl group provides steric hindrance, which can influence the regioselectivity of reactions at the adjacent methylene group.

Applications in Drug Development and Research

The introduction of methyl groups at the 1 and 3 positions can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the N-methyl group can enhance metabolic stability and cell permeability. The C3-methyl group can introduce a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Researchers in drug development can utilize this compound as a versatile building block to synthesize novel chemical entities with tailored properties for various therapeutic targets.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would exhibit the following key signals:

  • A singlet for the N-methyl protons.

  • A doublet for the C3-methyl protons.

  • A multiplet for the C3-proton.

  • Multiplets for the C4 and C5 methylene protons.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

  • A signal for the carbonyl carbon (C2).

  • Signals for the N-methyl and C3-methyl carbons.

  • Signals for the C3, C4, and C5 carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the lactam carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

  • Eye and Skin Contact: Causes irritation.[4] In case of contact, flush immediately with plenty of water.

  • Inhalation: May cause respiratory irritation.[7] Work in a well-ventilated area or use a fume hood.

  • Ingestion: May be harmful if swallowed.

  • Flammability: It is a flammable liquid.[4] Keep away from open flames and high temperatures.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][10][11]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity profile offers opportunities for further functionalization. While its direct application in marketed pharmaceuticals is not prominent, its role as a versatile building block in drug discovery and organic synthesis is significant. The insights provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their scientific endeavors.

References

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one (CAS: 19597-07-0)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, robust synthesis protocols, characteristic spectral signatures, and its potential as a versatile building block in the development of novel chemical entities.

This compound is a disubstituted γ-lactam. The presence of a chiral center at the C3 position means the compound can exist as a racemic mixture or as individual enantiomers. The N-methylation distinguishes it from its secondary amine precursor, significantly altering its physical and chemical properties, such as polarity, boiling point, and reactivity. Its structural details and key properties are summarized below.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueSource(s)
CAS Number 19597-07-0[1]
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name This compound[1]
Synonyms 1,3-Dimethyl-2-pyrrolidinone, 1,3-Dimethyl-2-oxopyrrolidine[2]
Appearance Colorless liquid[2]
Boiling Point 96-97 °C (at unspecified pressure); ~154 °C (estimated at atm. pressure)[2]
Density ~0.98 - 0.99 g/mL[2]
Canonical SMILES CC1CCN(C1=O)C
InChI Key BCNBMSZKALBQEF-UHFFFAOYSA-N

Synthesis and Purification

The most direct and common synthetic route to this compound involves the N-methylation of its precursor, 3-methylpyrrolidin-2-one. This transformation is a classic example of lactam alkylation, which requires the deprotonation of the amide nitrogen followed by nucleophilic attack on a methylating agent.

Synthetic Workflow

The synthesis is typically a two-step process starting from commercially available precursors to generate the initial lactam, followed by the final N-methylation step.

G cluster_0 Step 1: Lactam Formation (Example) cluster_1 Step 2: N-Methylation Precursor γ-Keto Acid Derivative Intermediate 3-Methylpyrrolidin-2-one (CAS: 2555-05-7) Precursor->Intermediate Reductive Amination Product This compound (CAS: 19597-07-0) Intermediate->Product 1. NaH, THF 2. CH₃I

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

This protocol details a robust method for the N-methylation of 3-methylpyrrolidin-2-one using sodium hydride and methyl iodide.

Expertise & Causality:

  • Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base, which is critical for this reaction. It efficiently deprotonates the lactam nitrogen (pKa ≈ 17-18) to form the corresponding sodium salt without competing in the subsequent nucleophilic substitution. Using a weaker base like potassium carbonate would result in an unfavorable equilibrium and incomplete reaction.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic, preventing the quenching of the base and the reactive anion, and it effectively solvates the resulting sodium lactamate.

  • Reagent Stoichiometry: A slight excess of NaH is used to ensure complete deprotonation of the starting material. Methyl iodide is typically used in slight excess to drive the reaction to completion.

Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylpyrrolidin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF via cannula to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation: The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

    • Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • The spectrum is expected to be complex due to the chiral center at C3.

  • ~2.85 ppm (s, 3H): A sharp singlet corresponding to the N-CH₃ protons. In N-methyl-2-pyrrolidone, this signal appears at ~2.85 ppm.[5]

  • ~1.15 ppm (d, 3H): A doublet for the C3-CH₃ protons, coupled to the adjacent methine proton.

  • ~2.2-2.5 ppm (m, 1H): A multiplet for the C3-H proton.

  • ~3.1-3.4 ppm (m, 2H): A complex multiplet for the two diastereotopic C5-H protons adjacent to the nitrogen.

  • ~1.8-2.1 ppm (m, 2H): A complex multiplet for the two diastereotopic C4-H protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • ~175-177 ppm: Carbonyl carbon (C2).

  • ~48-50 ppm: Methylene carbon adjacent to nitrogen (C5). In N-methyl-2-pyrrolidone, this appears at ~49 ppm.[3]

  • ~35-38 ppm: Methine carbon (C3).

  • ~30-33 ppm: Methylene carbon (C4).

  • ~29-31 ppm: N-Methyl carbon (N-CH₃). In N-methyl-2-pyrrolidone, this appears at ~29 ppm.[3]

  • ~15-18 ppm: C3-Methyl carbon (C3-CH₃).

Infrared (IR) Spectroscopy

Predicted Key Absorptions (Liquid Film):

  • 2970-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

  • 1680-1700 cm⁻¹: A very strong and sharp absorption band characteristic of the tertiary amide (lactam) C=O carbonyl stretch. This is the most prominent feature of the spectrum.

  • 1460-1490 cm⁻¹: C-H bending vibrations.

  • 1290-1350 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (MS)

Predicted Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak is expected at m/z = 113, corresponding to the molecular weight of the compound.

  • Major Fragments: The fragmentation is likely dominated by alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Caption: Predicted primary fragmentation pathways in EI-MS.

Chemical Reactivity and Synthetic Applications

As a substituted lactam, this compound serves as a valuable scaffold in organic synthesis. Its reactivity is primarily centered around the positions alpha to the carbonyl group.

Enolate Formation and C4-Alkylation

The protons on the C4 position are acidic (pKa ≈ 22-24 in DMSO) and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), providing a direct route to 2,3,4-trisubstituted pyrrolidinone derivatives. This strategic functionalization is a cornerstone of building molecular complexity for drug discovery programs.

Role in Medicinal Chemistry

The pyrrolidin-2-one core is a privileged scaffold found in a wide array of pharmacologically active compounds. For instance, substituted pyrrolidinones have been investigated for their analgesic activity and for treating neurological disorders like epilepsy.[7][8] While patents may not name this compound specifically, they establish the immense value of its structural class. Its defined stereocenter at C3 and the protected N-methyl group make it an attractive starting point for the synthesis of complex targets where control of stereochemistry is paramount.

Safety and Handling

This compound is classified as an irritant.[2]

  • Hazard Statements: Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

Synthesis and characterization of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted five-membered lactam, belonging to the same chemical class as N-Methyl-2-pyrrolidone (NMP), a widely utilized aprotic solvent.[1] As a functionalized derivative, it serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialized materials.[2] Its structure, featuring both N-methylation and C3-methylation, offers unique steric and electronic properties compared to its parent compound. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its purification, and a full suite of characterization techniques for structural verification and quality control.

Synthesis of this compound

The most direct and reliable laboratory-scale synthesis of this compound involves the N-methylation of its immediate precursor, 3-Methylpyrrolidin-2-one.[3] This strategy is predicated on the deprotonation of the lactam nitrogen to form a potent nucleophile, which subsequently undergoes an SN2 reaction with a methylating agent.

Underlying Principles and Rationale

The core of this synthesis is the alkylation of a secondary lactam. The nitrogen atom in a lactam is significantly less basic and nucleophilic than in an amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct reaction with a methylating agent is inefficient. To overcome this, a strong, non-nucleophilic base is required to quantitatively deprotonate the N-H bond. Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the lactam to form the corresponding sodium salt (a nucleophilic amide anion) and hydrogen gas, driving the reaction to completion.

Once the highly nucleophilic amide anion is formed, it readily attacks an electrophilic methyl source, such as iodomethane (methyl iodide). The choice of iodomethane is strategic; iodide is an excellent leaving group, facilitating a rapid and efficient SN2 displacement to form the desired C-N bond.

Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

Materials:

  • 3-Methylpyrrolidin-2-one (C₅H₉NO, MW: 99.13 g/mol )[3][4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Deprotonation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of 3-Methylpyrrolidin-2-one (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time hydrogen gas evolution will be observed.

  • Methylation: The reaction mixture is cooled back to 0 °C. Iodomethane (1.2 equivalents) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output R1 3-Methylpyrrolidin-2-one P1 Step 1: Deprotonation (0°C to RT, 1 hr) Formation of Sodium Amide R1->P1 R2 Sodium Hydride (NaH) R2->P1 R3 Iodomethane (CH3I) P2 Step 2: N-Methylation (0°C to RT, 4-6 hrs) SN2 Reaction R3->P2 R4 Anhydrous THF R4->P1 P1->P2 Amide Anion P3 Step 3: Aqueous Workup (Quench with NH4Cl) P2->P3 Reaction Mixture P4 Step 4: Extraction (DCM) P3->P4 P5 Step 5: Drying & Concentration P4->P5 Organic Layer O1 Crude Product P5->O1 O2 Purified this compound O1->O2 Purification

Caption: Workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis typically contains residual solvent, mineral oil (from the NaH dispersion), and minor impurities. Due to its relatively high boiling point, vacuum fractional distillation is the preferred method for purification.[5] This technique allows the compound to boil at a lower temperature, preventing thermal decomposition.

Protocol:

  • The crude product is transferred to a round-bottom flask suitable for distillation.

  • The flask is fitted with a fractionating column (e.g., a Vigreux column) and a distillation head with a condenser and collection flask.

  • The system is connected to a vacuum pump, and the pressure is gradually reduced.

  • The flask is heated gently in an oil bath. Low-boiling impurities and residual solvent will distill first.

  • The fraction corresponding to the boiling point of this compound at the given pressure is collected. The expected boiling point is approximately 197.6 °C at atmospheric pressure, which will be significantly lower under vacuum.[5]

This method is analogous to purification strategies for similar pyrrolidones, which often involve an initial treatment with a base to remove acidic impurities before distillation.[6][7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Physical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₆H₁₁NO
Molar Mass 113.16 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 197.6 °C (at 760 mmHg)[5]
Density ~0.973 g/cm³[5]
¹H NMR (Predicted) δ ~2.8 (s, 3H, N-CH₃), δ ~2.3-2.5 (m, 1H, C3-H), δ ~1.1 (d, 3H, C3-CH₃), plus multiplets for C4-H₂ and C5-H₂ protons.
¹³C NMR (Predicted) δ ~175 (C=O), δ ~40-50 (ring CH₂), δ ~30-40 (ring CH), δ ~25-30 (N-CH₃), δ ~15-20 (C3-CH₃).
FT-IR (Predicted) Strong absorbance at ~1690 cm⁻¹ (C=O, lactam stretch), ~2850-2950 cm⁻¹ (C-H stretch).
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 113.0841 (Exact Mass).[8]
Interpretation of Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence and connectivity of all protons. The appearance of a singlet around 2.8 ppm is definitive proof of successful N-methylation. The splitting patterns of the ring protons (C3, C4, and C5) confirm the pyrrolidinone structure. ¹³C NMR will show six distinct carbon signals, with the carbonyl carbon appearing furthest downfield (~175 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band for the carbonyl (C=O) group of the five-membered lactam ring, expected around 1690 cm⁻¹.[9] The absence of a broad N-H stretch (typically ~3200 cm⁻¹) and the presence of sharp C-H stretching bands below 3000 cm⁻¹ further confirm the formation of the N-methylated product.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a clear molecular ion peak corresponding to the mass of the molecule (m/z = 113), confirming its elemental composition. Fragmentation patterns can provide further structural information.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Confirmation Input Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS R_NMR Proton & Carbon Environment (Confirms Connectivity) NMR->R_NMR R_IR Functional Groups (C=O present, N-H absent) IR->R_IR R_MS Molecular Weight & Formula MS->R_MS Output Structurally Confirmed This compound R_NMR->Output R_IR->Output R_MS->Output

Caption: Analytical workflow for structural confirmation.

Safety and Handling

This compound is expected to have properties similar to other alkylated pyrrolidinones. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is considered an irritant and may be harmful if inhaled or ingested.[2] As a flammable substance, it should be kept away from open flames and high temperatures.[2] All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1,3-Dimethylpyrrolidin-2-one, a key chemical intermediate, through the lens of core spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound.

Introduction and Molecular Structure

This compound (C₆H₁₁NO, Molar Mass: 113.16 g/mol ) is a substituted five-membered lactam.[1][2] Its structure, featuring a tertiary amide within a pyrrolidine ring and a methyl group at the C3 position, makes it a valuable building block in organic synthesis. Accurate structural confirmation is paramount for its application in research and development, necessitating the use of orthogonal analytical techniques. This guide will systematically employ NMR, IR, and MS to provide an unambiguous structural assignment.

Below is the molecular structure of this compound with atom numbering for spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3][4][5][6][7] The chemical environment of each nucleus influences its resonance frequency, providing detailed information about molecular structure and connectivity.[3][6]

Experimental Protocol: NMR

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of This compound in ~0.7 mL of CDCl3. prep2 Add Tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a 400 MHz (or higher) NMR spectrometer. prep3->acq1 acq2 Acquire ¹H and ¹³C NMR spectra at room temperature. acq1->acq2 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 proc2 Calibrate the spectra using the TMS signal. proc1->proc2 proc3 Integrate ¹H NMR signals and pick peaks for both spectra. proc2->proc3

Caption: Standardized workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Signal Position (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.85Singlet3HN-CH₃ (C6)The methyl group on the nitrogen has no adjacent protons, resulting in a singlet. Its chemical shift is downfield due to the electron-withdrawing effect of the nitrogen atom.
~2.40Multiplet1HC3-HThis proton is coupled to the adjacent C4 methylene protons and the C3-methyl protons, leading to a complex multiplet.
~2.20Multiplet2HC5-H₂These methylene protons are adjacent to the nitrogen and the C4 methylene group.
~1.80Multiplet2HC4-H₂These methylene protons are situated between the C3 and C5 positions, resulting in a complex splitting pattern.
~1.15Doublet3HC3-CH₃ (C7)This methyl group is coupled to the single proton at the C3 position, resulting in a doublet.
¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Signal Position (δ, ppm)AssignmentRationale
~175.0C=O (C2)The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~48.0C5This carbon is attached to the nitrogen, causing a downfield shift.
~35.0C3The carbon bearing the methyl group.
~30.0C4A standard aliphatic methylene carbon.
~28.0N-CH₃ (C6)The N-methyl carbon, shifted downfield by the attached nitrogen.
~16.0C3-CH₃ (C7)A typical chemical shift for an aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Experimental Protocol: IR
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer.

  • Analysis: The spectrum is recorded in the range of 4000-600 cm⁻¹.

IR Data and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~2960-2850C-H StretchAlkane (CH₃, CH₂, CH)These strong absorptions are characteristic of the sp³ C-H bonds in the methyl and pyrrolidine ring portions of the molecule.[10]
~1680 C=O Stretch Tertiary Amide (Lactam) This is a very strong and sharp absorption, which is highly diagnostic for the carbonyl group in the five-membered lactam ring.[10][11] The position is typical for a strained cyclic amide.
~1460 & ~1375C-H BendAlkane (CH₃, CH₂)These bands correspond to the bending vibrations of the alkyl groups.
~1250C-N StretchTertiary AmideThis absorption is attributed to the stretching vibration of the carbon-nitrogen bond of the tertiary amide.

The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amide.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[12]

Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method used to generate a molecular ion and characteristic fragment ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

The mass spectrum is expected to show the following key ions:

m/z ValueIonInterpretation
113 [M]⁺ Molecular Ion: This peak corresponds to the intact molecule and confirms the molecular weight of 113 g/mol .
98[M - CH₃]⁺Loss of a methyl radical from the C3 position.
84[M - C₂H₅]⁺ or [M - NCH₃]⁺Potential fragmentation pathways involving ring cleavage.
70[M - C₃H₇]⁺Further fragmentation of the pyrrolidine ring.
56[C₄H₈]⁺ or [C₃H₆N]⁺Common fragments from pyrrolidine ring cleavage.
42[C₂H₄N]⁺ or [C₃H₆]⁺A common fragment in the mass spectra of N-alkylated compounds.

Proposed Fragmentation Pathway

M [C6H11NO]⁺˙ m/z = 113 (Molecular Ion) F98 [C5H8NO]⁺ m/z = 98 M->F98 - •CH3 F56 [C3H6N]⁺ m/z = 56 M->F56 - C3H5O• (α-cleavage) F98->F56 - C2H2O F42 [C2H4N]⁺ m/z = 42 F56->F42 - CH2

Caption: A plausible EI fragmentation pathway for this compound.

The fragmentation of amides under EI-MS often involves α-cleavage adjacent to the carbonyl group or the nitrogen atom.[12][13][14][15] The presence of the molecular ion at m/z 113 and characteristic fragments provides strong evidence for the proposed structure.

Integrated Spectroscopic Analysis

The combined data from NMR, IR, and MS provides a cohesive and definitive structural confirmation of this compound.

  • MS establishes the molecular formula C₆H₁₁NO with a molecular weight of 113.

  • IR confirms the presence of a tertiary amide (lactam) C=O group (~1680 cm⁻¹) and aliphatic C-H bonds, while confirming the absence of N-H bonds.

  • ¹³C NMR shows 6 distinct carbon signals, matching the molecular structure, including a carbonyl carbon (~175.0 ppm) and five aliphatic carbons.

  • ¹H NMR details the specific proton environments, including the N-methyl singlet, the C3-methyl doublet, and the protons on the pyrrolidine ring, fully consistent with the proposed structure.

This integrated approach, leveraging the strengths of each technique, provides an unassailable validation of the chemical identity and structure of this compound, which is essential for its use in regulated and high-precision applications.

Safety and Handling

This compound is an irritating compound.[16] All handling should be performed in a well-ventilated area or fume hood.[17][18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[17][19][18] Store the compound in a tightly closed container in a cool, dry place.[17][18]

References

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical and physical properties, synthesis, applications, and safety considerations of 1,3-Dimethylpyrrolidin-2-one.

Core Molecular and Physical Properties

This compound, also known as 1,3-Dimethyl-2-oxopyrrolidine, is a substituted five-membered lactam. Its fundamental properties are crucial for its application in various chemical syntheses. The molecular formula of this compound is C6H11NO.[1][2][3] Its molecular weight is 113.16 g/mol .[1][2][3][4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C6H11NO[1][2][3]
Molecular Weight 113.16 g/mol [1][2][3][4]
CAS Number 19597-07-0[1][2]
Appearance Colorless liquid[2]
Density ~0.98 g/mL[2]
Boiling Point ~154 °C[2]
Flash Point 85.2 °C[4]
Vapor Pressure 0.376 mmHg at 25°C[4]
Refractive Index 1.455[4]

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound can be synthesized through several routes, with the methylation of a pyrrolidinone precursor being a common strategy. One general method involves the methylation of pyrrolidin-2-one at the nitrogen (position 1) and the alpha-carbon (position 3).[2]

A plausible synthetic route is outlined below:

Synthesis of this compound Pyrrolidin-2-one Pyrrolidin-2-one 1-Methylpyrrolidin-2-one 1-Methylpyrrolidin-2-one Pyrrolidin-2-one->1-Methylpyrrolidin-2-one Methylating Agent (e.g., CH3I) Enolate of 1-Methylpyrrolidin-2-one Enolate of 1-Methylpyrrolidin-2-one 1-Methylpyrrolidin-2-one->Enolate of 1-Methylpyrrolidin-2-one Strong Base (e.g., LDA) This compound This compound Enolate of 1-Methylpyrrolidin-2-one->this compound Methylating Agent (e.g., CH3I)

Caption: A potential synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the lactam functionality and the methyl substituents. The carbonyl group can undergo nucleophilic attack, and the protons on the carbon adjacent to the carbonyl can be abstracted under strongly basic conditions to form an enolate, which can then participate in various C-C bond-forming reactions.

Applications in Research and Drug Development

While this compound itself is primarily used as an intermediate in organic synthesis, the pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5]

  • Scaffold for Bioactive Molecules: The pyrrolidinone ring system is a core component of a wide range of pharmaceuticals. Its derivatives have shown diverse biological activities, including anticonvulsant, anticancer, and antidiabetic properties.

  • Intermediate for Complex Molecules: As an intermediate, this compound can be further functionalized to create more complex molecules for screening in drug discovery programs.[2] For instance, the synthesis of various substituted pyrrolidin-2-ones is of significant interest for developing new therapeutic agents.[6][7]

  • Antibacterial Drug Discovery: The related pyrrolidine-2,3-dione scaffold has been identified as a potential inhibitor of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, highlighting the potential of pyrrolidinone derivatives in the development of novel antibiotics.[8]

Experimental Protocol: Synthesis of a Pyrrolidinone Derivative

The following is a general procedure for the synthesis of a substituted pyrrolidinone, illustrating a common synthetic methodology in this class of compounds.

Objective: To synthesize a substituted 3-pyrrolin-2-one via a multicomponent reaction.[9]

Materials:

  • Aniline

  • An appropriate aldehyde

  • Diethyl acetylenedicarboxylate

  • Citric acid

  • Ethanol

  • Ultrasound bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent), the aldehyde (1 equivalent), and diethyl acetylenedicarboxylate (1 equivalent) in ethanol.

  • Add a catalytic amount of citric acid to the mixture.

  • Place the flask in an ultrasound bath and irradiate at a specified frequency and temperature for the required duration (typically monitored by TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired substituted 3-pyrrolin-2-one.

Rationale: This method represents a green chemistry approach, utilizing a biodegradable catalyst (citric acid) and a relatively benign solvent (ethanol) under ultrasound irradiation to promote the reaction, often leading to shorter reaction times and higher yields.[9]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

  • Eye and Skin Contact: Causes irritation. Avoid direct contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.

  • Inhalation: May cause respiratory irritation.[3] Work in a well-ventilated area or under a fume hood.

  • Ingestion: May be harmful if swallowed.[10]

  • Flammability: It is a flammable liquid and should be kept away from open flames and high temperatures.[2]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[10][11][12]

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves Gloves Well-ventilated Area Well-ventilated Area Avoid Ignition Sources Avoid Ignition Sources Proper Storage Proper Storage This compound This compound This compound->Safety Goggles Eye Irritant This compound->Gloves Skin Irritant This compound->Well-ventilated Area Respiratory Irritant This compound->Avoid Ignition Sources Flammable

References

Solubility of 1,3-Dimethylpyrrolidin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic organic compound of increasing interest in synthetic chemistry and pharmaceutical development. The document outlines the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solvent compatibility for applications ranging from reaction engineering and purification to formulation development.

Introduction: The Significance of this compound

This compound is a substituted γ-lactam, a structural motif found in numerous biologically active compounds and pharmaceutical intermediates.[1] The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[2] Understanding the solubility of this specific derivative is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, is the fundamental principle behind purification techniques like crystallization and chromatography, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[3] This guide serves to elucidate the solvent compatibility of this compound, enabling scientists to harness its full potential.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (C₆H₁₁NO) possesses a five-membered lactam ring, which is a cyclic amide.[4]

  • Polarity: The presence of the carbonyl group (C=O) and the tertiary amine nitrogen within the lactam ring creates a significant dipole moment, making it a polar molecule.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.[5] However, unlike its unsubstituted counterpart, 2-pyrrolidinone, the nitrogen atom is methylated, meaning it cannot act as a hydrogen bond donor. This structural feature significantly influences its interaction with protic versus aprotic solvents.

  • Steric Factors: The two methyl groups (at the N-1 and C-3 positions) add steric bulk and increase the non-polar character of the molecule compared to simpler pyrrolidinones.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁NO[6]
Molar Mass113.16 g/mol [6]
Boiling Point197.6 °C at 760 mmHg[5]
Density~0.973 g/cm³[5]
Flash Point85.2 °C[5][6]
Vapor Pressure0.376 mmHg at 25°C[5][6]
LogP (XLogP3)0.4[5]

Theoretical Framework: Predicting Solubility

Even without extensive empirical data, solubility can be effectively predicted by applying fundamental chemical principles.

"Like Dissolves Like"

The most foundational principle in solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

  • Polar Solvents: Polar solvents will readily dissolve polar solutes. Given that this compound is a polar molecule, it is expected to be highly soluble in polar solvents like alcohols, ketones, and other amides.

  • Non-polar Solvents: Conversely, non-polar solvents are best for dissolving non-polar solutes. The solubility of this compound in non-polar solvents like alkanes is expected to be limited.

Hansen Solubility Parameters (HSP)

For a more nuanced prediction, Hansen Solubility Parameters (HSP) provide a powerful tool. This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.[8][9]

Two substances are likely to be miscible if the "distance" (Ra) between their HSP coordinates in 3D space is small.[9] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally.[10] For practical purposes, comparing its structure to known solvents allows for a qualitative prediction of compatibility.

Predicted Solubility Profile

Based on the principles above and data for structurally analogous compounds like N-Methyl-2-pyrrolidone (NMP), the following table provides a predicted solubility profile for this compound.[11] Miscibility is defined as being soluble in all proportions to form a homogeneous solution.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationaleReference(s)
Polar Protic
AlcoholsMethanol, EthanolMiscibleStrong polar interactions and hydrogen bond acceptance.[7][12]
WaterSoluble / MiscibleThe polar lactam group allows for miscibility.[13]
Polar Aprotic
KetonesAcetoneMiscibleSimilar high polarity and dipole-dipole interactions.[12]
EstersEthyl AcetateMiscibleGood polarity matching.[12][14]
AmidesDimethylformamide (DMF)MiscibleVery similar functionality and high polarity.[12]
SulfoxidesDimethyl Sulfoxide (DMSO)MiscibleHigh polarity and dipole-dipole interactions.[12]
NitrilesAcetonitrileMiscibleStrong dipole-dipole interactions.[12]
Non-Polar
Aromatic HydrocarbonsToluene, BenzeneSoluble / MiscibleThe alkyl and ring structure provides some non-polar character.[14]
Chlorinated HydrocarbonsDichloromethane, ChloroformMiscibleModerate polarity allows for good interaction.[14]
AlkanesHexane, HeptaneInsoluble / Poorly SolubleLarge mismatch in polarity ("like dissolves like" principle).[7][11]
EthersDiethyl EtherSoluble / MiscibleModerate polarity allows for solubility.[14]

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining both qualitative and quantitative solubility.

Protocol 1: Qualitative Miscibility Assessment

This rapid method determines if the compound is miscible or immiscible in a given solvent.[3]

Materials:

  • This compound (high purity)

  • Test solvent (high purity, e.g., anhydrous)

  • Small, clear glass vials (e.g., 4 mL) with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Preparation: Into a clean, dry vial, add 1 mL of the test solvent.

  • Addition of Solute: Add 1 mL of this compound to the same vial.

  • Mixing: Securely cap the vial and vortex vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture appears as a single, clear, homogeneous phase.

    • Immiscible: Two distinct layers are visible, or the mixture is persistently cloudy/emulsified.[3]

  • Record: Note the results as "Miscible" or "Immiscible" at room temperature.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a solvent at a specific temperature.[15]

Materials:

  • This compound

  • Test solvent

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • A validated analytical method for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the solvent in a sealed flask. "Excess" means undissolved solute should be clearly visible.

  • Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the flask to remain in the bath for several hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear, upper liquid phase using a syringe. Immediately attach a syringe filter and dispense the filtered supernatant into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample with a suitable solvent to bring its concentration into the calibrated range of your analytical instrument.

  • Quantification: Analyze the diluted sample using the pre-validated analytical method to determine the concentration of this compound.

  • Calculation: Using the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in g/L or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination A flowchart illustrating the sequential steps for both qualitative and quantitative solubility analysis.

G cluster_qualitative Part 1: Qualitative Miscibility cluster_quantitative Part 2: Quantitative Analysis (Shake-Flask) Qual_Start 1. Add 1mL Solvent & 1mL Solute to Vial Qual_Mix 2. Cap and Vortex for 60 seconds Qual_Start->Qual_Mix Qual_Observe 3. Visual Inspection Qual_Mix->Qual_Observe Qual_Result Homogeneous? Qual_Observe->Qual_Result Qual_Miscible Result: Miscible Qual_Result->Qual_Miscible Yes Qual_Immiscible Result: Immiscible Qual_Result->Qual_Immiscible No Quant_Start 1. Add Excess Solute to Known Volume of Solvent Quant_Equil 2. Equilibrate in Shaker (24-48h at constant T) Quant_Start->Quant_Equil Quant_Settle 3. Settle Undissolved Solute Quant_Equil->Quant_Settle Quant_Sample 4. Sample & Filter Supernatant Quant_Settle->Quant_Sample Quant_Dilute 5. Accurate Dilution Quant_Sample->Quant_Dilute Quant_Analyze 6. Analyze by Validated Method (GC/HPLC) Quant_Dilute->Quant_Analyze Quant_Calc 7. Calculate Solubility (e.g., g/L) Quant_Analyze->Quant_Calc

Applications in Drug Development and Research

A thorough understanding of solubility is not academic; it is a practical necessity.

  • Reaction Chemistry: As a polar aprotic solvent, this compound can be an excellent medium for reactions involving polar or charged intermediates, such as in certain nucleophilic substitution reactions. Its solubility profile dictates which reagents can be used and helps in designing a homogeneous reaction system.

  • Purification: Differences in solubility are the cornerstone of purification. For instance, after a reaction in a soluble medium like toluene, the product could be precipitated or crystallized by adding an "anti-solvent" in which it is insoluble, such as hexane.

  • Formulation Science: For a compound to be developed as an oral or injectable drug, it often needs to be dissolved in a pharmaceutically acceptable vehicle. Knowing its solubility in solvents like ethanol, propylene glycol, or various oils is critical for formulation scientists.[10][16]

Diagram 2: Role of Solubility in Reaction Work-up This diagram shows how solubility differences are exploited during a typical liquid-liquid extraction to purify a product.

G Workflow: Purification via Liquid-Liquid Extraction A Reaction Mixture in Toluene (Organic Solvent) (Product + Water-Soluble Impurities) B Transfer to Separatory Funnel A->B C Add Immiscible Aqueous Phase (e.g., Water or Brine) B->C D Shake to Mix Phases C->D E Equilibration: Partitioning based on Solubility D->E F Organic Layer: High concentration of Product (Product is more soluble in Toluene) E->F Separation G Aqueous Layer: High concentration of Impurities (Impurities are more soluble in Water) E->G Separation H Drain & Collect Organic Layer F->H I Purified Product Solution H->I

Safety and Handling

While specific data for this compound is limited, compounds in the pyrrolidinone class require careful handling. It is predicted to be an irritant to the skin, eyes, and respiratory system.

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a polar organic compound with a high predicted solubility in a wide array of polar aprotic and protic solvents, and limited solubility in non-polar aliphatic hydrocarbons. This profile makes it a versatile candidate for use as a reaction solvent and a useful intermediate in multi-step synthesis. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform empirical validation using the detailed protocols provided herein to ascertain precise solubility values for their specific applications. This rigorous approach ensures the successful and efficient use of this compound in research and development.

References

A Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Structure, Synthesis, and Characterization for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The pyrrolidine-2-one scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, making its derivatives of significant interest to researchers in drug discovery and development.[1][2] This technical guide provides an in-depth analysis of this compound, covering its precise chemical structure and nomenclature, key physicochemical properties, a detailed synthetic protocol, and modern analytical techniques for its characterization and quality control. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to support the synthesis and application of this compound.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity begins with its systematic name and structure. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4]

The structure consists of a five-membered pyrrolidinone ring. The "pyrrolidin" component indicates a saturated five-membered ring containing one nitrogen atom. The "-2-one" suffix specifies a carbonyl group (C=O) at the second position of the ring. The prefixes "1,3-dimethyl-" denote the presence of two methyl (-CH₃) groups, one attached to the nitrogen atom at position 1 and the other to the carbon atom at position 3.

Chemical Structure of this compound:

Stereochemistry

A critical feature of the this compound structure is the presence of a chiral center at the C3 position (the carbon atom bearing a methyl group). Consequently, the molecule can exist as two distinct enantiomers: (R)-1,3-dimethylpyrrolidin-2-one and (S)-1,3-dimethylpyrrolidin-2-one. The stereochemistry of this center is a crucial consideration in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with enantioselective biological targets like proteins and enzymes.[2]

Key Physicochemical Data

A summary of essential physicochemical properties is crucial for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₁NO[3][5]
Molecular Weight 113.16 g/mol [3][5]
CAS Number 19597-07-0[4][5]
Appearance Colorless liquid[6]
Boiling Point ~96-97 °C[5]
Density ~0.792 g/cm³ (at 15 °C)[5]
SMILES CC1CCN(C)C1=O[4][7]
InChIKey BCNBMSZKALBQEF-UHFFFAOYSA-N[7]

Synthesis and Purification Strategies

Rationale for Synthesis: The Pyrrolidinone Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-rich structure allows for three-dimensional exploration of chemical space, often leading to improved binding affinity and selectivity for biological targets compared to flat, aromatic systems.[2] Derivatives of pyrrolidin-2-one are integral to a wide range of pharmaceuticals, underscoring the importance of robust synthetic routes to access novel analogues like this compound.[8][9]

Synthetic Pathway: A General Approach

A logical and versatile method for synthesizing this compound involves a two-step alkylation of a commercially available precursor, such as 3-methylpyrrolidin-2-one. This approach provides clear, sequential control over the introduction of the methyl groups.

The causality behind this pathway is straightforward:

  • N-Alkylation: The first step is the methylation of the nitrogen atom. The amide N-H proton is the most acidic proton in the starting material, allowing for selective deprotonation with a suitable base, followed by nucleophilic attack on a methylating agent.

  • C-Alkylation (if starting from pyrrolidin-2-one): Alternatively, if starting from pyrrolidin-2-one, an initial N-alkylation is followed by C-alkylation at the alpha-position (C3). This requires a stronger base to deprotonate the α-carbon, forming an enolate which then reacts with the methylating agent.

The diagram below illustrates a generalized workflow for the synthesis starting from a pre-methylated carbon scaffold.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification Start 3-Methylpyrrolidin-2-one (Starting Material) Base Deprotonation (e.g., NaH in THF) Start->Base  Step 1 Intermediate Sodium Amide Intermediate Base->Intermediate Reagent N-Alkylation (e.g., CH₃I) Intermediate->Reagent  Step 2 Product Crude 1,3-Dimethyl- pyrrolidin-2-one Reagent->Product Purify Column Chromatography (Silica Gel) Product->Purify Solvent Solvent Removal (Rotary Evaporation) Purify->Solvent Final Pure Product (>95% Purity) Solvent->Final

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

  • 3-Methylpyrrolidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-methylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution from the deprotonation of the amide.

  • Deprotonation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of the sodium salt of the amide should result in a homogenous or slightly cloudy solution.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible. Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a pure liquid.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are paramount in scientific research. A multi-technique approach is required for the validation of synthesized this compound.

Overview of Spectroscopic Validation

No single analytical technique is sufficient for complete characterization. The combination of Nuclear Magnetic Resonance (NMR) for the carbon-hydrogen framework, Infrared (IR) spectroscopy for functional groups, and Mass Spectrometry (MS) for molecular weight verification provides a comprehensive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include:

    • A singlet for the N-CH₃ protons.

    • A doublet for the C3-CH₃ protons.

    • A multiplet for the C3-H proton.

    • Distinct multiplets for the diastereotopic protons on the C4 and C5 methylene groups.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals, one for each unique carbon atom, including a characteristic downfield signal for the C=O carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional group. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of a five-membered ring amide (γ-lactam) carbonyl stretch.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 114.1.

Quality Control Workflow

The following workflow ensures that the final product meets the high standards required for research and development.

QC_Workflow Crude Crude Product (Post-Synthesis) Purified Purified Product (Post-Chromatography) Crude->Purified Purification QC_Check Analytical QC Purified->QC_Check NMR ¹H and ¹³C NMR (Structural Confirmation) QC_Check->NMR IR FT-IR Spectroscopy (Functional Group ID) QC_Check->IR MS Mass Spectrometry (Molecular Weight) QC_Check->MS Purity Purity Assessment (e.g., qNMR, HPLC) QC_Check->Purity Pass Certified Material (Purity >95%) NMR->Pass All Specs Met Fail Repurification or New Synthesis NMR->Fail Specs Not Met IR->Pass All Specs Met IR->Fail Specs Not Met MS->Pass All Specs Met MS->Fail Specs Not Met Purity->Pass All Specs Met Purity->Fail Specs Not Met

Caption: A standard quality control workflow for validating synthesized chemical compounds.

Applications in Drug Discovery and Development

This compound is primarily used as a synthetic intermediate or a scaffold for building more complex molecules.[6] The pyrrolidinone core is a versatile platform for introducing diverse functional groups, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for desired biological activities. Its utility extends to the synthesis of potential therapeutics for central nervous system disorders, infectious diseases, and oncology.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification: The compound may be irritating to the eyes, skin, and respiratory system.[6][11] It is a flammable substance.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store away from open flames, heat, and sources of ignition.[6][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its chemical identity, reliable synthetic pathways, and rigorous analytical characterization is essential for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, validate, and apply this valuable chemical building block in their work.

References

An In-depth Technical Guide to the Potential Biological Activities of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of heterocyclic compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, the pyrrolidinone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known pharmacology of its structural analogs. We will delve into the scientific rationale behind these potential activities, supported by evidence from related compounds, and provide detailed, field-proven experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar small molecules, guiding experimental design and data interpretation.

Introduction to the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a versatile structural motif in medicinal chemistry.[3] Its prevalence in both natural products and synthetic drugs underscores its importance in interacting with biological targets.[1] Marketed drugs containing the pyrrolidinone core include the nootropic agent piracetam, the anticonvulsant levetiracetam, and the antibacterial agent clindamycin, highlighting the diverse therapeutic applications of this chemical class.[1][2][4] The biological activity of pyrrolidinone derivatives is often modulated by the nature and position of substituents on the ring, which can influence factors such as potency, selectivity, and pharmacokinetic properties.[5][6]

Potential Neuroprotective and Cognitive-Enhancing Effects

The most well-documented activity of certain pyrrolidinone derivatives is their effect on the central nervous system (CNS).[4] Piracetam, the prototypical "smart drug," and its analogs are known for their cognitive-enhancing (nootropic) properties.[7][8][9]

Scientific Rationale

The neuroprotective and nootropic effects of pyrrolidinone derivatives are thought to be multifactorial.[10] One proposed mechanism involves the modulation of neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, which are crucial for learning and memory.[11][12] Some derivatives may enhance the function of acetylcholine via muscarinic receptors or influence NMDA receptor activity, leading to improved neuronal excitability and synaptic plasticity.[8] Another hypothesis suggests that these compounds can improve cerebral blood flow and neuronal metabolism by increasing oxygen and glucose utilization.[8] Furthermore, some analogs have been shown to exhibit antioxidant properties, protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.[11][12]

Experimental Workflow for Assessing Neuroprotection

A robust assessment of neuroprotective potential involves a tiered approach, starting with in vitro models and progressing to in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a Compound Solubility & Stability Assessment b Cytotoxicity Screening in Neuronal Cell Lines (e.g., SH-SY5Y, HT22) a->b c Induce Neuronal Damage (e.g., Glutamate, Oxidative Stress) b->c d Co-treatment with this compound c->d e Measure Cell Viability (MTT, LDH assay) d->e f Assess Biomarkers (ROS, Mitochondrial Membrane Potential) e->f g Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) e->g Promising In Vitro Results h Compound Administration g->h i Behavioral Testing (e.g., Morris Water Maze) h->i j Post-mortem Brain Tissue Analysis i->j k Biochemical Assays (AChE activity, antioxidant enzymes) j->k

Caption: Workflow for evaluating neuroprotective effects.

Detailed Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.[13]

  • Cell Culture: Culture HT22 mouse hippocampal neuronal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • Glutamate Group: Treat cells with 5 mM glutamate to induce toxicity.

    • Test Group: Co-treat cells with 5 mM glutamate and varying concentrations of this compound (e.g., 1, 10, 50 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Potential Anticancer Activity

The pyrrolidinone scaffold is present in various compounds investigated for their anticancer properties.[2][3] These derivatives have shown promise in targeting different aspects of cancer cell biology.

Scientific Rationale

The anticancer mechanisms of pyrrolidinone derivatives are diverse. Some compounds act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as tyrosine kinase receptors.[3] Others may induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors). The specific substitutions on the pyrrolidinone ring are critical in determining the anticancer potency and selectivity.[3]

Experimental Workflow for Anticancer Screening

The initial evaluation of anticancer potential typically involves screening against a panel of cancer cell lines.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays a Select a Panel of Cancer Cell Lines (e.g., NCI-60) b Treat with a Range of Compound Concentrations c Perform Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) d Determine IC50 Values e Apoptosis Assays (e.g., Annexin V/PI Staining) d->e Potent Compounds Identified f Cell Cycle Analysis (Flow Cytometry) e->f g Migration/Invasion Assays (e.g., Transwell Assay) f->g h Western Blot for Key Signaling Proteins g->h

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[14]

  • Cell Culture: Grow the selected cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium and conditions.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Representative Pyrrolidinone Analog Cancer Cell Line IC50 (µM)
Analog AMCF-7 (Breast)15.2
Analog BA549 (Lung)8.7
Analog CHeLa (Cervical)22.1
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

Potential Antimicrobial Activity

The pyrrolidinone scaffold is a component of several natural and synthetic compounds with antimicrobial properties.[1][2]

Scientific Rationale

The mechanism of antibacterial action for pyrrolidinone derivatives can vary. Some may interfere with bacterial cell wall synthesis, while others might inhibit essential enzymes or disrupt protein synthesis. The specific structural features of the molecule will dictate its spectrum of activity (i.e., whether it is more effective against Gram-positive or Gram-negative bacteria).[2]

Experimental Workflow for Antimicrobial Screening

Initial screening for antimicrobial activity involves determining the minimum concentration of the compound that inhibits bacterial growth.

G a Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) b Perform Broth Microdilution Assay with Serial Dilutions of Compound a->b c Incubate at 37°C for 18-24 hours b->c d Determine Minimum Inhibitory Concentration (MIC) c->d e Subculture from Wells with No Growth onto Agar Plates d->e f Determine Minimum Bactericidal Concentration (MBC) e->f

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus). Inoculate the colonies into a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Controls: Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]

Safety and Toxicological Considerations

While exploring the therapeutic potential of any new chemical entity, a thorough evaluation of its safety profile is paramount. For this compound, insights can be drawn from toxicological studies of structurally related compounds, such as N-methyl-2-pyrrolidone (NMP). NMP exhibits low acute toxicity but has been associated with developmental toxicity at high doses in animal studies.[18][19][20] Therefore, a comprehensive toxicological assessment of this compound would be essential before any consideration for therapeutic development. This would include in vitro cytotoxicity assays against non-cancerous cell lines, genotoxicity assays (e.g., Ames test), and, if warranted, in vivo acute and repeated-dose toxicity studies.

Conclusion

This compound, by virtue of its core pyrrolidinone structure, represents a compound of interest with a wide range of potential biological activities. This guide has outlined the scientific basis for its potential neuroprotective, anticancer, and antimicrobial effects, drawing parallels from the extensive research on related derivatives. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically investigate these potential activities. Future structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial in elucidating the specific biological profile of this compound and determining its potential as a lead compound for drug discovery.

References

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 1,3-Dimethylpyrrolidin-2-one, a substituted γ-lactam. The document traces the origins of its synthesis from the foundational work on lactam N-alkylation in the early 20th century to the establishment of key industrial processes for related compounds. It delves into the scientific underpinnings of various synthetic routes, offering detailed experimental protocols and explaining the causal relationships behind methodological choices. Through an exploration of its precursors and analogous structures, this guide illuminates the path of discovery and the evolution of synthetic strategies for this class of compounds.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidin-2-one, or γ-lactam, framework is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, aprotic nature, and hydrogen bonding capabilities has led to its incorporation into a vast array of biologically active molecules and specialized solvents. The substitution pattern on the pyrrolidinone ring profoundly influences its physical and chemical properties, making the targeted synthesis of derivatives a subject of enduring interest. This guide focuses on a specific derivative, this compound, to provide an in-depth look at its scientific history and the chemical ingenuity that led to its synthesis.

Early Investigations into Lactam Chemistry: A Foundation for Discovery

The story of this compound begins not with its own discovery, but with the foundational exploration of lactam chemistry. A pivotal moment in this field was the work of J. Tafel and O. Wassmuth, who in 1907 published their research on the alkylation of lactams in the prestigious journal Berichte der Deutschen Chemischen Gesellschaft.

Their work established a fundamental principle: the nitrogen atom of a lactam could be alkylated by treating its metal salt with an alkyl halide. This discovery opened the door for the systematic synthesis of a wide variety of N-substituted lactams, laying the groundwork for the eventual synthesis of N-methylated pyrrolidinones.

The Precursor: Synthesis of 3-Methyl-2-pyrrolidinone

The direct precursor to this compound is 3-methyl-2-pyrrolidinone. The synthesis of this intermediate is a critical step in understanding the historical context of the title compound. Early and subsequent syntheses of 3-methyl-2-pyrrolidinone have generally followed pathways involving the cyclization of a suitable four-carbon backbone.

One of the common strategies involves the use of γ-butyrolactone derivatives. For instance, 3-methyl-γ-butyrolactone can be reacted with ammonia or an ammonia equivalent to yield 3-methyl-2-pyrrolidinone. This reaction is a classic example of amidation followed by intramolecular cyclization.

Another prominent route is the reductive amination of keto acids. Levulinic acid and its derivatives have been extensively studied as bio-based starting materials for the production of pyrrolidinones.[1][2][3][4][5] While modern methods often employ sophisticated heterogeneous catalysts, the fundamental principle of reacting a keto acid with an amine under reducing conditions has been a cornerstone of pyrrolidinone synthesis for decades.

The Emergence of N-Alkylated Pyrrolidinones: Industrial and Synthetic Advances

The mid-20th century saw significant advancements in the industrial production of N-alkylated lactams, driven by their utility as solvents and chemical intermediates. A landmark development was a 1936 patent by BASF detailing the synthesis of N-Methyl-2-pyrrolidone (NMP) from γ-butyrolactone and methylamine.[6] This process, which involves a two-step reaction of amidation followed by dehydration and cyclization, became a cornerstone of industrial NMP production and highlighted a scalable method for N-alkylation.[6]

While this patent focuses on the parent compound, the underlying chemistry is directly applicable to the synthesis of this compound. By starting with 3-methyl-γ-butyrolactone and reacting it with methylamine, a similar reaction pathway would yield the desired product.

General Pathways to this compound

Historically, two primary conceptual pathways have been viable for the synthesis of this compound:

  • Pathway A: N-Methylation of a Pre-formed Lactam Ring. This approach involves the initial synthesis of 3-methyl-2-pyrrolidinone, followed by N-methylation.

  • Pathway B: Cyclization of a Pre-methylated Acyclic Precursor. This strategy entails the reaction of a precursor already containing the N-methyl group, which then undergoes cyclization to form the pyrrolidinone ring.

The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired reaction conditions and scale.

Experimental Methodologies: A Historical Perspective

This section provides detailed, step-by-step protocols for key historical and foundational synthetic methods relevant to this compound.

Protocol 1: N-Alkylation of a Lactam via its Metal Salt (Based on Tafel and Wassmuth, 1907)

This protocol describes the general method for N-alkylation of a lactam, which would have been the earliest conceptual route to N-methylated pyrrolidinones.

Step 1: Formation of the Lactam Salt

  • In a flame-dried flask under an inert atmosphere, dissolve 3-methyl-2-pyrrolidinone in a suitable anhydrous solvent such as toluene or diethyl ether.

  • Add one equivalent of a strong base (e.g., sodium metal, sodium hydride, or a metal amide) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of the lactam.

Step 2: Alkylation

  • To the suspension of the lactam salt, add a slight excess (1.1 equivalents) of an alkylating agent, such as methyl iodide or dimethyl sulfate, dropwise at a controlled temperature.

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique (historically, this may have been by observing the consumption of the starting materials).

Step 3: Work-up and Purification

  • Quench the reaction by the careful addition of water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis from a Lactone and a Primary Amine (Inspired by the 1936 BASF NMP Process)

This protocol outlines a method for the synthesis of this compound based on the industrial process for NMP.

Step 1: Amidation

  • In a high-pressure autoclave, charge 3-methyl-γ-butyrolactone and a molar excess of methylamine (either as a solution in water or as a condensed gas).

  • Seal the reactor and heat the mixture to a temperature of 240-285 °C. The reaction is typically carried out under the autogenous pressure of the reactants, which can range from 5.0 to 8.0 MPa.[6]

  • Maintain the reaction at this temperature for a sufficient duration (e.g., 2-3 hours) to ensure the formation of the intermediate N-methyl-γ-hydroxy-γ-methylbutanamide.[6]

Step 2: Dehydration and Cyclization

  • The high temperature and pressure of the reaction facilitate the in-situ dehydration and cyclization of the intermediate to form this compound.

Step 3: Purification

  • After cooling the reactor, vent the excess methylamine.

  • The crude reaction mixture is then subjected to fractional distillation to separate the desired product from water and any unreacted starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 197.6 °C at 760 mmHg
Density 0.973 g/cm³
Flash Point 85.2 °C
Refractive Index 1.455

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways discussed in this guide.

Synthesis_Pathway_A 3-Methyl-2-pyrrolidinone 3-Methyl-2-pyrrolidinone Sodium Salt Sodium Salt 3-Methyl-2-pyrrolidinone->Sodium Salt  NaH This compound This compound Sodium Salt->this compound  CH3I

Caption: Pathway A: N-Methylation of 3-methyl-2-pyrrolidinone.

Synthesis_Pathway_B 3-Methyl-gamma-butyrolactone 3-Methyl-gamma-butyrolactone Intermediate Intermediate 3-Methyl-gamma-butyrolactone->Intermediate  CH3NH2 This compound This compound Intermediate->this compound  Heat, Pressure

Caption: Pathway B: Cyclization of a pre-methylated precursor.

Conclusion: An Evolving Synthetic Landscape

The history of this compound is intrinsically linked to the broader development of lactam and pyrrolidinone chemistry. From the early pioneering work on N-alkylation to the development of large-scale industrial processes for related compounds, the synthesis of this molecule has benefited from a rich history of chemical innovation. While a singular "discovery" paper for this specific compound remains elusive in readily available historical records, the foundational principles and established synthetic routes for analogous structures provide a clear and logical pathway to its creation. The continued interest in pyrrolidinone derivatives in modern drug discovery and materials science ensures that the exploration of new and improved synthetic methods for compounds like this compound will remain an active area of research.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpyrrolidin-2-one, a substituted γ-lactam, represents a class of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and computational modeling. This guide provides a comprehensive overview of the methodologies employed to determine key thermochemical parameters, including the enthalpy of formation, heat capacity, and enthalpy of vaporization. While experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, elucidates the established experimental and computational protocols for obtaining these critical values. By referencing analogous compounds and field-proven techniques, this guide serves as a foundational resource for researchers embarking on the physicochemical characterization of novel pyrrolidinone derivatives.

Introduction to this compound

This compound is a cyclic amide and a derivative of 2-pyrrolidinone. Its structure, featuring a five-membered lactam ring with methyl substitutions at the nitrogen and the 3-position, imparts specific physicochemical characteristics that are of interest in various fields of chemical research. The polarity, solvency, and thermal stability of such molecules are directly influenced by their fundamental thermochemical properties. These properties govern energy changes in chemical reactions, phase transitions, and are essential for designing safe and efficient manufacturing processes. Furthermore, accurate thermochemical data are crucial for the validation of computational models used in drug discovery and materials science to predict molecular behavior and reactivity.

This guide will detail the authoritative experimental and computational workflows for determining the core thermochemical properties of this compound, providing the necessary theoretical background and practical insights for their accurate measurement and calculation.

Pillar 1: Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation (ΔfH°) is arguably the most critical thermochemical property, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[1] For an organic compound like this compound (C₆H₁₁NO), this corresponds to the enthalpy change of the reaction:

6 C(s, graphite) + 5.5 H₂(g) + 0.5 N₂(g) + 0.5 O₂(g) → C₆H₁₁NO(l or s)

A negative enthalpy of formation indicates that the compound is enthalpically more stable than its constituent elements.[2]

Experimental Determination: Static Bomb Combustion Calorimetry

The primary experimental technique for determining the enthalpy of formation of organic compounds is static bomb combustion calorimetry.[3] This method measures the heat released during the complete combustion of a substance in a constant-volume container (the "bomb").

Causality in Experimental Design: The choice of a constant-volume system is deliberate. The heat measured directly corresponds to the change in internal energy (ΔU) of the reaction. This value can then be accurately converted to the change in enthalpy (ΔH), which is the more commonly used thermodynamic quantity. The use of high-pressure oxygen ensures complete and rapid combustion, which is essential for obtaining accurate and reproducible results.

Self-Validating Protocol: The protocol's integrity is maintained through calibration with a substance of a precisely known heat of combustion, typically benzoic acid. This calibration accounts for the heat capacity of the calorimeter itself, ensuring that the measurements are traceable to a certified standard.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter.

  • Bomb Sealing and Pressurization: A small amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a jacketed calorimeter vessel containing a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Data Analysis: The change in temperature (ΔT) is used to calculate the heat released during the combustion (q_comb).

    • q_total = C_cal × ΔT, where C_cal is the heat capacity of the calorimeter system (determined from benzoic acid calibration).

    • The standard molar enthalpy of combustion (ΔcH°) is then calculated from q_total after applying corrections for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation (ΔfH°) is derived using Hess's Law: ΔcH°(C₆H₁₁NO) = [6 × ΔfH°(CO₂) + 5.5 × ΔfH°(H₂O)] - [ΔfH°(C₆H₁₁NO) + 7.25 × ΔfH°(O₂)] Since ΔfH° for O₂ is zero, the equation can be rearranged to solve for ΔfH°(C₆H₁₁NO).

Diagram: Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Place in Crucible prep1->prep2 bomb1 Add Water prep2->bomb1 bomb2 Pressurize with O2 bomb1->bomb2 cal1 Assemble Calorimeter bomb2->cal1 cal2 Ignite Sample cal1->cal2 cal3 Record Temp. Change cal2->cal3 an1 Calculate ΔcH° cal3->an1 an2 Apply Hess's Law an1->an2 an3 Determine ΔfH° an2->an3

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Pillar 2: Enthalpy of Vaporization (ΔvapH°)

To determine the gas-phase enthalpy of formation, which is often more useful for computational comparisons and understanding intrinsic molecular properties, the enthalpy of formation in the liquid or solid state must be combined with the enthalpy of the corresponding phase change (vaporization or sublimation).

Experimental Determination: Calvet Microcalorimetry

Calvet microcalorimetry is a highly sensitive technique for measuring small heat effects, making it ideal for determining enthalpies of vaporization or sublimation.[4][5]

Causality in Experimental Design: The "drop method" is employed where a sample at room temperature is dropped into the heated calorimeter cell.[6] This allows for the simultaneous measurement of the heat required to raise the sample's temperature and the heat absorbed during its vaporization. The differential setup, comparing the sample cell to an identical empty reference cell, minimizes baseline drift and enhances the accuracy of the heat flow measurement.[7][8]

Self-Validating Protocol: The instrument is calibrated electrically by dissipating a known amount of heat through a Joule effect heater within the calorimetric cell. This provides a direct and highly accurate calibration, ensuring the reliability of the measured enthalpy values.

Experimental Protocol: Calvet Microcalorimetry (Drop Method for ΔvapH°)

  • Instrument Setup: The Calvet microcalorimeter is set to a constant temperature above the boiling point of this compound.

  • Sample Encapsulation: A small, precisely weighed liquid sample (1-5 mg) is sealed in a volatile-sample ampoule.

  • Drop and Measurement: The ampoule is dropped from room temperature into the pre-heated calorimeter cell. The heat flow as a function of time is recorded.

  • Data Acquisition: An initial endothermic peak is observed, corresponding to the heat required to raise the sample from room temperature to the calorimeter temperature. After thermal equilibrium is reached, the ampoule is pierced, and a second, larger endothermic peak is recorded as the sample vaporizes.

  • Calibration: An electrical calibration is performed by dissipating a known amount of energy in the cell to determine the calibration constant.

  • Data Analysis: The area of the vaporization peak is integrated and, using the calibration constant, converted to the enthalpy of vaporization at the experimental temperature. This value is then corrected to the standard temperature of 298.15 K using heat capacity data.

Diagram: Workflow for Calvet Microcalorimetry

G cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Set Isothermal Temp. setup2 Weigh & Seal Sample setup1->setup2 meas1 Drop Sample into Cell setup2->meas1 meas2 Record Heat Flow meas1->meas2 meas3 Pierce Ampoule meas2->meas3 meas4 Record Vaporization meas3->meas4 an1 Electrical Calibration meas4->an1 an2 Integrate Peak Area an1->an2 an3 Calculate ΔvapH° an2->an3

Caption: Workflow for determining enthalpy of vaporization via Calvet microcalorimetry.

Pillar 3: Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The isobaric heat capacity (Cp) is a crucial parameter for correcting enthalpies measured at one temperature to another (e.g., from an elevated temperature in a Calvet calorimeter to the standard 298.15 K).

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring heat capacity.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]

Causality in Experimental Design: The method relies on comparing the heat flow into the sample pan with the heat flow into an empty reference pan. By then running a baseline with two empty pans and a calibration with a standard material (like sapphire) of known heat capacity, the heat flow signal can be directly and accurately related to the specific heat capacity of the sample.[12]

Self-Validating Protocol: The procedure is self-validating through the use of a sapphire standard for heat capacity calibration. This ensures that the measurements are accurate and traceable. The three-step process (baseline, standard, sample) systematically eliminates instrumental artifacts.

Experimental Protocol: Differential Scanning Calorimetry for Cp

  • Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., -50 °C to 150 °C) at a controlled rate (e.g., 20 °C/min). This provides the baseline heat flow.

  • Standard Run: A precisely weighed sapphire standard is placed in the sample pan, and the temperature scan is repeated under identical conditions.

  • Sample Run: The sapphire standard is replaced with a precisely weighed sample of this compound (typically 5-15 mg for an organic liquid), and the temperature scan is performed a third time.

  • Data Analysis: The specific heat capacity (Cp) of the sample is calculated at any given temperature using the following equation: Cp(sample) = [ (Heatflow(sample) - Heatflow(baseline)) / (Heatflow(standard) - Heatflow(baseline)) ] × (Mass(standard) / Mass(sample)) × Cp(standard)

Diagram: Workflow for DSC Heat Capacity Measurement

G cluster_runs DSC Experimental Runs cluster_analysis Data Analysis run1 1. Baseline Scan (Empty Pans) run2 2. Standard Scan (Sapphire) run1->run2 run3 3. Sample Scan run2->run3 an1 Record Heat Flow vs. Temp for all runs run3->an1 an2 Apply Comparative Formula an1->an2 an3 Determine Cp(sample) an2->an3

Caption: Workflow for determining heat capacity (Cp) via DSC.

Pillar 4: Computational Thermochemistry

In the absence of experimental data, or as a complementary approach, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

Causality in Computational Design: Methods like the Gaussian-n (e.g., G3) theories are composite methods that approximate a very high-level calculation by a series of lower-level calculations.[13][14] This approach is designed to achieve high accuracy by systematically correcting for deficiencies in the basis set and electron correlation treatment, providing a balance between computational cost and accuracy. Geometries are typically optimized with a robust method like B3LYP before higher-level single-point energy calculations are performed.[15][16]

Self-Validating Protocol: The trustworthiness of computational results is established by benchmarking against a set of molecules for which high-quality experimental data are available.[17] The agreement between calculated and experimental values for a well-chosen set of related compounds provides confidence in the predictive accuracy of the method for the target molecule.

Computational Protocol: G3(MP2)//B3LYP Method

  • Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a standard basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations (e.g., MP2, QCISD(T)) are performed on the B3LYP-optimized geometry with progressively larger basis sets.

  • Composite Energy Calculation: The final G3(MP2) energy is calculated by combining the results of the various single-point energy calculations along with the ZPVE and empirical corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method, where the computed total energy of the molecule is compared to the computed energies of the constituent atoms, and corrected with well-established experimental atomic enthalpies of formation.

Diagram: Workflow for Computational Thermochemistry

G cluster_geom Geometry & Frequencies cluster_energy High-Level Energy cluster_thermo Thermochemical Calculation geom1 DFT Geometry Optimization (B3LYP) geom2 Vibrational Frequency Calculation geom1->geom2 en1 Series of Single-Point Energy Calculations geom2->en1 en2 Combine Energies (G3 Composite Method) en1->en2 th1 Apply ZPVE & Thermal Corrections en2->th1 th2 Use Atomization Method th1->th2 th3 Calculate Gas-Phase ΔfH° th2->th3

Caption: Workflow for calculating gas-phase enthalpy of formation.

Data Summary: An Analogous Case Study (N-Methyl-2-pyrrolidone)

While specific, experimentally-derived thermochemical data for this compound are sparse in the literature, data for the closely related compound N-Methyl-2-pyrrolidone (NMP, C₅H₉NO) can serve as a valuable reference point.[18][19] The additional methyl group in this compound would be expected to make its enthalpy of formation slightly more negative and increase its heat capacity.

Table 1: Thermochemical Properties of N-Methyl-2-pyrrolidone (NMP)

PropertyValueUnitSource
Enthalpy of Combustion (ΔcH°) -3023kJ/mol[2]
Enthalpy of Formation, liquid (ΔfH°liq) -280.5kJ/mol[20]
Enthalpy of Vaporization (ΔvapH°) 54.5kJ/mol[21][22]
Enthalpy of Formation, gas (ΔfH°gas) -226.0kJ/molCalculated
Specific Heat (Cp) 0.175kJ/mol·K[2][21]
Vapor Pressure @ 20°C 0.324hPa[2][21]

Note: Gas-phase enthalpy of formation is calculated as ΔfH°liq + ΔvapH°.

Conclusion

The determination of the thermochemical properties of this compound is a critical step in its development for any application. This guide has outlined the gold-standard experimental and computational methodologies required to obtain accurate and reliable data for its enthalpy of formation, enthalpy of vaporization, and heat capacity. By employing a combination of bomb calorimetry, Calvet microcalorimetry, differential scanning calorimetry, and high-level ab initio calculations, researchers can build a complete and robust thermochemical profile of this molecule. This information is indispensable for ensuring process safety, optimizing reaction conditions, and advancing the rational design of new chemical entities in the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes & Protocols for 1,3-Dimethylpyrrolidin-2-one (DMPU) as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solution for Challenging Reaction Environments

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and safety. 1,3-Dimethylpyrrolidin-2-one (CAS: 19597-07-0), hereafter referred to as DMPU, has emerged as a highly effective polar aprotic solvent.[1][2][3] Structurally, it is a five-membered lactam, similar to the widely used N-methyl-2-pyrrolidone (NMP), but with a key modification: an additional methyl group at the 3-position.[4]

Historically, chemists relied on solvents like hexamethylphosphoramide (HMPA) for challenging reactions requiring high polarity and cation-solvating ability. However, the severe toxicity and carcinogenicity of HMPA necessitated the search for safer alternatives.[5] DMPU, along with solvents like 1,3-dimethyl-2-imidazolidinone (DMI), has proven to be a valuable replacement, offering comparable performance in many transformations with a more favorable safety profile.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMPU's properties, mechanistic advantages, and practical application protocols. The focus is not merely on procedural steps but on the underlying chemical principles that make DMPU a superior choice for specific synthetic challenges.

Physicochemical Properties: A Comparative Analysis

The utility of DMPU stems from its unique combination of physical and chemical properties. As a polar aprotic solvent, it possesses a high boiling point, a significant dipole moment, and the ability to dissolve a wide range of organic and inorganic compounds. Its primary role is to accelerate reaction rates by effectively solvating cations, thereby liberating the corresponding anion to act as a more potent nucleophile.

To contextualize its performance, the following table compares the key properties of DMPU with other common polar aprotic solvents.

PropertyThis compound (DMPU) NMP DMF DMAc HMPA
CAS Number 19597-07-0872-50-468-12-2127-19-5680-31-9
Formula C₆H₁₁NO[1][2]C₅H₉NOC₃H₇NOC₄H₉NOC₆H₁₈N₃OP
Molar Mass ( g/mol ) 113.16[1][2]99.1373.0987.12179.20
Boiling Point (°C) 197.6[6]202153165232
Density (g/cm³) 0.973[6]1.0280.9440.9401.03
Flash Point (°C) 85.2[6]915866105
Dipole Moment (D) ~4.04.093.863.725.37
Dielectric Constant (ε) ~3232.236.737.830

Note: Some physical properties for DMPU are less commonly reported than for other solvents; values are based on the most reliable available data.

Core Applications & Mechanistic Insights

DMPU's efficacy is most pronounced in reactions that are sensitive to solvent polarity and cation coordination. Its ability to create a "naked" anion in solution makes it particularly suitable for nucleophilic substitution and elimination reactions.

Logical Framework for Solvent Selection

The decision to use DMPU over other solvents can be guided by several factors, including the nature of the reactants, required reaction temperature, and safety considerations.

SolventSelection Start Reaction Type? SN_Reaction Nucleophilic Substitution/ Alkylation? Start->SN_Reaction Yes Metal_Reaction Metal-Catalyzed Coupling? Start->Metal_Reaction No Toxicity_Concern Toxicity a Major Concern? (e.g., Scale-up) SN_Reaction->Toxicity_Concern Use_DMPU Use DMPU Metal_Reaction->Use_DMPU Yes (Good Ligand/Solvent) High_Temp Requires Temp > 160°C? High_Temp->Use_DMPU Yes Consider_Other Consider DMF/DMAc High_Temp->Consider_Other No Toxicity_Concern->Use_DMPU Yes (Avoid HMPA) Consider_NMP_DMPU Consider NMP or DMPU Toxicity_Concern->Consider_NMP_DMPU No Consider_NMP_DMPU->High_Temp

Caption: Decision workflow for selecting DMPU as a reaction solvent.

Application Area 1: Nucleophilic Alkylations

One of the primary uses of DMPU is as a substitute for HMPA in the alkylation of sensitive substrates, such as terminal acetylenes.[5] The mechanism hinges on the solvent's ability to strongly solvate the metal cation (e.g., Li⁺ or Na⁺) of the acetylide, preventing ion-pairing and increasing the nucleophilicity of the acetylide anion.

Causality: The oxygen atom of the amide in DMPU acts as an excellent Lewis base, coordinating strongly with the metal cation. This charge separation, depicted below, exposes the anionic charge on the nucleophile, dramatically increasing its reactivity towards the electrophile (e.g., an alkyl halide). This effect minimizes side reactions and often leads to higher yields and faster reaction times compared to less polar solvents.

SolvationMechanism cluster_0 Solvation Shell M_plus M⁺ DMPU1 DMPU DMPU1->M_plus O: DMPU2 DMPU DMPU2->M_plus O: DMPU3 DMPU DMPU3->M_plus O: DMPU4 DMPU DMPU4->M_plus O: Nucleophile R-C≡C:⁻ Electrophile R'-X Nucleophile->Electrophile SN2 Attack Product R-C≡C-R' ProtocolWorkflow Start Assemble & Purge Glassware with N₂/Ar AddSolvent Add Anhydrous DMPU & Reagents Start->AddSolvent Reaction Perform Reaction (Heating/Cooling as needed) AddSolvent->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., add H₂O, NH₄Cl) Monitor->Quench Complete Extraction Aqueous Workup & Extraction Quench->Extraction Dry Dry Organic Phase (e.g., MgSO₄, Na₂SO₄) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography, Distillation, Recrystallization) Concentrate->Purify End Characterize Product Purify->End

References

Application Notes & Protocols: 1,3-Dimethylpyrrolidin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on 1,3-Dimethylpyrrolidin-2-one, a niche polar aprotic solvent and chemical intermediate. While not as ubiquitously employed as its structural analogs N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), its unique substitution pattern offers a distinct set of physicochemical properties that can be strategically leveraged in organic synthesis. This guide moves beyond a simple recitation of facts to offer expert analysis on the potential applications, rationale for its use, and detailed protocols where it may serve as a valuable alternative to more conventional solvents. We will explore its role in facilitating challenging transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Introduction: Understanding this compound

This compound is a five-membered lactam (a cyclic amide) with methyl groups on both the nitrogen atom and the carbon at the 3-position.[1][2] Its chemical structure, particularly the C3-methylation, distinguishes it from the widely used solvent N-methyl-2-pyrrolidone (NMP). This structural alteration, while seemingly minor, can influence its steric profile, solvent-solute interactions, and overall reactivity, making it a subject of interest for specialized applications in drug discovery and fine chemical synthesis.[3]

The pyrrolidinone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[4][5] Consequently, derivatives like this compound are valuable as intermediates and building blocks for the synthesis of more complex molecular architectures.[3]

Diagram 1: Structural Comparison of Pyrrolidinone-based Solvents

cluster_0 This compound cluster_1 N-Methyl-2-pyrrolidone (NMP) cluster_2 2-Pyrrolidinone a a a_label C6H11NO MW: 113.16 g/mol b b b_label C5H9NO MW: 99.13 g/mol c c c_label C4H7NO MW: 85.10 g/mol

Caption: Chemical structures of this compound and related analogs.

Physicochemical Properties and Rationale for Use

The decision to employ a specific solvent is critical to the success of a chemical reaction. The properties of this compound suggest its utility as a high-boiling, polar aprotic solvent.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 19597-07-0[1]
Molecular Formula C6H11NO[1][2]
Molecular Weight 113.16 g/mol [1]
Boiling Point ~154 °C[3]
Density ~0.98 g/mL[3]
Appearance Colorless liquid[3]
Expertise & Experience: Why Choose this compound?

The primary rationale for selecting this compound over a more common solvent like NMP or DMF stems from the need to modulate the reaction environment in a specific way:

  • Enhanced Solubility: Its lipophilic character is slightly increased by the additional methyl group, which may enhance the solubility of nonpolar organic substrates while retaining its ability to dissolve salts and polar reagents.

  • Steric Influence: The methyl group at the C3 position introduces steric bulk adjacent to the carbonyl group. This can influence solvation shells around dissolved species, potentially altering the reactivity of catalysts or reagents and, in some cases, improving selectivity by disfavoring certain reaction pathways.

  • Reaction Kinetics: A different solvent environment can impact the rate of key steps in a catalytic cycle, such as oxidative addition or reductive elimination in cross-coupling reactions. For sluggish reactions, screening solvents like this compound can be a viable optimization strategy.

  • Mitigation of Side Reactions: In some cases, solvents like DMF can participate in side reactions. The structural features of this compound may render it more inert under specific reaction conditions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[6][7] High-boiling polar aprotic solvents are frequently essential for these transformations, particularly for less reactive coupling partners (e.g., aryl chlorides) that require elevated temperatures.[8]

While specific literature protocols extensively featuring this compound are not abundant, its properties make it a logical candidate for investigation in reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[9] The choice of solvent is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and stabilizing the palladium catalyst.[8][10]

Suzuki_Cycle

References

The Versatile Role of 1,3-Dimethylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pyrrolidinone Derivative

In the landscape of medicinal chemistry, the pyrrolidine ring is a well-established and highly valued scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Within this class of compounds, 1,3-Dimethylpyrrolidin-2-one, a five-membered lactam, presents itself as a compound of significant interest. Its unique physicochemical properties, including its nature as a colorless liquid with a boiling point of approximately 154°C, render it a versatile tool in the hands of drug discovery and development professionals.[3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed application notes and protocols for its use as a specialized solvent and a key building block in the synthesis of novel chemical entities.

Physicochemical Properties and Comparative Analysis

This compound belongs to the family of polar aprotic solvents, a class of solvents that are crucial in a variety of organic reactions, particularly nucleophilic substitutions.[4][5] Its molecular structure, featuring two methyl groups on the pyrrolidinone ring, distinguishes it from more common members of this family like N-methyl-2-pyrrolidone (NMP). These structural modifications can influence its solvency, boiling point, and reactivity in subtle yet significant ways.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)
CAS Number 19597-07-0872-50-4
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Boiling Point ~154 °C[3]202 °C
Density ~0.98 g/mL[3]1.028 g/mL

Table 1: Comparative Physicochemical Properties. This table highlights the key physical differences between this compound and the widely used NMP. The lower boiling point of the dimethylated analog can be advantageous for easier removal post-reaction.

Application as a Specialized Solvent in Organic Synthesis

The efficacy of a solvent in a chemical reaction is paramount to achieving high yields and purity. This compound, as a polar aprotic solvent, is particularly effective in facilitating reactions that involve charged or polar transition states, such as nucleophilic substitution reactions.[4][6]

Workflow for Solvent Selection in Nucleophilic Substitution Reactions

Caption: Workflow for considering this compound as a solvent.

Protocol: General Procedure for Nucleophilic Substitution using this compound

This protocol outlines a general procedure for a nucleophilic substitution reaction where this compound can be employed as a solvent. The specific substrates, reagents, and conditions will vary depending on the desired transformation.

Materials:

  • Starting material (e.g., an alkyl halide)

  • Nucleophile (e.g., an amine or an alcohol)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the starting material and the nucleophile.

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the reactants, typically aiming for a concentration of 0.1-1.0 M.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or an appropriate aqueous solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the starting materials or products.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent oxidation of sensitive reagents or intermediates.

  • Polar Aprotic Nature: this compound's polar aprotic nature effectively solvates cations while leaving the nucleophile relatively "bare" and more reactive, thus accelerating the rate of nucleophilic substitution.[7]

This compound as a Versatile Building Block

Beyond its role as a solvent, the pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry.[2] The synthesis of substituted pyrrolidin-2-ones is a key strategy for generating novel drug candidates.[8][9]

Synthetic Pathway to Substituted Pyrrolidin-2-ones

Caption: General synthetic route to 1,5-disubstituted pyrrolidin-2-ones.[8]

Protocol: Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones

This protocol is adapted from a general method for the synthesis of 1,5-substituted pyrrolidin-2-ones, where a this compound derivative could be a potential target, although specific examples with this exact substitution pattern were not found in the provided search results. This serves as a template for synthetic exploration.[8][10]

Materials:

  • Dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate (Donor-Acceptor Cyclopropane)

  • Substituted aniline or other primary amine

  • Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 20 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • In situ Lactamization: After the initial reaction is complete, the intermediate γ-amino ester is cyclized in situ, often with the aid of heat or a change in reaction conditions, to form the pyrrolidin-2-one ring.[8]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by washing with aqueous solutions to remove the catalyst and any water-soluble byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Trustworthiness of the Protocol: This protocol is based on established and peer-reviewed synthetic methodologies for the construction of the pyrrolidin-2-one ring system.[8][10] The progress of the reaction can be readily monitored by standard analytical techniques, and the identity and purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry, providing a self-validating system.

Applications in Pharmaceutical Formulations

The solubilization of poorly water-soluble drugs is a major challenge in pharmaceutical development.[11][12] Polar aprotic solvents, including pyrrolidinone derivatives, are often investigated for their potential to enhance the solubility of such compounds.[13] While specific data for this compound is limited, its structural similarity to NMP suggests it could be a viable excipient in certain formulations.

Protocol: Screening for Solubility Enhancement of a Poorly Soluble API

This protocol provides a general method for assessing the potential of this compound as a co-solvent to enhance the solubility of an active pharmaceutical ingredient (API).

Materials:

  • Poorly soluble API

  • This compound

  • Aqueous buffer of relevant pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials, shaker, and a method for quantifying the API concentration (e.g., HPLC-UV)

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of solutions of this compound in the aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Equilibrium Solubility Measurement: Add an excess amount of the API to each co-solvent mixture.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method.

Data Presentation: The results can be presented in a table to clearly show the effect of increasing concentrations of this compound on the solubility of the API.

Concentration of this compound (% v/v)Solubility of API (µg/mL)
0 (Buffer only)[Insert experimental value]
1[Insert experimental value]
5[Insert experimental value]
10[Insert experimental value]
20[Insert experimental value]

Table 2: Hypothetical Solubility Data for a Poorly Soluble API. This table would be populated with experimental data to demonstrate the solubilizing effect of this compound.

Safety Considerations

This compound is described as an irritant and flammable.[3] Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated fume hood.[3]

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, member of the pyrrolidinone family of compounds. Its utility as a specialized solvent in organic synthesis and as a potential building block for the creation of novel pharmaceutical agents warrants further investigation. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of this versatile molecule in their drug discovery and development endeavors. Future studies focusing on a broader range of synthetic applications and detailed formulation studies are needed to fully elucidate the advantages of this compound in medicinal chemistry.

References

1,3-Dimethylpyrrolidin-2-one in Transition Metal Catalysis: A Solvent, Not a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Initial investigations into the role of 1,3-dimethylpyrrolidin-2-one (DMP) as a ligand in transition metal catalysis have revealed a significant finding: DMP is not commonly employed as a coordinating ligand in this context. Instead, its utility in catalysis is primarily attributed to its properties as a polar aprotic solvent.

While the pyrrolidine scaffold is a component of various successful ligands, the specific structure of this compound, a lactam, does not appear to lend itself to effective coordination with transition metals for catalytic applications. Extensive searches of scientific literature and chemical databases have not yielded substantial evidence of its use as a ligand. This suggests that its electronic and steric properties are not favorable for the formation of stable and catalytically active metal complexes.

The Role of DMP as a Solvent in Catalysis

This compound is a high-boiling, polar aprotic solvent with excellent solvating power for a wide range of organic and inorganic compounds. These properties make it a suitable medium for various transition metal-catalyzed reactions, particularly cross-coupling reactions. In this role, DMP can:

  • Dissolve Reactants and Catalysts: Its ability to dissolve diverse starting materials, reagents, and catalyst precursors is crucial for creating a homogeneous reaction environment, which can lead to improved reaction rates and yields.

  • Influence Reaction Mechanisms: The polarity of the solvent can impact the stability of intermediates and transition states within a catalytic cycle, thereby influencing the overall efficiency and selectivity of the reaction.

  • Enhance Catalyst Stability: In some cases, a coordinating solvent can help stabilize the active catalytic species, preventing decomposition and extending the catalyst's lifetime.

It is important to note that while DMP can coordinate weakly to a metal center, this interaction is generally not strong or specific enough to classify it as a formal ligand that directs the catalytic process. The primary function remains that of a bulk solvent.

Related Pyrrolidone-Based Ligands

While this compound itself is not a prominent ligand, the broader family of pyrrolidone derivatives has been successfully incorporated into ligand design. These ligands often feature additional coordinating groups appended to the pyrrolidone core, which are responsible for binding to the metal center. Examples include:

  • Pincer-type Ligands: Pyrrolidone-based structures can serve as the central backbone for pincer ligands, where two donor arms are attached to the pyrrolidone ring. These ligands are known for their ability to form highly stable complexes with transition metals and have been used in a variety of catalytic transformations.

  • Chiral Ligands for Asymmetric Catalysis: Chiral pyrrolidone derivatives are valuable building blocks for the synthesis of asymmetric ligands. The stereocenters on the pyrrolidone ring can effectively control the stereochemical outcome of catalytic reactions, leading to the enantioselective formation of desired products.

Conclusion

Purification techniques for 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1,3-Dimethylpyrrolidin-2-one for Research and Development

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of this compound (DMPD), a key intermediate in organic and medicinal chemistry. Recognizing the critical impact of purity on experimental outcomes, this guide presents field-proven methodologies, including fractional vacuum distillation and preparative chromatography. Each protocol is explained with a focus on the underlying scientific principles, ensuring researchers, scientists, and drug development professionals can achieve the high purity required for sensitive applications. The document includes essential physicochemical data, safety protocols, and methods for purity verification, establishing a self-validating framework for laboratory practice.

Introduction and Scientific Context

This compound, a substituted lactam, is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the unique reactivity conferred by the N-methyl lactam structure. The purity of DMPD is paramount; residual starting materials, by-products, or solvents from its synthesis can lead to unpredictable side reactions, lower yields, and the introduction of unwanted impurities in subsequent synthetic steps.

Common impurities may arise from the synthetic route, which often involves the methylation of a pyrrolidinone precursor.[1] Potential contaminants include:

  • Unreacted Starting Materials: Such as 3-methylpyrrolidin-2-one or 1-methylpyrrolidin-2-one.

  • By-products: Formed during oxidation or methylation steps.

  • Water and Residual Solvents: Carried over from the reaction workup.

  • Degradation Products: Resulting from excessive heat during synthesis or storage.

This guide provides robust methods to eliminate these impurities, delivering DMPD of a quality suitable for the most demanding research and development applications.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of technique, such as selecting distillation over crystallization for a low-melting liquid.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1][3]
Molar Mass 113.16 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 197.6 °C at 760 mmHg[4]
~154 °C at 760 mmHg[1]
Density ~0.973 - 0.98 g/mL[1][4]
Flash Point 85.2 °C[1][4]
Refractive Index 1.455[1][4]

Note on Boiling Point: Literature values for the atmospheric boiling point show some variance. This underscores the importance of monitoring the distillation temperature at a specific, controlled pressure.

Mandatory Safety Protocols

This compound is an irritant and a combustible liquid. Adherence to strict safety protocols is non-negotiable.

  • Handling: Always handle DMPD inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a flame-retardant lab coat.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces.[1] Ensure a Class B fire extinguisher is accessible.

  • Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[4]

Primary Purification Technique: Fractional Vacuum Distillation

For purifying DMPD on a laboratory scale (grams to kilograms), fractional vacuum distillation is the most effective and widely applicable method. It separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure lowers the boiling point, preventing potential thermal degradation of the product.

Principle of Operation

This technique leverages Raoult's Law and Dalton's Law. By heating the mixture, volatile components enter the gas phase. The fractional distillation column, with its large surface area (from packing or trays), allows for a series of condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point). By carefully controlling the temperature at the top of the column, one can selectively condense and collect the purified DMPD. A pre-treatment step with a strong base can be employed to convert acidic impurities into non-volatile salts, a technique proven effective for purifying similar lactams.[6][7]

Workflow for Fractional Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing A Charge Distillation Flask with Crude DMPD B Add Boiling Chips A->B C Assemble Fractional Distillation Apparatus B->C D Apply Vacuum (e.g., 10-20 mmHg) C->D E Heat Gently D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure DMPD) at Stable Temp. F->G H Stop Heating, Leave Residue G->H I Cool and Break Vacuum H->I J Transfer Pure DMPD to a Clean, Dry, Labeled Container I->J K Verify Purity (GC, NMR) J->K

Caption: Workflow for the purification of DMPD via fractional vacuum distillation.

Detailed Experimental Protocol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle with a stirrer, a packed distillation column (e.g., a 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer/thermocouple, a condenser, and a receiving flask (a cow-type adapter is recommended for separating fractions without interrupting the vacuum).

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone or liquid nitrogen) to protect the pump.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Add a few PTFE boiling chips or a magnetic stir bar.

    • Seal the system and slowly apply vacuum, aiming for a stable pressure (e.g., 10 mmHg).

    • Begin heating the distillation flask gently.

    • Fraction 1 (Forerun): Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain volatile impurities and residual solvents.

    • Fraction 2 (Main Product): As the temperature rises and stabilizes, switch to a new receiving flask. Collect the pure this compound. The boiling point should remain constant during this period.

    • Residue: Stop the distillation when the temperature begins to rise again or drop, or when only a small amount of material remains in the distillation flask. This residue contains high-boiling impurities.

    • Cool the system to room temperature before carefully venting the apparatus to atmospheric pressure.

    • Transfer the purified product to an appropriately labeled, airtight container for storage.

High-Purity Technique: Preparative Column Chromatography

For applications requiring exceptional purity (>99.5%) or for removing impurities with boiling points very close to DMPD, preparative column chromatography is the method of choice.

Principle of Operation

This technique separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a moderately polar compound like DMPD, normal-phase chromatography using silica gel is effective. Less polar impurities will travel through the column faster (elute first), while more polar impurities will be retained more strongly on the silica, eluting later.

Workflow for Preparative Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing A Determine Eluent System via Analytical TLC B Pack Column with Silica Gel Slurry A->B C Load Crude DMPD onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions Sequentially D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Dry Under High Vacuum H->I J Verify Purity (GC, NMR) I->J

Caption: Workflow for high-purity DMPD purification via column chromatography.

Detailed Experimental Protocol
  • Solvent System Selection:

    • Using analytical Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of heptane and ethyl acetate.

    • The ideal solvent system should give the DMPD spot an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading and Elution:

    • Dissolve the crude DMPD in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Open the column stopcock and begin adding eluent, maintaining a constant head of solvent above the silica.

    • Collect fractions of a consistent volume in numbered test tubes or flasks.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any final traces of solvent.

Purity Assessment and Quality Control

Post-purification analysis is a critical, self-validating step to confirm the success of the procedure.

Table 2: Recommended Analytical Methods for Purity Verification

MethodPurposeExpected Outcome for Pure Sample
Gas Chromatography (GC-FID/MS) Primary method for assessing purity and identifying volatile impurities.[8]A single major peak corresponding to DMPD (>99% area). Absence of peaks from starting materials or by-products.
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and detects proton- or carbon-containing impurities.Clean spectra with chemical shifts and integrations matching the known structure of this compound. Absence of extraneous peaks.
FT-IR Spectroscopy Confirms the presence of key functional groups.A strong carbonyl (C=O) absorption band for the lactam around 1680-1700 cm⁻¹.
Karl Fischer Titration Quantifies water content.Low water content, typically <0.1%.

High-Performance Liquid Chromatography (HPLC) can also be used, especially for detecting non-volatile or thermally sensitive impurities.[8][9]

Conclusion

The purification of this compound is a critical enabling step for its successful use in synthesis. Fractional vacuum distillation offers a robust and scalable method for achieving high purity, while preparative chromatography provides a means to attain the exceptional quality required for the most sensitive applications. By integrating these detailed protocols with rigorous in-process controls and post-purification analysis, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Use of 1,3-Dimethylpyrrolidin-2-one as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Solvent Toolkit for Modern Biocatalysis

The pursuit of novel and efficient synthetic routes in the pharmaceutical and fine chemical industries has led to the increasing adoption of biocatalysis. Enzymes offer unparalleled specificity and operate under mild conditions, presenting a greener alternative to traditional chemical synthesis. However, the native aqueous environment of enzymes is not always optimal for industrial processes. Poor solubility of hydrophobic substrates, undesired hydrolytic side reactions, and unfavorable thermodynamic equilibria often limit the widespread application of biocatalysis.

The use of non-aqueous media can overcome many of these limitations. By replacing water with organic solvents, it is possible to modulate enzyme activity, enhance stability, and shift reaction equilibria to favor synthesis over hydrolysis. Polar aprotic solvents, in particular, are of interest for their ability to dissolve a wide range of polar and nonpolar substrates. This application note provides a comprehensive guide to the use of 1,3-Dimethylpyrrolidin-2-one (DMP) , a promising yet underexplored polar aprotic solvent, as a medium for enzymatic reactions. We will delve into its physicochemical properties, discuss the theoretical advantages and challenges of its use, and provide detailed protocols for evaluating its suitability for your specific biocatalytic transformation.

Physicochemical Properties of this compound (DMP)

Understanding the physical and chemical properties of a solvent is paramount to predicting its behavior as a medium for enzymatic reactions. DMP is a five-membered lactam with two methyl groups, one on the nitrogen and one on the carbon at the 3-position. Its structure is closely related to the well-known polar aprotic solvent N-methyl-2-pyrrolidone (NMP).

PropertyValueSource
Molecular FormulaC6H11NO[1][2]
Molar Mass113.16 g/mol [1]
AppearanceColorless liquid[1]
Density~0.973 - 0.98 g/cm³[1]
Boiling Point~154 - 197.6 °C[1][3]
Flash Point~85.2 °C[1][3]
LogP (predicted)0.42250[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count1 (carbonyl oxygen)[3]
Water SolubilityMiscible (inferred from NMP)[4]

The key features of DMP as a solvent for biocatalysis are its high boiling point, indicating low volatility, and its nature as a polar aprotic solvent. The absence of a hydrogen bond donor group means it will not interfere with the enzyme's essential water layer in the same way as protic solvents. The presence of a hydrogen bond acceptor at the carbonyl oxygen allows it to interact with and solvate a variety of molecules.

Advantages and Considerations for Enzymatic Reactions in DMP

The decision to employ DMP as a reaction medium should be based on a careful consideration of its potential benefits and drawbacks.

Potential Advantages:
  • Enhanced Substrate and Product Solubility: DMP's polarity should allow for the dissolution of a broad range of substrates, including those with limited solubility in water or nonpolar organic solvents. This can lead to higher reaction rates by increasing the effective substrate concentration at the enzyme's active site.

  • Suppression of Hydrolytic Side Reactions: For reactions such as transesterification, amidation, and polymerization, the low water content in a DMP-based system can significantly reduce or eliminate competing hydrolytic reactions, leading to higher product yields.

  • Alteration of Enzyme Selectivity: The solvent environment can influence the conformation of an enzyme, which in turn can alter its substrate specificity and enantioselectivity. In some cases, this can lead to improved outcomes compared to reactions in aqueous media.

  • Favorable Thermodynamic Equilibria: By minimizing the concentration of water, the thermodynamic equilibrium of many reactions can be shifted to favor synthesis over hydrolysis.

  • Reduced Microbial Contamination: The non-aqueous environment of DMP is generally inhospitable to microbial growth, which can be a significant advantage in large-scale industrial processes.

Potential Challenges and Considerations:
  • Enzyme Inactivation: Polar aprotic solvents can, in some cases, strip the essential water layer from the enzyme's surface, leading to unfolding and inactivation. Therefore, the stability of the chosen enzyme in DMP must be thoroughly evaluated.

  • Enzyme Activity: While some enzymes exhibit enhanced activity in organic solvents, others may show significantly reduced catalytic efficiency. The optimal concentration of DMP (it may be used as a co-solvent with water or another organic solvent) needs to be determined experimentally.

  • Downstream Processing: The high boiling point of DMP, while beneficial for reaction stability, may pose challenges for product recovery via distillation. Alternative separation techniques such as extraction, crystallization, or membrane filtration may be required.

  • Solvent Purity: The presence of impurities in the solvent, particularly water and acids, can have a detrimental effect on enzyme stability and activity. It is crucial to use a high-purity grade of DMP and to control the water content of the reaction system.

General Experimental Workflow for Enzyme Evaluation in DMP

The following workflow provides a systematic approach to assessing the feasibility of using DMP for a specific enzymatic reaction.

G cluster_0 Phase 1: Enzyme Selection & Baseline cluster_1 Phase 2: Solvent Stability Screening cluster_2 Phase 3: Reaction Performance Evaluation cluster_3 Phase 4: Optimization A Select Candidate Enzymes B Establish Baseline Activity in Aqueous Buffer A->B Characterize in standard conditions C Incubate Enzyme in DMP (various concentrations) B->C Introduce to new solvent D Measure Residual Activity over Time C->D Assess stability E Conduct Reaction in DMP with Substrates D->E Proceed with stable enzymes F Monitor Substrate Conversion and Product Formation E->F Quantify performance G Optimize Reaction Parameters (Temp, pH memory, Enzyme Loading) F->G Refine conditions H Scale-up and Downstream Process Development G->H Prepare for application

Caption: A general workflow for evaluating enzyme performance in DMP.

Model Protocol: Lipase-Catalyzed Transesterification in this compound

This protocol describes a model experiment to evaluate the transesterification of a generic alcohol with an ester, catalyzed by a commercially available immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).

Materials:
  • Immobilized Lipase (e.g., Novozym 435)

  • This compound (DMP), anhydrous grade (≤0.005% water)

  • Substrate 1: A secondary alcohol (e.g., 1-phenylethanol)

  • Substrate 2: An acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Internal Standard for GC analysis (e.g., decane)

  • Molecular sieves (3 Å), activated

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) with a chiral column

Experimental Procedure:
  • Preparation of Reaction Medium:

    • Add activated molecular sieves to the anhydrous DMP to ensure minimal water content.

    • Prepare a stock solution of the internal standard in DMP.

  • Reaction Setup:

    • In a reaction vial, add the alcohol substrate (e.g., 1-phenylethanol, 0.1 mmol).

    • Add the acyl donor (e.g., vinyl acetate, 0.3 mmol, 3 equivalents).

    • Add the DMP containing the internal standard to a final volume of 1 mL.

    • Add the immobilized lipase (e.g., 10 mg).

    • Seal the vial tightly.

  • Control Reactions:

    • Prepare a reaction without the enzyme to check for non-enzymatic background reaction.

    • Prepare a reaction in a well-characterized solvent (e.g., hexane or MTBE) for comparison.

    • Prepare a reaction in aqueous buffer (if substrates are sufficiently soluble) to establish a baseline.

  • Reaction Incubation:

    • Place the vials in an orbital shaker set to a suitable temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and filter to remove the enzyme.

    • Analyze the sample by chiral GC to determine the conversion of the alcohol and the enantiomeric excess of the product ester.

Data Analysis and Presentation:

The results of the experiment can be summarized in a table for easy comparison.

SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
DMP 24Hypothetical ValueHypothetical Value
Hexane24Hypothetical ValueHypothetical Value
MTBE24Hypothetical ValueHypothetical Value
Aqueous Buffer24Hypothetical ValueHypothetical Value

Scientific Integrity & Logic: Ensuring Robust and Reliable Results

The exploration of a novel solvent system requires a rigorous and systematic approach to ensure the validity of the experimental findings.

  • Causality Behind Experimental Choices:

    • Immobilized Enzyme: The use of an immobilized enzyme is recommended as it often enhances stability in non-aqueous media and simplifies catalyst removal and reuse.

    • Excess Acyl Donor: Using an excess of the acyl donor (especially an activated one like vinyl acetate) helps to drive the reaction equilibrium towards product formation.

    • Anhydrous Conditions: The use of anhydrous solvent and molecular sieves is critical to minimize water-dependent side reactions and to understand the true effect of the organic solvent on the enzyme.

    • Controls are Non-Negotiable: The inclusion of a no-enzyme control is essential to rule out any background reaction. Comparison with established solvents provides a benchmark for the performance in DMP.

  • Self-Validating System:

    • Time Course Analysis: Monitoring the reaction over time provides information on the initial reaction rate and enzyme stability. A linear initial rate suggests the enzyme is stable under the reaction conditions. A decrease in the rate over time may indicate enzyme deactivation.

    • Enzyme Reusability: After the reaction, the immobilized enzyme can be recovered, washed, and reused in a subsequent reaction. The ability to maintain activity over multiple cycles is a key indicator of the practicality of the solvent system.

Molecular Interactions: Enzyme and Polar Aprotic Solvent

The performance of an enzyme in a polar aprotic solvent like DMP is governed by a complex interplay of molecular interactions.

G cluster_0 Enzyme Microenvironment in DMP Enzyme Enzyme ActiveSite Active Site WaterLayer Essential Water Layer DMP_Molecule DMP Molecule DMP_Molecule->Enzyme Solvation of Surface Residues DMP_Molecule->WaterLayer Potential Stripping Effect Substrate Substrate DMP_Molecule->Substrate Solubilization Substrate->ActiveSite Binding

Caption: Interactions between an enzyme and DMP molecules.

The DMP molecules can interact with the enzyme in several ways:

  • Solubilizing the Substrate: DMP's primary role is to increase the concentration of the substrate in the vicinity of the enzyme.

  • Interacting with Surface Residues: DMP can form dipole-dipole interactions with polar residues on the enzyme's surface.

  • Perturbing the Essential Water Layer: As a polar solvent, DMP may compete for hydrogen bonding with the essential water molecules that are crucial for maintaining the enzyme's active conformation. The extent of this "stripping" effect is a key determinant of enzyme stability.

Conclusion and Future Outlook

This compound presents an intriguing option for researchers and process chemists looking to expand their repertoire of solvents for biocatalysis. Its properties as a polar aprotic solvent suggest its potential for dissolving a wide range of substrates and for shifting reaction equilibria to favor synthesis. However, as with any non-conventional solvent, a thorough and systematic evaluation of enzyme stability and activity is essential. The protocols and workflows outlined in this application note provide a robust framework for such an evaluation. Future studies are needed to build a library of successful enzymatic transformations in DMP, which will undoubtedly pave the way for its broader application in the synthesis of valuable chemicals and pharmaceuticals.

References

Application Notes and Protocols for the Potential Role of 1,3-Dimethylpyrrolidin-2-one in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a Niche Pyrrolidone Derivative

In the vast landscape of polymer synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, polymer solubility, molecular weight, and ultimately, the final properties of the material. While N-methyl-2-pyrrolidone (NMP) is a well-established and versatile polar aprotic solvent in the synthesis of high-performance polymers such as polyamides and polyimides, the exploration of its structural analogs remains an area of untapped potential.[1][2] This application note delves into the prospective role of 1,3-dimethylpyrrolidin-2-one, a close structural relative of NMP, in polymerization reactions.

Although not extensively documented in mainstream polymer literature for this purpose, its structural similarity to NMP suggests it could serve as a valuable alternative solvent, potentially offering nuanced advantages in solubility, thermal stability, and reaction control. This document provides a comprehensive overview of its physicochemical properties, a comparative analysis with NMP, and a hypothetical protocol for its application in the synthesis of aromatic polyamides, aiming to stimulate further research and development in this area.

Physicochemical Properties and a Comparative Analysis

This compound is a colorless liquid with the chemical formula C₆H₁₁NO.[3] Its fundamental properties, when compared to the widely used N-methyl-2-pyrrolidone (NMP), provide a basis for its potential utility in polymerization.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)
CAS Number 19597-07-0872-50-4
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Boiling Point ~197.6 °C at 760 mmHg[4]202-204 °C
Density ~0.973 g/cm³[4]1.028 g/cm³
Flash Point ~85.2 °C[4]91 °C
Solubility Miscible with water and many organic solvents.Miscible with water and most common organic solvents.[1]

The key distinction lies in the additional methyl group at the 3-position of the pyrrolidone ring in this compound. This structural modification may influence its solvating power, boiling point, and viscosity, which in turn can affect polymerization reaction rates and the solubility of the resulting polymers. The slightly lower boiling point compared to NMP might be advantageous in situations where easier solvent removal post-polymerization is desired.

Proposed Application in Aromatic Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[5][6] Their synthesis, typically through low-temperature polycondensation, requires a polar aprotic solvent that can dissolve both the monomers and the resulting rigid-rod polymer.[7] NMP is a common choice for this purpose.[8][9]

Given its structural analogy to NMP, this compound is proposed as a potential solvent for the synthesis of aromatic polyamides. The presence of the amide carbonyl group and the overall polarity of the molecule should enable it to effectively solvate the reacting monomers (an aromatic diamine and an aromatic diacid chloride) and the growing polymer chains, preventing premature precipitation and allowing for the attainment of high molecular weights.

Causality Behind the Experimental Choice

The rationale for proposing this compound as a solvent is based on the following principles:

  • Solvency: As a polar aprotic solvent, it is expected to possess good solvating power for polar monomers and polymers, a critical requirement for homogeneous solution polymerization.

  • Reaction Medium: Its relatively high boiling point allows for a broad range of reaction temperatures, providing flexibility in optimizing polymerization kinetics.

  • Inertness: The pyrrolidone ring is generally stable under the conditions of low-temperature polycondensation, ensuring it acts as a medium rather than a reactant.

The workflow for such a synthesis is conceptually straightforward, involving the controlled addition of a diacid chloride to a solution of a diamine in the proposed solvent.

G cluster_prep Monomer Solution Preparation cluster_reaction Polycondensation Reaction cluster_isolation Polymer Isolation and Purification Diamine Aromatic Diamine Dissolution Dissolve Diamine in Solvent under Inert Atmosphere (N₂) Diamine->Dissolution Solvent This compound Solvent->Dissolution Addition Slowly Add Diacid Chloride to the Cooled Diamine Solution (0-5 °C) Dissolution->Addition DiacidChloride Aromatic Diacid Chloride DiacidChloride->Addition Stirring Stir at Low Temperature, then Warm to Room Temperature and Stir Overnight Addition->Stirring Precipitation Precipitate Polymer in a Non-Solvent (e.g., Methanol) Stirring->Precipitation Washing Wash Polymer with Methanol and Water Precipitation->Washing Drying Dry Polymer under Vacuum Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Aromatic Polyamide G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Diamine Aromatic Diamine H₂N-Ar-NH₂ Polyamide Aromatic Polyamide [-NH-Ar-NHCO-Ar'-CO-]n Diamine->Polyamide DiacidChloride Aromatic Diacid Chloride ClOC-Ar'-COCl DiacidChloride->Polyamide Solvent This compound Solvent->Polyamide Reaction Medium Byproduct Byproduct 2n HCl

References

Developing analytical methods for 1,3-Dimethylpyrrolidin-2-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed methodologies for the quantitative analysis of 1,3-Dimethylpyrrolidin-2-one, a heterocyclic amide of growing interest in pharmaceutical and chemical research. Recognizing the need for robust and reliable quantification, we present two distinct, validated analytical methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method ideal for its high selectivity and sensitivity, and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method suited for complex biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, from sample preparation to data analysis, grounded in established analytical principles and regulatory guidelines.

Introduction: The Rationale for Precise Quantification

This compound (CAS: 19597-07-0) is a polar aprotic solvent and a cyclic amide derivative. Its structural similarity to N-methyl-2-pyrrolidone (NMP), a widely used but reprotoxic solvent, has spurred interest in its potential as a safer alternative in various industrial and pharmaceutical applications. Accurate quantification is paramount for a multitude of reasons: monitoring its purity as a raw material, studying its metabolic fate in biological systems, assessing its environmental impact, and ensuring quality control in formulated products. The choice of analytical technique is contingent upon the sample matrix, required sensitivity, and the specific research or quality control question being addressed. This guide explains the causality behind the selection of two powerful chromatographic techniques, ensuring trustworthiness through self-validating protocols compliant with international standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development, particularly in selecting appropriate solvents, chromatographic columns, and instrument parameters.

PropertyValueSource
Molecular Formula C₆H₁₁NO--INVALID-LINK--[1]
Molecular Weight 113.16 g/mol --INVALID-LINK--[1]
Boiling Point ~197.6 °C at 760 mmHg--INVALID-LINK--[2]
Flash Point ~85.2 °C--INVALID-LINK--[2]
Density ~0.973 g/cm³--INVALID-LINK--[2]
Solubility Miscible with water and common organic solventsInferred from properties of similar polar aprotic solvents.
pKa -0.37±0.40 (Predicted)--INVALID-LINK--[3]

Pre-Analytical Considerations: Foundational Steps for Reliable Data

The integrity of any quantitative analysis begins long before the sample is introduced to the instrument. These steps are designed to ensure the analyte's stability and minimize interferences.

Sample Collection and Storage

For biological samples such as plasma or urine, collect in appropriate anticoagulant-treated (e.g., K₂-EDTA for plasma) or sterile containers. To prevent potential degradation or adsorption, samples should be processed promptly or stored at ≤ -20°C. For chemical samples (e.g., reaction mixtures, formulated products), store in tightly sealed, inert containers away from light and heat.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The choice of technique depends on matrix complexity.[4][5]

  • For Simple Matrices (e.g., aqueous solutions, pure solvents): A straightforward "dilute-and-shoot" approach is often sufficient. The sample is diluted with the initial mobile phase (for HPLC) or a suitable solvent like methanol (for GC) to bring the concentration within the calibrated range of the instrument.

  • For Complex Matrices (e.g., plasma, tissue homogenates): More rigorous extraction is necessary to mitigate matrix effects.[5]

    • Protein Precipitation (PPT): An effective and simple method for biological fluids. Typically, three parts of a cold organic solvent (e.g., acetonitrile) are added to one part of the sample. After vortexing and centrifugation, the supernatant is collected for analysis. This technique is versatile for polar analytes.[6]

    • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a small volume of solvent. For a polar compound like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is recommended.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow Condition 1. Conditioning (e.g., Methanol, then Water) Equilibrate 2. Equilibration (e.g., Equilibration Buffer) Condition->Equilibrate Prepares sorbent Load 3. Sample Loading (Pre-treated Sample) Equilibrate->Load Ensures proper binding Wash 4. Washing (e.g., 5% Methanol in Water) Load->Wash Analyte binds, matrix flows through Elute 5. Elution (e.g., Acetonitrile or Methanol) Wash->Elute Removes residual interferences Evaporate 6. Evaporation & Reconstitution Elute->Evaporate Collects purified analyte

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Method I: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent choice for the analysis of semi-volatile and thermally stable compounds like this compound.[7] Its high chromatographic resolution combined with the specificity of mass spectrometric detection provides high confidence in identification and quantification, particularly in purity testing and analysis of less complex matrices.[8][9]

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Internal Standard (IS): N-Ethyl-2-pyrrolidone or deuterated N-methyl-2-pyrrolidone (NMP-d9) can be used as an internal standard to correct for injection volume variability and potential matrix effects.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in methanol.

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • GC-MS Conditions:

ParameterSettingRationale
Column Agilent J&W DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm)The polar nature of the stationary phase is well-suited for retaining and separating polar amides.
Injector Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (10:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Vol. 1 µLStandard volume for GC analysis.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp to 220°C at 15°C/min, hold 5 minOptimized temperature program to ensure good separation from potential impurities and elution of the analyte in a reasonable time.
MS Transfer Line 230 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
SIM Ions 1,3-DMP: m/z 113 (Quantifier), 58, 84 (Qualifiers)IS (NMP-d9): m/z 108 (Quantifier), 62 (Qualifier)Based on expected fragmentation patterns. The molecular ion (m/z 113) is often suitable for quantification.
Data Analysis & Expected Performance

Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of unknown samples is then interpolated from this curve.

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Quantification (LOQ) ≤ 0.1 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Method II: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale: The HPLC-MS/MS method is the gold standard for quantifying small molecules in complex biological matrices like plasma and urine.[10] Its strength lies in the combination of physical separation by HPLC and the highly selective and sensitive detection by tandem mass spectrometry (MS/MS), which can effectively eliminate matrix interferences.[5] This method is adapted from a validated FDA protocol for the structurally similar compound N-methyl-2-pyrrolidone.

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d6) is the ideal internal standard. If unavailable, NMP-d9 is a suitable alternative.

  • Sample Preparation:

    • Prepare stock and calibration standards as described in the GC-MS method, using a 50:50 mixture of acetonitrile and water as the diluent.

    • For plasma samples, perform a protein precipitation: add 300 µL of cold acetonitrile containing the internal standard to 100 µL of plasma.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • HPLC-MS/MS Conditions:

ParameterSettingRationale
Column C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Provides good retention for moderately polar compounds in reversed-phase mode.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 minA standard gradient to elute the analyte while separating it from early-eluting polar interferences and late-eluting nonpolar compounds.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and good peak shape.
Injection Vol. 5 µL
Ionization Mode ESI PositiveAmides readily form protonated molecules [M+H]⁺ in the presence of an acid.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions 1,3-DMP: 114.1 → 58.1 (Quantifier), 114.1 → 84.1 (Qualifier)IS (NMP-d9): 109.1 → 62.1 (Quantifier)The precursor ion [M+H]⁺ is m/z 114.1. Product ions are determined by infusing a standard solution and optimizing collision energy.
Data Analysis & Expected Performance

Similar to the GC-MS method, quantification is based on a calibration curve of the analyte/IS peak area ratio versus concentration.

Validation ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.5 - 500 ng/mL
Limit of Quantification (LOQ) ≤ 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Matrix Effect 85 - 115%

HPLC-MS/MS Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data Signal to Data System

Caption: Workflow for quantification by HPLC-MS/MS.

Method Validation: Ensuring Trustworthiness and Reliability

Both analytical methods must be validated to ensure they are fit for their intended purpose. Validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.

Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).

Conclusion

The GC-MS and HPLC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of this compound. The GC-MS method is highly suitable for purity assessment and the analysis of simpler matrices, while the HPLC-MS/MS method offers superior sensitivity and selectivity for complex biological samples. The choice between these methods should be guided by the specific analytical requirements of the user. By following the detailed protocols and validation principles outlined herein, researchers can generate high-quality, reproducible data to support their scientific and developmental objectives.

References

Application Notes and Protocols for the Electrochemical Evaluation of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Forward-Looking Evaluation of 1,3-Dimethylpyrrolidin-2-one as a Potentially Safer Alternative to NMP in Electrode Slurry Preparation for Electrochemical Systems

Introduction: The Quest for Safer Solvents in Energy Storage and Electrochemistry

The advancement of electrochemical technologies, particularly in the realm of lithium-ion batteries, is intrinsically linked to the materials used in their fabrication. For decades, N-methyl-2-pyrrolidone (NMP) has been the cornerstone solvent for the preparation of electrode slurries, primarily due to its exceptional ability to dissolve the widely used polyvinylidene fluoride (PVDF) binder.[1][2] This binder is crucial for maintaining the mechanical integrity of the electrode's active material on the current collector.[3] However, the well-documented reproductive toxicity of NMP has led to increasing regulatory scrutiny and a concerted effort within the research community to identify safer, more sustainable alternatives.[4][5][6]

This application note introduces This compound , a structural analogue of NMP, as a promising candidate for investigation. While direct electrochemical studies on this compound are scarce, its similar chemical structure suggests it may possess comparable solvent properties for PVDF, potentially with a more favorable safety profile. This document provides a comprehensive guide for researchers to systematically evaluate the viability of this compound as a replacement for NMP in electrode manufacturing. The protocols outlined herein are designed to be a self-validating system, enabling a thorough characterization of its physical properties, processing characteristics, and electrochemical stability.

Physicochemical Properties and Rationale for Investigation

This compound shares the core lactam structure of NMP, which is fundamental to its solvent properties. The primary structural difference is the presence of a methyl group at the 3-position of the pyrrolidinone ring. This substitution may influence its physical and chemical properties in ways pertinent to its application in electrode slurry preparation.

Below is a comparative table of the known physicochemical properties of this compound and NMP.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Boiling Point ~197.6 °C~202 °C
Density ~0.973 g/cm³~1.028 g/cm³
Flash Point ~85.2 °C~86 °C

The similarity in boiling points and flash points suggests that this compound could be compatible with existing electrode drying infrastructure designed for NMP, a critical factor for industrial adoption.

A Note on Safety

NMP is classified as a substance that may damage fertility or the unborn child.[6] While comprehensive toxicological data for this compound is not as extensive, the structural modifications may alter its metabolic pathways and reduce its toxicity. A thorough comparative toxicological assessment is a crucial prerequisite for its adoption. Researchers must consult the latest Safety Data Sheets (SDS) and conduct appropriate risk assessments before use.

Experimental Protocols for the Evaluation of this compound

The following protocols provide a step-by-step guide for the comprehensive evaluation of this compound as a solvent for electrode slurry preparation.

Protocol 1: Determination of PVDF Solubility

Objective: To determine the solubility of PVDF in this compound and compare it to NMP.

Materials:

  • This compound (high purity, >99%)

  • N-methyl-2-pyrrolidone (anhydrous, >99.5%)

  • Polyvinylidene fluoride (PVDF), battery grade

  • Magnetic stirrer with heating plate

  • Glass vials with airtight caps

  • Analytical balance

Procedure:

  • Prepare a series of saturated solutions of PVDF in both this compound and NMP at various temperatures (e.g., 25 °C, 50 °C, 75 °C).

  • To do this, add an excess of PVDF powder to a known volume of the solvent in a sealed vial.

  • Stir the mixtures at the desired temperature for 24 hours to ensure equilibrium is reached.

  • Allow the undissolved PVDF to settle.

  • Carefully extract a known volume of the clear supernatant and transfer it to a pre-weighed dish.

  • Evaporate the solvent in a vacuum oven at 80 °C until a constant weight of the dissolved PVDF is obtained.

  • Calculate the solubility in g/100 mL.

Expected Outcome: This protocol will provide quantitative data on the solubility of PVDF in this compound, which is a critical first step in determining its suitability as a solvent for slurry preparation.

Protocol 2: Preparation and Characterization of Electrode Slurry

Objective: To prepare a standard electrode slurry using this compound and evaluate its rheological properties.

Materials:

  • Active material (e.g., LiNiMnCoO₂ - NMC, or graphite)

  • Conductive additive (e.g., carbon black)

  • PVDF binder

  • This compound

  • Planetary mixer or homogenizer

  • Rheometer

Procedure:

  • Prepare a binder solution by dissolving PVDF in this compound as per the solubility data obtained in Protocol 1.

  • In a separate container, dry-mix the active material and conductive additive until a homogenous powder is formed.

  • Gradually add the binder solution to the powder mixture while mixing until a slurry of the desired viscosity is achieved.

  • Characterize the rheological properties of the slurry using a rheometer to determine its viscosity and shear-thinning behavior.

Causality of Experimental Choices: The viscosity of the slurry is a critical parameter for achieving a uniform coating on the current collector. Shear-thinning behavior is desirable for the coating process.

Protocol 3: Electrode Coating and Drying

Objective: To coat the prepared slurry onto a current collector and dry it to form an electrode.

Materials:

  • Prepared electrode slurry

  • Current collector foil (e.g., aluminum for cathodes, copper for anodes)

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Secure the current collector foil on the doctor blade coater.

  • Pour the slurry in front of the doctor blade and draw it down to create a uniform coating of the desired thickness.

  • Transfer the coated foil to a vacuum oven and dry at a suitable temperature (e.g., 80-120 °C) to remove the solvent.

Protocol 4: Electrochemical Stability Window Determination

Objective: To determine the electrochemical stability window of an electrolyte containing this compound as a co-solvent.

Materials:

  • Three-electrode cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter and reference electrodes (e.g., lithium metal)

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v) as a baseline, and a test electrolyte with a partial substitution of DMC with this compound.

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell in an argon-filled glovebox.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic stability limits of the electrolyte.

Self-Validating System: The electrochemical stability window is a key indicator of an electrolyte's suitability for a given battery chemistry. A wide window is essential for high-voltage applications.

Visualization of Experimental Workflow

G cluster_0 Solvent Evaluation cluster_1 Electrode Fabrication cluster_2 Electrochemical Characterization P1 Protocol 1: PVDF Solubility Test P2 Protocol 2: Slurry Preparation & Rheology P1->P2 Solubility Data P3 Protocol 3: Electrode Coating & Drying P2->P3 Optimized Slurry P4 Protocol 4: Electrochemical Stability Window P3->P4 Fabricated Electrode

Caption: Experimental workflow for the evaluation of this compound.

Logical Relationship of Key Parameters

G Solvent Solvent Properties (1,3-DMP-2-one) Slurry Slurry Properties Solvent->Slurry affects viscosity, stability Safety Safety & Sustainability Solvent->Safety primary driver Electrode Electrode Performance Slurry->Electrode determines coating quality, adhesion Electrode->Safety impacts cell safety

Caption: Interdependencies of key parameters in solvent evaluation.

Conclusion and Future Outlook

The imperative to develop safer and more sustainable energy storage technologies necessitates a critical re-evaluation of all components, including seemingly mundane ones like processing solvents. While NMP has been a reliable workhorse, its toxicological profile is a significant drawback. This compound presents a logical and compelling alternative for investigation. Its structural similarity to NMP provides a strong scientific rationale for its potential efficacy as a solvent for PVDF-based electrode slurries.

The protocols detailed in this application note provide a clear and comprehensive framework for researchers to systematically evaluate this compound. The successful validation of this compound could lead to a significant reduction in the environmental and health impacts of battery manufacturing, without the need for a complete overhaul of existing production processes. Further research should also focus on a comprehensive life cycle assessment and a detailed investigation of its electrochemical interactions with various electrode materials. The path to a truly green and sustainable battery technology is paved with such incremental, yet crucial, material innovations.

References

Application Notes & Protocols: Investigating 1,3-Dimethylpyrrolidin-2-one as a Novel Solubilizing Excipient for Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Abstract

The formulation of poorly water-soluble Active Pharmaceutical Ingredients (APIs) remains a significant hurdle in drug development, directly impacting bioavailability and therapeutic efficacy.[1] This guide introduces 1,3-Dimethylpyrrolidin-2-one (DMPD), a polar aprotic solvent, as a potential novel excipient for enhancing the solubility of such challenging compounds. While primarily known as a versatile intermediate in organic synthesis, its physicochemical properties suggest its utility in creating liquid and semi-solid dosage forms.[2][3] This document provides a comprehensive overview of DMPD's characteristics, a scientific rationale for its application in pharmaceutical formulations, and detailed, self-validating protocols for its evaluation. We will explore methodologies for quantifying solubility enhancement, preparing prototype formulations, and assessing preliminary stability, thereby equipping formulation scientists with the foundational knowledge to investigate DMPD's potential in their development pipelines.

Physicochemical Characterization of this compound

A thorough understanding of an excipient's physical and chemical properties is the cornerstone of rational formulation design.[4] this compound is a cyclic amide (lactam) featuring methyl substitutions on the nitrogen and the 3-position of the pyrrolidinone ring.[3] These structural features contribute to its character as a polar aprotic solvent. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₁NO[2][5]
Molar Mass 113.16 g/mol [3][5]
Appearance Colorless liquid[2]
IUPAC Name This compound[3]
CAS Number 19597-07-0[2]
Density ~0.973 g/cm³[3][6]
Boiling Point 197.6 °C at 760 mmHg[3][6]
Flash Point 85.2 °C[2][6]
Vapor Pressure 0.376 mmHg at 25°C[2][6]
Solubility Miscible with water and ethanol; partially soluble in nonpolar solvents.[3]
LogP 0.42250[6]

Rationale for Use as a Pharmaceutical Excipient

The selection of an excipient is a critical decision driven by the need to overcome specific formulation challenges, such as poor API solubility.[1] The potential of this compound as a solubilizing agent stems from several key attributes:

  • Polar Aprotic Nature: The carbonyl group in the lactam ring provides a site for dipole-dipole interactions, enabling it to effectively solvate a wide range of molecules.[3] Unlike protic solvents (e.g., water, ethanol), it does not have a labile proton, which can be advantageous for APIs sensitive to proton-transfer reactions.

  • Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with and disrupt the crystal lattice of APIs that are hydrogen bond donors.[6]

  • Miscibility: Its miscibility with water and other polar solvents allows for its use in creating complex solvent systems, which can be titrated to optimize API solubility and formulation stability.[3]

The pyrrolidinone chemical motif is already present in the pharmaceutical landscape, most notably in the structure of drugs like Piracetam and Levetiracetam.[7] This existing familiarity, while not a direct endorsement of DMPD as an excipient, suggests that the core structure is not entirely novel to biological systems. However, it is crucial to distinguish between an API structure and an excipient's function and safety profile.[8]

Protocols for Evaluation

The following protocols are designed to provide a systematic and robust framework for evaluating the suitability of this compound as a solubilizing excipient.

Protocol: Determination of API Solubility Enhancement

Objective: To quantify the equilibrium solubility of a poorly water-soluble API in this compound and compare it to its solubility in common pharmaceutical solvents.

Causality Statement: The shake-flask method is the gold-standard for determining equilibrium solubility. By agitating an excess of the API in the solvent for an extended period, we ensure that the solution reaches a true thermodynamic equilibrium. Subsequent quantification by a validated analytical method like HPLC provides precise and reliable data.[9]

Materials and Equipment:

  • Model poorly soluble API

  • This compound (DMPD)

  • Reference solvents (e.g., Water, Propylene Glycol, PEG 400)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with DMPD)

  • Volumetric flasks and pipettes

  • Validated HPLC method for the API

Methodology:

  • Preparation: Add an excess amount of the API to separate 2 mL vials (e.g., 20-50 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Accurately add 1 mL of DMPD to one set of vials (n=3) and 1 mL of each reference solvent to other sets.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to 25°C and 150 RPM for 48 hours. Rationale: 48 hours is typically sufficient to reach equilibrium for most compounds. A consistent temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After 48 hours, visually confirm the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using the validated HPLC method to determine the API concentration.

  • Data Analysis: Calculate the mean solubility (in mg/mL) and standard deviation for the API in each solvent system.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess API to Vials (n=3) B Add 1 mL Solvent (DMPD, Water, etc.) A->B C Equilibrate (25°C, 48h) B->C D Centrifuge (10,000 x g) C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G HPLC Quantification F->G H Calculate Solubility (mg/mL) G->H

Fig. 1: Workflow for API solubility determination.
Protocol: Preparation of a Liquid Formulation Prototype

Objective: To prepare a simple liquid formulation prototype using this compound as a co-solvent to achieve a target API concentration that is unattainable with conventional solvents alone.

Causality Statement: This protocol utilizes DMPD as a strong solubilizer in a co-solvent system. By first dissolving the API in the more potent solvent (DMPD) and then carefully adding the vehicle (e.g., a buffer or aqueous solution), we can prevent API precipitation and create a thermodynamically stable solution, a common technique in formulating poorly soluble drugs.[1]

Materials and Equipment:

  • Model API

  • This compound (DMPD)

  • Aqueous vehicle (e.g., phosphate buffer pH 7.4)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Methodology:

  • Determine Target Concentration: Based on the results from Protocol 3.1, establish a target API concentration (e.g., 5 mg/mL) and the minimum required percentage of DMPD.

  • Weigh Excipients: For a 10 mL batch, calculate and weigh the required amounts of API, DMPD, and the aqueous vehicle.

  • Initial Solubilization: Add the weighed DMPD to the beaker. While stirring, slowly add the weighed API powder. Continue stirring until the API is fully dissolved.

  • Titration: Slowly add the aqueous vehicle to the API/DMPD solution in a stepwise manner while maintaining constant stirring. Rationale: A slow addition rate prevents localized supersaturation and potential precipitation of the API.

  • Final Volume: Continue adding the vehicle until the final target volume is reached.

  • Observation: Visually inspect the final formulation for clarity, color, and any signs of precipitation. Store in a sealed, clear glass vial for further stability assessment.

G A 1. Weigh API and DMPD B 2. Add API to DMPD in Beaker A->B C 3. Stir until API is Fully Dissolved B->C D 4. Slowly Titrate with Aqueous Vehicle (e.g., Buffer pH 7.4) C->D E 5. Continue Stirring and Addition to Final Volume D->E F 6. Final Formulation: Clear Solution E->F

Fig. 2: Process for preparing a co-solvent formulation.
Protocol: Preliminary Stability Assessment (Forced Degradation)

Objective: To evaluate the chemical stability of the API in the DMPD-based formulation under accelerated (stress) conditions.

Causality Statement: Forced degradation studies are essential to identify potential degradation pathways and assess the stability-indicating capability of the analytical method.[7] The pyrrolidinone lactam ring is known to be susceptible to hydrolysis under strong acidic or basic conditions.[7] This protocol intentionally exposes the formulation to these conditions to rapidly assess if DMPD contributes to or accelerates API degradation compared to a control formulation.

Materials and Equipment:

  • Formulation prototype from Protocol 3.2

  • Control formulation (API in a conventional solvent, if possible)

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • Temperature-controlled oven, photostability chamber

  • Validated stability-indicating HPLC method

  • pH meter

Methodology:

  • Sample Distribution: Aliquot the prototype formulation into separate, appropriately labeled vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic).

  • Acid/Base Stress:

    • To one vial, add 1M HCl to adjust the pH to ~1-2.

    • To another vial, add 1M NaOH to adjust the pH to ~12-13.

    • Keep at room temperature for 24-48 hours. Neutralize samples before HPLC analysis.

  • Oxidative Stress: To one vial, add a small volume of 30% H₂O₂. Keep at room temperature for 24-48 hours.

  • Thermal Stress: Place one vial in an oven at 60°C for 7 days.

  • Photolytic Stress: Place one vial in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At designated time points, withdraw a sample from each condition, dilute appropriately, and analyze using a stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to an unstressed control (T=0).

    • Calculate the percentage of API remaining (% Assay).

    • Identify and quantify any new peaks, which represent potential degradants.

    • Pay close attention to the acid/base stress conditions, as this is the most likely degradation pathway for the excipient itself.[7]

Data Interpretation and Key Considerations

  • Solubility: A significant increase (e.g., >10-fold) in API solubility in DMPD compared to conventional solvents indicates strong potential. This data is crucial for justifying its use and determining the necessary concentration in a formulation.

  • Stability: The forced degradation study is a preliminary screen. If significant API degradation is observed, particularly in the presence of DMPD compared to controls, further investigation is required. It is critical to determine if the degradants originate from the API, the excipient, or an interaction between the two. The stability of DMPD itself under these conditions should also be monitored.

  • Excipient Compatibility: The protocols above are foundational. Comprehensive development would require binary compatibility studies of DMPD with the API and other potential excipients under accelerated conditions (e.g., 40°C/75% RH) to identify any potential interactions.[4]

Safety and Handling

As a novel excipient, this compound lacks the extensive toxicological and safety database of compendial excipients. Therefore, stringent safety precautions are mandatory.

  • Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid direct contact with skin and eyes.[2]

  • Flammability: DMPD is a flammable liquid.[2] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area designated for flammable materials.[10]

  • Toxicity: The toxicological properties have not been fully investigated.[10] It is classified as irritating and may be harmful if swallowed or in contact with skin.[2][10] In case of exposure, follow standard first aid measures and seek medical attention.[10][11]

Conclusion

This compound presents a compelling profile as a potential novel excipient for solubilizing poorly water-soluble APIs. Its strong solvating power, demonstrated through systematic solubility screening, can unlock opportunities for developing liquid formulations of challenging compounds. However, its adoption requires a careful and thorough evaluation of its impact on API stability, particularly concerning potential hydrolysis of the lactam ring. The protocols outlined in this guide provide a robust starting point for any research or development team considering this promising but novel material. Further toxicological studies would be required for its use in a final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in 1,3-Dimethylpyrrolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unwanted byproducts, ensuring the integrity and success of your reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile polar aprotic solvent and chemical intermediate. Its stability under many conditions makes it a valuable component in various chemical processes, including SN2 substitutions and Grignard reactions. However, like all reagents, it is not entirely inert and can participate in side reactions, leading to the formation of byproducts that can complicate reaction workups, reduce yields, and compromise the purity of your target molecule.

This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting capabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproducts when using this compound?

A1: Byproducts can generally be traced back to three primary sources:

  • Inherent Reactivity of this compound: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, and the molecule can undergo oxidation.

  • Impurities in the Starting Material: The synthesis of this compound can result in residual starting materials or side products that can interfere with your reaction.

  • Reaction with Reagents: In some cases, this compound can react with highly reactive reagents used in your experiment.

Q2: My reaction mixture is turning yellow/brown when using this compound as a solvent at high temperatures. What could be the cause?

A2: Discoloration upon heating can be an indicator of thermal degradation or oxidation. While this compound is relatively thermally stable, prolonged heating, especially in the presence of oxygen or other reactive species, can lead to the formation of colored byproducts. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure the temperature is kept to the minimum required for the transformation.

Q3: I am observing an unexpected peak in my chromatogram that I suspect is a byproduct. How can I identify it?

A3: The first step is to consider the potential degradation pathways of this compound: hydrolysis and oxidation. A common byproduct of hydrolysis is the ring-opened product, 4-(methylamino)pentanoic acid. For oxidative degradation, a variety of byproducts are possible. Mass spectrometry (GC-MS or LC-MS) is a powerful tool for identifying unknown peaks by providing molecular weight information. Comparing the mass spectrum of the unknown peak to the expected masses of potential byproducts can provide a positive identification.

Troubleshooting Guides

Issue 1: Unexpected Amide or Carboxylic Acid Byproducts

Symptoms:

  • Formation of a new, more polar spot on your TLC plate.

  • An unexpected peak in your HPLC or GC analysis, often with a different retention time than your starting materials or expected product.

  • Isolation of a byproduct containing a carboxylic acid or a secondary amine functionality.

Root Cause Analysis:

The lactam ring of this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases. This reaction leads to the opening of the five-membered ring to form 4-(methylamino)pentanoic acid.

Workflow for Troubleshooting Hydrolysis

Caption: Troubleshooting workflow for hydrolysis of this compound.

Mitigation Strategies:

  • pH Control: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or reagent can be used.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use, as water can facilitate hydrolysis.

  • Solvent Choice: If hydrolysis remains a significant issue, consider switching to a more robust aprotic solvent for your reaction.

Issue 2: Presence of Oxidized Byproducts

Symptoms:

  • A complex mixture of byproducts is observed, often with masses corresponding to the addition of one or more oxygen atoms to the starting material or solvent.

  • Discoloration of the reaction mixture.

Root Cause Analysis:

Oxidative degradation can occur, particularly at elevated temperatures or in the presence of oxidizing agents. The methylene groups adjacent to the nitrogen and carbonyl groups are potential sites of oxidation.

Potential Oxidative Degradation Pathways

G A This compound C6H11NO B Oxidized Intermediates e.g., Hydroperoxides A->B Oxidizing Agent / Heat C Ring-Opened Products and other fragments B->C Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Mitigation Strategies:

  • Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can significantly reduce oxidative byproducts.

  • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, provided it does not interfere with the desired reaction.

  • Temperature Control: Avoid excessive heating and use the lowest effective temperature for your transformation.

Issue 3: Impurities from the Synthesis of this compound

Symptoms:

  • The presence of small amounts of other pyrrolidinone derivatives in your starting material, which may be carried through to your final product.

  • Byproducts that do not seem to be derived from the degradation of this compound.

Root Cause Analysis:

The synthesis of this compound can involve the methylation of 3-methylpyrrolidin-2-one or the oxidation and subsequent methylation of pyrrolidine.[1] Incomplete reactions or side reactions during synthesis can lead to impurities.

Common Synthetic Impurities:

ImpurityPotential Source
3-Methylpyrrolidin-2-oneIncomplete methylation of the nitrogen atom.
1-Methylpyrrolidin-2-onePresence of unsubstituted pyrrolidin-2-one in the starting material.
Over-methylated byproductsNon-selective methylation at other positions.

Mitigation Strategies:

  • Purity Analysis of Starting Material: Before use, analyze the purity of your this compound by GC or HPLC to identify any significant impurities.

  • Purification of Starting Material: If significant impurities are detected, consider purifying the solvent by distillation or chromatography before use.

  • Supplier Qualification: Use a reputable supplier and review their certificate of analysis for information on purity and potential impurities.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general method for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its potential byproducts.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute more retained components. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (or MS detection for peak identification)

  • Analysis: Inject the stressed samples and the unstressed standard solution. Analyze the chromatograms for the appearance of new peaks and the degradation of the parent peak.

  • Method Optimization: Adjust the gradient, mobile phase composition, and other parameters as needed to achieve good resolution between the parent peak and all degradation products.

Protocol 2: GC-MS Analysis for Volatile Impurities

Objective: To identify volatile impurities in this compound.

Materials:

  • This compound

  • Suitable solvent for dilution (e.g., dichloromethane)

  • GC-MS system

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent.

  • GC Conditions (Starting Point):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 35-400).

  • Analysis: Analyze the resulting chromatogram and mass spectra. Compare the mass spectra of any impurity peaks to a library (e.g., NIST) for identification.

References

Technical Support Center: Optimizing Reaction Conditions with 1,3-Dimethylpyrrolidin-2-one (DMPU)

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 1,3-Dimethylpyrrolidin-2-one (DMPU). As a potent, polar aprotic solvent, DMPU has emerged as a valuable tool in modern organic synthesis, polymer science, and pharmaceutical development, often serving as a less toxic alternative to hexamethylphosphoramide (HMPA).[1][2][3] Its unique solvating properties can be pivotal for challenging chemical transformations.[1][4] However, like any specialized reagent, its effective use requires a nuanced understanding of its characteristics.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemistry, empowering you to make informed decisions and optimize your reaction conditions for success.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you might face when using DMPU as a solvent. Each question is designed to reflect a real-world laboratory challenge.

Q1: My reaction is sluggish or providing a low yield. What are the likely causes and how can I improve performance?

A sluggish reaction or unexpectedly low yield in DMPU can often be traced back to a few key factors, primarily related to solvent purity and reaction setup.

Core Causality: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] Water is a common culprit for quenching moisture-sensitive reagents, such as organolithiums or Grignard reagents, and can hydrolyze sensitive intermediates, leading to reduced yields. Furthermore, the high polarity of DMPU is crucial for solvating ionic intermediates in many reactions; any impurities can alter this delicate solvation environment.[6][7]

Troubleshooting & Optimization Steps:

  • Verify Solvent Purity: The most critical first step is to ensure the DMPU is anhydrous. Commercial DMPU, even from a new bottle, can contain significant water. Using undistilled DMPU has been shown to result in significant amounts of side products that can be difficult to remove.[8]

    • Action: Dry the DMPU before use. A standard procedure involves pre-drying over potassium hydroxide (KOH) followed by vacuum distillation from calcium hydride (CaH₂).[5] Store the dried solvent over activated 4 Å molecular sieves under an inert atmosphere (Nitrogen or Argon).[8]

  • Ensure Complete Dissolution: DMPU is an excellent solvent for a wide range of compounds, but some substrates may require assistance to dissolve completely, especially at the start of a reaction.[2][4][9]

    • Action: Gently warm the mixture or use an ultrasonic bath to ensure all reagents are fully dissolved before proceeding with the reaction. A homogeneous reaction mixture is essential for predictable kinetics.

  • Optimize Reaction Temperature: The high boiling point of DMPU (246-247 °C) makes it suitable for high-temperature reactions.[1] If your reaction is slow at room temperature, gradually increasing the heat can significantly accelerate the rate.

    • Action: Set up a small-scale trial to screen higher temperatures (e.g., 60 °C, 80 °C, 100 °C) while monitoring for any decomposition of your starting materials or products.

  • Consider a Co-Solvent: In some cases, particularly with highly non-polar substrates or in lithiation reactions where reagent aggregation is a concern, a co-solvent can be beneficial.[10]

    • Action: Tetrahydrofuran (THF) is a common co-solvent with DMPU, especially for low-temperature reactions, as it can improve the solubility of organometallic reagents and intermediates.[5][10]

Troubleshooting_Low_Yield start Low Yield or Slow Reaction in DMPU check_purity Is the DMPU anhydrous? start->check_purity dry_dmpu Dry DMPU (e.g., distill from CaH₂) and store over molecular sieves. check_purity->dry_dmpu No check_solubility Are all reagents fully dissolved? check_purity->check_solubility Yes dry_dmpu->check_solubility assist_dissolution Gently warm or sonicate to ensure a homogeneous solution. check_solubility->assist_dissolution No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes assist_dissolution->check_temp increase_temp Incrementally increase temperature. Monitor for decomposition. check_temp->increase_temp No consider_cosolvent Could a co-solvent improve performance? check_temp->consider_cosolvent Yes increase_temp->consider_cosolvent add_cosolvent Add a co-solvent like THF, especially for organometallic reactions. consider_cosolvent->add_cosolvent Yes success Reaction Optimized consider_cosolvent->success No add_cosolvent->success

Caption: A decision flowchart for troubleshooting low-yield reactions in DMPU.

Q2: I'm struggling to remove DMPU during the work-up. How can I effectively isolate my product?

The high boiling point and miscibility with water make removing DMPU a common challenge.[1][11] Simple evaporation is often impractical. The key is to leverage its water solubility through a liquid-liquid extraction procedure.

Core Causality: DMPU's polarity and ability to hydrogen bond with water make it highly soluble in aqueous solutions. This property can be exploited to partition it away from a less polar organic product.

Troubleshooting & Optimization Steps:

  • Dilute with an Organic Solvent: After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash it multiple times with water.

    • Action: A typical procedure involves washing with water (3-5 times the volume of DMPU used). This will extract the bulk of the DMPU into the aqueous layer.

    • Pro-Tip: To improve the partitioning and break up potential emulsions, use a saturated sodium chloride solution (brine) for the final washes.[8]

  • Back-Extraction (Optional): If your product has some water solubility, you can back-extract the combined aqueous layers with your chosen organic solvent to recover any dissolved product.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude product for further purification.

Workup_Workflow start Reaction Completion in DMPU step1 1. Cool to Room Temperature start->step1 step2 2. Dilute with Water-Immiscible Organic Solvent (e.g., EtOAc, DCM) step1->step2 step3 3. Transfer to Separatory Funnel step2->step3 step4 4. Wash with Water (Multiple Times) step3->step4 step5 5. Wash with Saturated Brine Solution step4->step5 step6 6. Separate and Collect Organic Layer step5->step6 step7 7. Dry Organic Layer (e.g., MgSO₄) step6->step7 step8 8. Filter and Concentrate under Reduced Pressure step7->step8 end Crude Product Ready for Purification step8->end

Caption: Standard workflow for the extractive work-up to remove DMPU.

Q3: I'm observing unexpected byproducts. Could DMPU be reacting under my conditions?

While generally stable, DMPU can participate in side reactions under certain harsh conditions.

Core Causality: DMPU is a cyclic urea. The carbonyl group, while relatively stable, can be susceptible to attack by extremely potent nucleophiles. Furthermore, it can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1]

Troubleshooting & Optimization Steps:

  • Assess Stability with Strong Bases: When using very strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) at temperatures above -78 °C, deprotonation of the DMPU ring can occur, leading to byproducts. Although DMPU can be used with BuLi at low temperatures, it's a point of consideration.[5]

    • Action: If you suspect a reaction with the solvent, perform a control experiment by stirring the base in DMPU under the reaction conditions without your substrate and analyze for decomposition products. Consider alternative solvents like THF for such strong bases if issues persist.[10][12]

  • Evaluate Hydrolytic Stability: DMPU can hydrolyze under strongly basic conditions.[1] If your reaction involves a strong aqueous base and high heat, this could be a source of impurities.

    • Action: If possible, opt for milder bases or non-aqueous conditions. If aqueous base is necessary, try to run the reaction at the lowest effective temperature.

  • Check for Contaminants: As mentioned, commercial DMPU can contain impurities that may interfere with your reaction. One identified contaminant, 1,3,5-trimethyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione, can be difficult to remove via chromatography.[8]

    • Action: Always use purified, distilled DMPU for sensitive reactions to eliminate this variable.[5][8]

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of DMPU? A: DMPU is a clear, colorless liquid with properties that make it a versatile polar aprotic solvent.

PropertyValueSource
Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol [1]
Boiling Point 246-247 °C[1]
Melting Point ~ -20 °C[1]
Density 1.06 g/mL at 25 °C[1]
Flash Point 121 °C[1]
Dielectric Constant (ε) 36.1[5]
Solubility Miscible with water and most organic solvents[1][5]

Q: When should I choose DMPU over other polar aprotic solvents like DMF, DMSO, or NMP? A: DMPU is an excellent choice when:

  • A safer alternative to HMPA is needed: DMPU often mimics the beneficial effects of the highly toxic and mutagenic HMPA with a much better safety profile.[3][5][9]

  • High temperatures are required: Its high boiling point makes it ideal for reactions that need significant thermal energy.[1][4]

  • Reactions involving anionic species: Like other polar aprotic solvents, DMPU effectively solvates cations, leaving the corresponding anion more "naked" and nucleophilic, which can accelerate reaction rates.[5][6] This is particularly useful in reactions like nucleophilic substitutions and those involving organometallic reagents.

  • Enhanced stereoselectivity is desired: In certain reactions, such as the formation of lithium enolates, the use of DMPU as a co-solvent can dramatically influence the stereochemical outcome.[5]

Q: What are the main limitations of using DMPU? A: The primary disadvantages are:

  • Hygroscopicity: It readily absorbs water, requiring careful drying and handling.[1][5]

  • High Boiling Point: This makes it difficult to remove from reaction mixtures by simple evaporation, necessitating extractive work-ups.[11]

  • Cost: It can be more expensive than other common polar aprotic solvents like DMF or DMSO.

Q: How should I properly store and handle DMPU? A: Store DMPU in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption. Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. After distillation, it is best stored over activated 4 Å molecular sieves.[8]

Q: Is DMPU suitable for glycosylation and lithiation reactions? A: Yes, with considerations.

  • Glycosylation: The high polarity of DMPU can be advantageous in promoting glycosylation reactions, which often involve charged intermediates. However, as with any glycosylation, careful optimization of conditions is necessary to control stereoselectivity and avoid side reactions.[13][14][15][16][17]

  • Lithiation: DMPU can be used as a co-solvent in lithiation reactions to break up organolithium aggregates and increase reactivity.[10][12] However, it must be used at low temperatures (typically ≤ -75 °C) to prevent the organolithium reagent from reacting with the solvent itself.[5][18][19][20]

Experimental Protocols

Protocol 1: Purification and Drying of this compound

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Pre-drying (Optional): If the solvent is suspected to be very wet, stir it over potassium hydroxide (KOH) pellets for several hours to remove the bulk of the water.[5]

  • Setup for Vacuum Distillation: Assemble a clean, oven-dried distillation apparatus. Place calcium hydride (CaH₂) in the distillation flask.

  • Distillation: Transfer the DMPU (decanted from the KOH if pre-dried) to the distillation flask containing CaH₂. Heat the flask gently under vacuum. Collect the fraction boiling at the correct temperature and pressure (e.g., ~110 °C at 10 mmHg).[5]

  • Storage: Transfer the distilled, anhydrous DMPU via cannula or syringe to a clean, oven-dried storage bottle containing activated 4 Å molecular sieves.[8] Seal the bottle with a septum cap and store under an inert atmosphere.

Protocol 2: General Procedure for Extractive Work-up to Remove DMPU
  • Quenching and Dilution: Once the reaction is complete, cool the reaction flask to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated NH₄Cl). Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) at a volume approximately 5-10 times that of the DMPU used.

  • Liquid-Liquid Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. Drain and save the organic layer.

  • Repeat Washes: Extract the organic layer at least two more times with deionized water to ensure removal of the DMPU.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break any emulsions.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 10-15 minutes.

  • Isolation: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified by chromatography, crystallization, or distillation.

References

Technical Support Center: Stability and Degradation of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 1,3-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent and building block in their work. As a Senior Application Scientist, I have compiled this resource to provide you with in-depth, field-proven insights into the stability of this compound and to offer practical guidance on preventing its degradation during chemical reactions.

The information presented here is a synthesis of established chemical principles, data from analogous compounds, and recommended best practices for chemical stability studies. While specific forced degradation studies on this compound are not extensively available in published literature, the principles outlined in this guide will empower you to anticipate potential stability issues and implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemistry of N-substituted pyrrolidinones, the two most probable degradation pathways for this compound are hydrolysis and oxidation .

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1] This ring-opening reaction would yield 4-(methylamino)-3-methylbutanoic acid .

  • Oxidation: The N-methyl group and the carbon atoms adjacent to the nitrogen and carbonyl group are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, especially at elevated temperatures, or by the presence of oxidizing agents.[2][3] A likely oxidative degradation pathway is the N-demethylation to form 3-methylpyrrolidin-2-one .[4][5][6] Further oxidation of the ring can also occur.

Q2: My reaction mixture containing this compound turned yellow. What could be the cause?

A yellow discoloration is a common indicator of degradation, particularly oxidation.[3] When N-methyl-2-pyrrolidone (NMP), a closely related compound, is exposed to air, it can slowly oxidize, leading to a yellow appearance. This process can be accelerated by heat and the presence of transition metals.[2][3] It is highly probable that this compound behaves similarly.

Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

To confirm degradation and identify the byproducts, a comparative analysis of your suspect sample against a pure, stored reference standard of this compound is recommended. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector and a Mass Spectrometer (MS) are powerful tools for this purpose.

  • HPLC will show the appearance of new peaks corresponding to degradation products.

  • LC-MS will provide the molecular weights of these new compounds, offering clues to their structures. For example, the detection of a compound with a molecular weight corresponding to 4-(methylamino)-3-methylbutanoic acid would suggest hydrolysis.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide definitive structural information for isolated degradation products.

Troubleshooting Guide: Preventing Degradation

This section provides a structured approach to troubleshooting and preventing the degradation of this compound in your reactions.

Issue 1: Hydrolytic Degradation (Ring Opening)
  • Symptoms:

    • Appearance of a new, more polar peak in your HPLC chromatogram.

    • A shift in the pH of your reaction mixture.

    • Mass spectrometry data indicating the presence of a compound with a molecular weight of 131.17 g/mol , corresponding to 4-(methylamino)-3-methylbutanoic acid.

  • Causality: The presence of water, especially in conjunction with acidic or basic reagents or catalysts, will promote the hydrolysis of the lactam ring. The rate of hydrolysis is generally accelerated by increased temperature.[7]

  • Preventative Measures:

    • Use Anhydrous Conditions: Employ dry solvents and reagents. If necessary, dry the this compound before use.

    • Control pH: If your reaction is sensitive to acidic or basic conditions, use a buffer to maintain a neutral pH.

    • Lower Reaction Temperature: If the reaction conditions permit, running the experiment at a lower temperature can significantly reduce the rate of hydrolysis.

    • Protecting Groups: In syntheses where the lactam is an intermediate and not the solvent, the use of a protecting group on the lactam nitrogen can be considered, although this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a critical experiment to determine the intrinsic stability of a molecule and to identify potential degradation products.[1][6] This protocol provides a general framework; the specific conditions should be adapted based on your experimental setup.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV and MS detectors

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Heat a sample of the stock solution at a controlled temperature (e.g., 60-80 °C).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Store the stressed samples and the control sample for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.

  • Analysis:

    • At each time point, withdraw an aliquot of each sample.

    • Neutralize the acid and base hydrolysis samples before injection into the HPLC system.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the new peaks (degradation products).

    • Use the mass spectrometry data to propose structures for the degradation products.

Data Summary Table:

Stress ConditionExpected Primary Degradation ProductPredicted Molecular Weight ( g/mol )
Acid Hydrolysis4-(methylamino)-3-methylbutanoic acid131.17
Base Hydrolysis4-(methylamino)-3-methylbutanoic acid131.17
Oxidation3-methylpyrrolidin-2-one99.13
ThermalDependent on atmosphere (oxidative or inert)Varies

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

This compound This compound 4-(methylamino)-3-methylbutanoic acid 4-(methylamino)-3-methylbutanoic acid This compound->4-(methylamino)-3-methylbutanoic acid Hydrolysis (Acid or Base Catalyzed) 3-methylpyrrolidin-2-one 3-methylpyrrolidin-2-one This compound->3-methylpyrrolidin-2-one Oxidative N-Demethylation

Caption: Predicted primary degradation pathways of this compound.

Advanced Troubleshooting and Prevention

Issue 2: Oxidative Degradation
  • Symptoms:

    • Yellowing of the solvent or reaction mixture.[3]

    • Appearance of a new peak in the HPLC chromatogram with a mass corresponding to 3-methylpyrrolidin-2-one (m/z = 100.08 for [M+H]⁺).

    • Inconsistent reaction outcomes, especially in reactions sensitive to oxidation.

  • Causality: The N-methyl group is susceptible to oxidative cleavage.[4][5][6] This can be initiated by atmospheric oxygen, particularly at elevated temperatures, or in the presence of oxidizing agents or metal catalysts.[2][3]

  • Preventative Measures:

    • Inert Atmosphere: When conducting reactions at elevated temperatures for extended periods, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degas Solvents: If using this compound as a solvent, degassing it prior to use can remove dissolved oxygen.

    • Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your reaction unless they are part of the desired transformation.

    • Use of Antioxidants: In some formulations, the addition of a small amount of an antioxidant (e.g., BHT) can help to prevent oxidative degradation, but compatibility with the desired reaction must be confirmed.

Workflow for Investigating Unexpected Degradation

start Unexpected Reaction Outcome (e.g., low yield, new impurity) check_purity Analyze Starting Material Purity (HPLC, NMR) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected degradation_suspected->start No (Purity Issue) analyze_mixture Analyze Reaction Mixture (LC-MS) degradation_suspected->analyze_mixture Yes identify_product Identify Degradation Product(s) analyze_mixture->identify_product hydrolysis Hydrolysis Product Detected? (e.g., ring-opened acid) identify_product->hydrolysis oxidation Oxidation Product Detected? (e.g., N-demethylation) hydrolysis->oxidation No implement_hydrolysis_prevention Implement Hydrolysis Prevention: - Anhydrous Conditions - pH Control - Lower Temperature hydrolysis->implement_hydrolysis_prevention Yes implement_oxidation_prevention Implement Oxidation Prevention: - Inert Atmosphere - Degas Solvent - Avoid Oxidants oxidation->implement_oxidation_prevention Yes other Other Degradation Pathway? oxidation->other No implement_hydrolysis_prevention->start Re-run Reaction implement_oxidation_prevention->start Re-run Reaction consult Consult Further Literature or Technical Support other->consult

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Stereoselective Reactions in 1,3-Dimethylpyrrolidin-2-one (DMPU)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for optimizing stereoselective transformations. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of 1,3-Dimethylpyrrolidin-2-one (DMPU) as a solvent and are seeking to enhance the stereochemical outcome of their reactions. As a polar, aprotic, and non-coordinating solvent, DMPU presents a distinct reaction environment. Achieving high levels of stereoselectivity requires a nuanced understanding of how chiral information is transferred.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the mechanistic rationale behind common issues and provide actionable protocols to help you overcome challenges in your synthetic endeavors.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction in DMPU is showing poor stereoselectivity. What are the primary factors I should investigate first?

A1: Low stereoselectivity is a common but solvable issue. When using a polar aprotic solvent like DMPU, the reaction's transition state geometry is paramount. Several factors can disrupt the necessary steric and electronic differentiation. Your initial troubleshooting should focus on three core areas: Temperature , Reagent/Substrate Control , and Catalysis .

  • Reaction Temperature: In many cases, stereoselectivity is inversely proportional to temperature.[1] Higher thermal energy can allow the reaction to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products. Lowering the temperature is often the most straightforward first step to enhance selectivity.[2]

  • Chiral Auxiliaries and Substrate Control: The most reliable way to induce stereoselectivity is to incorporate a chiral element directly into your substrate, typically as a recoverable chiral auxiliary.[3][4] This auxiliary creates a rigid conformational bias, sterically blocking one face of the reactive center to an incoming reagent. If you are already using an auxiliary, its effectiveness might be suboptimal.

  • Lewis Acid Catalysis: Lewis acids can dramatically improve stereoselectivity by coordinating to the substrate, creating a more rigid and organized transition state.[1][5] This is particularly effective in reactions involving carbonyls. The choice of Lewis acid is critical, as its size and coordinating ability will dictate the geometry of the intermediate.[6]

Below is a general workflow for diagnosing and addressing poor stereoselectivity.

G start Problem: Low Stereoselectivity temp Action: Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp check_temp Is Selectivity Improved? temp->check_temp auxiliary Strategy: Introduce or Change Chiral Auxiliary check_temp->auxiliary  No / Insufficient solved Optimization Complete check_temp->solved  Yes lewis_acid Strategy: Screen Lewis Acids auxiliary->lewis_acid If auxiliary is not sufficient or applicable reassess Re-evaluate Substrate and Reaction Mechanism lewis_acid->reassess If catalysts are ineffective reassess->start

Caption: General troubleshooting workflow for low stereoselectivity.

Q2: I am performing an alkylation of an enolate and getting a nearly 1:1 mixture of diastereomers. How do I select an effective chiral auxiliary for use in DMPU?

A2: This is a classic challenge where the enolate geometry is not well-controlled. A chiral auxiliary imposes a rigid steric environment that forces an electrophile to approach from a single face. The ideal auxiliary should be easily attached, effectively direct the stereochemistry of the reaction, and be cleaved under mild conditions without racemization.[3][4]

For carbonyl alkylations, Evans oxazolidinones are an excellent and well-validated choice.[7][8] The mechanism of action involves the formation of a chelated Z-enolate with a Lewis acid (like a boron triflate) or a lithium base. This chelation, combined with the steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl), effectively blocks one face of the enolate.

G cluster_0 Chiral Auxiliary Directs Alkylation Enolate Chelated Enolate with Chiral Auxiliary Product Single Diastereomer Product Enolate->Product Electrophile_Top Electrophile (E+) Electrophile_Top->Enolate Favored Approach (Top Face) Electrophile_Bottom Electrophile (E+) Blocked Sterically Blocked Path Electrophile_Bottom->Blocked Blocked->Enolate

Caption: Steric hindrance from a chiral auxiliary allows electrophilic attack from only one face.

Recommended Auxiliaries:

  • (S)-4-Benzyl-2-oxazolidinone: Excellent for generating Z-enolates and achieving high diastereoselectivity in alkylations and aldol reactions.[8]

  • Pseudoephedrine Amides: Can be used to form chiral amides that, upon deprotonation, give a lithium-chelated enolate directing alkylation with high selectivity.[3]

  • Camphorsultam: Known for inducing high levels of asymmetry in various reactions, including Michael additions and Claisen rearrangements.[3]

Troubleshooting Tip: If an auxiliary is ineffective, the issue may be incomplete enolate formation or the presence of water, which can disrupt chelation. Ensure your reagents and DMPU are scrupulously dry and that you are using a sufficiently strong, non-nucleophilic base (e.g., LDA or LiHMDS) under a strict inert atmosphere.[9]

Q3: How significantly does temperature impact stereoselectivity in DMPU, and what is the optimal range to target?

A3: Temperature is a critical and easily adjustable parameter for controlling stereoselectivity. The relationship is governed by the Eyring equation, which relates the ratio of products to the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing transition states.

General Principle: Lowering the reaction temperature increases ΔΔG‡, leading to a higher preference for the lower-energy transition state and thus greater stereoselectivity.[1] For many reactions, moving from room temperature to -78 °C can dramatically improve a poor diastereomeric ratio (dr) or enantiomeric excess (ee).[2]

Recommended Protocol: Temperature Screening

  • Initial Run: Perform the reaction at your standard temperature (e.g., 20 °C) and determine the baseline stereoselectivity by chiral HPLC, GC, or NMR analysis.[9]

  • Stepwise Cooling: Repeat the reaction at progressively lower temperatures: 0 °C, -20 °C, -40 °C, and -78 °C.

  • Analyze Trend: Plot the stereoselectivity (dr or ee) versus temperature. For most standard transformations, you will see an improvement as temperature decreases.

  • Caution - Unusual Effects: Be aware that some complex catalytic cycles can exhibit non-linear temperature effects, where selectivity might unexpectedly improve at higher temperatures due to a change in the rate-determining step.[10] However, this is less common.

Practical Consideration in DMPU: DMPU has a melting point of -20 °C, so for reactions below this temperature, you may need to add a co-solvent like THF to maintain homogeneity, which in turn could affect the reaction's stereochemical outcome.

Q4: My substrate lacks a site for a chiral auxiliary. Can I use a Lewis acid to induce stereoselectivity in DMPU, and how do I choose the right one?

A4: Yes, Lewis acid catalysis is a powerful strategy for achieving stereocontrol, especially when substrate-based control is not feasible.[5] Lewis acids function by coordinating to heteroatoms (typically oxygen or nitrogen) in the substrate, which accomplishes two things:

  • Activation: It lowers the LUMO of the electrophile, accelerating the reaction.

  • Stereocontrol: It locks the conformation of the substrate, creating a rigid three-dimensional structure that biases the approach of the nucleophile.[1][6]

The choice of Lewis acid is crucial and often substrate-dependent. A screening approach is highly recommended.

Table 1: Performance of Common Lewis Acids in a Representative Diastereoselective Reaction (Data adapted from a comparative study on a three-component pyrrolidine synthesis)[6]

Lewis AcidCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
Yb(OTf)₃10CH₂Cl₂294>10:1
Sc(OTf)₃10CH₂Cl₂285>10:1
InCl₃10CH₂Cl₂1875>10:1
ZnCl₂10CH₂Cl₂1860>10:1
TiCl₄20CH₂Cl₂N/Aup to 99up to 99:1 (anti)
None-CH₂Cl₂24<5-

Experimental Protocol: Screening Lewis Acids for a Stereoselective Aldol Addition

  • Preparation: In a glovebox or under a strict argon atmosphere, prepare stock solutions of various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Yb(OTf)₃) in anhydrous DMPU or a compatible solvent like CH₂Cl₂.

  • Reaction Setup: Flame-dry several reaction vials. To each vial, add your aldehyde substrate (1.0 equiv).

  • Lewis Acid Addition: Cool the vials to the desired temperature (e.g., -78 °C). To each vial, add a different Lewis acid (1.1 equiv). Stir for 15-20 minutes to allow for coordination.

  • Nucleophile Addition: Slowly add your nucleophile (e.g., a silyl enol ether, 1.2 equiv) dropwise to each vial.

  • Monitoring and Workup: Monitor the reactions by TLC. Once the starting material is consumed, quench the reactions appropriately (e.g., with a saturated aqueous NH₄Cl or NaHCO₃ solution).[7]

  • Analysis: Extract the product, purify via flash chromatography, and determine the yield and diastereomeric ratio for each reaction using ¹H NMR spectroscopy or chiral HPLC. This screen will identify the optimal Lewis acid for your specific system.

Consideration for DMPU: As a urea-based solvent, DMPU has Lewis basic oxygen atoms that can coordinate with strong Lewis acids. This can sometimes sequester the catalyst. You may need to use stoichiometric amounts of the Lewis acid rather than catalytic amounts to achieve the desired effect.

Q5: My reaction's stereoselectivity is not reproducible between runs. What are the likely sources of this variability?

A5: Lack of reproducibility is a frustrating problem that almost always points to subtle, uncontrolled variables in the experimental setup.[11] The most common culprits are impurities, particularly water, and inconsistent reagent quality.[9]

Troubleshooting Checklist for Reproducibility:

  • Solvent Purity: Is your DMPU truly anhydrous? Use freshly distilled or commercially available anhydrous grade solvent. Even small amounts of water can hydrolyze Lewis acids or disrupt the chelation required for stereocontrol.

  • Reagent Integrity: Are your reagents and catalysts pure and active?

    • Catalysts/Auxiliaries: Many chiral ligands and auxiliaries can degrade over time. Use a fresh batch or a recently opened bottle if you suspect degradation.[9]

    • Bases: Organolithium bases (like n-BuLi, s-BuLi) must be titrated regularly to determine their exact concentration. Old or improperly stored bottles will have a lower molarity, leading to incomplete deprotonation.

  • Inert Atmosphere: Are you maintaining a strictly inert atmosphere? Many intermediates in stereoselective reactions are highly sensitive to air and moisture.[9] Ensure all glassware is flame-dried, and the reaction is run under a positive pressure of high-purity argon or nitrogen.

  • Temperature Control: Is your reaction temperature truly constant? Use a cryostat or a well-insulated bath. Fluctuations in temperature can affect selectivity.

  • Rate and Order of Addition: Are you adding reagents at a consistent rate? Adding a reagent too quickly can cause localized temperature spikes or concentration gradients, affecting the reaction pathway. Use a syringe pump for critical additions. The order of reagent addition can also be critical, especially when forming catalytic species in situ.[7]

By systematically controlling these variables, you can eliminate sources of random error and achieve consistent, high-fidelity stereochemical outcomes.

References

Navigating Scale-Up with 1,3-Dimethylpyrrolidin-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one (DMPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter when scaling up chemical reactions involving this versatile polar aprotic solvent. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring the safe, efficient, and reproducible scale-up of your chemical processes.

Understanding this compound (DMPD)

This compound is a colorless liquid with a relatively high boiling point and good thermal stability, making it a useful solvent for a variety of organic reactions.[1] Its polar aprotic nature allows it to dissolve a wide range of organic and inorganic compounds. However, like many high-boiling point solvents, its use in large-scale reactions presents a unique set of challenges that are often not apparent at the bench scale.

Key Physical Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₁₁NO--INVALID-LINK--
Molar Mass113.16 g/mol --INVALID-LINK--
Boiling Point~154 °C[1]
Density~0.98 g/mL[1]

Frequently Asked Questions (FAQs)

General

Q1: What are the primary advantages of using this compound in my reaction?

A1: this compound is an excellent solvent for reactions requiring a high-boiling, polar aprotic medium.[1] Its ability to dissolve a wide range of starting materials and reagents can lead to improved reaction rates and yields. Its thermal stability is also a key advantage in reactions that require elevated temperatures.

Q2: Are there any "green" or more sustainable alternatives to DMPD?

A2: The field of green chemistry is continually evolving, with a focus on developing safer and more environmentally friendly solvents. While a direct drop-in replacement for every application of DMPD may not exist, it is worth exploring other polar aprotic solvents that are considered greener, such as Cyrene (dihydrolevoglucosenone) or dimethyl sulfoxide (DMSO), depending on the specific requirements of your reaction.

Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during the scale-up of your reactions with this compound.

Issue 1: Thermal Management and Exotherm Control

Q: My reaction is showing a significant exotherm upon scale-up that was not observed on the small scale. How can I manage this?

A: Uncontrolled exotherms are a major safety concern during scale-up. The transition from a small flask with a large surface-area-to-volume ratio to a large reactor with a much smaller ratio significantly impacts heat dissipation.

Troubleshooting Steps:

  • Characterize the Exotherm: Before scaling up, it is crucial to understand the thermal profile of your reaction. Use of a reaction calorimeter can provide vital data on the heat of reaction and the rate of heat evolution.

  • Slow Addition of Reagents: Instead of adding reagents all at once, implement a controlled addition strategy using a syringe pump or a dropping funnel. This allows the cooling system of the reactor to keep pace with the heat being generated.

  • Use of a Co-solvent: In some cases, a co-solvent can be used to increase the overall heat capacity of the reaction mixture, helping to absorb the heat generated.

  • Efficient Stirring: Ensure that the stirring in the reactor is sufficient to maintain a homogenous temperature throughout the vessel. Inadequate stirring can lead to localized hot spots where the reaction rate can accelerate uncontrollably.

  • Reactor Cooling: Ensure your reactor's cooling system is adequate for the scale and the exothermicity of your reaction. Consider using a more efficient cooling fluid or a larger cooling jacket if necessary.

Workflow for Managing Exotherms:

Exotherm_Management start Exotherm Observed During Scale-Up step1 Characterize Thermal Profile (Reaction Calorimetry) start->step1 Identify Hazard step2 Implement Controlled Reagent Addition step1->step2 Quantify Risk step3 Optimize Stirring and Cooling step2->step3 Mitigate step4 Consider Co-solvent Addition step3->step4 Further Mitigation end Safe and Controlled Reaction step3->end step4->end

Caption: A logical workflow for addressing unexpected exotherms during reaction scale-up.

Issue 2: Mass Transfer Limitations

Q: My reaction is significantly slower on a larger scale, even at the same temperature. What could be the cause?

A: This is a classic sign of mass transfer limitations. In larger reactors, the efficiency of mixing can decrease, leading to slower diffusion of reactants and a reduction in the overall reaction rate.

Troubleshooting Steps:

  • Improve Agitation: The type of impeller and the stirring speed are critical for achieving good mixing in a large reactor. Consult with a chemical engineer to select the appropriate agitation setup for your vessel and reaction type.

  • Baffling: Ensure that your reactor is properly baffled. Baffles help to break up vortices and create more turbulent flow, which improves mixing.

  • Consider a Different Reactor Type: For some reactions, particularly those involving slurries or multiple liquid phases, a different type of reactor, such as a mechanically stirred tank reactor (CSTR) with a high-shear impeller, may be more appropriate.

  • Phase Transfer Catalysis: If your reaction involves two immiscible phases, the use of a phase transfer catalyst can significantly improve the rate of reaction by facilitating the transfer of reactants between the phases.

Issue 3: Work-up and Product Isolation

Q: I am having difficulty removing this compound from my product after the reaction. What are the best methods for its removal?

A: The high boiling point of DMPD can make its removal by simple distillation challenging, especially if your product is also high-boiling or thermally sensitive. Due to the limited specific data on DMPD, we can infer effective strategies from the well-documented procedures for a similar solvent, N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Steps:

  • Aqueous Extraction: DMPD is expected to be miscible with water.[1] Therefore, a common and effective method for its removal is to perform multiple aqueous washes of your organic product solution. Diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and then washing with water or brine can effectively partition the DMPD into the aqueous phase.

  • Steam Distillation: For products that are not steam-volatile, steam distillation can be an effective method for removing high-boiling polar solvents like DMPD.

  • Chromatography: If your product is amenable to chromatography, this can be a very effective, albeit less scalable, method for removing residual DMPD.

  • Crystallization/Precipitation: If your product is a solid, inducing crystallization or precipitation from a solvent in which DMPD is soluble can be an excellent purification strategy.

Decision Tree for DMPD Removal:

DMPD_Removal start Reaction Complete in DMPD q1 Is the product water-insoluble and stable to water? start->q1 a1 Perform multiple aqueous extractions. q1->a1 Yes q2 Is the product thermally stable and non-volatile with steam? q1->q2 No end Pure Product a1->end a2 Utilize steam distillation. q2->a2 Yes q3 Is the product a solid? q2->q3 No a2->end a3 Induce crystallization/ precipitation from a suitable anti-solvent. q3->a3 Yes a4 Consider column chromatography. q3->a4 No a3->end a4->end

Caption: A decision-making guide for selecting the appropriate method for removing DMPD post-reaction.

Issue 4: Solvent Purity and Side Reactions

Q: I am observing an increase in byproducts at a larger scale. Could the this compound be contributing to this?

A: It's possible. While DMPD is generally stable, its purity can vary between batches, and it may contain impurities that can participate in side reactions, especially at elevated temperatures.

Troubleshooting Steps:

  • Analyze the Solvent: Before use, analyze the DMPD for purity and water content. Water can interfere with many moisture-sensitive reactions.

  • Thermal Stability: While specific data for DMPD is limited, related N-alkylpyrrolidones can undergo thermal decomposition at high temperatures. A patent for the related N-methyl-2-pyrrolidone suggests that the addition of a small amount of water can minimize thermal decomposition at temperatures above 500°F (260°C).[2] While your reaction is likely at a lower temperature, this indicates that thermal stability should be a consideration.

  • Compatibility with Reagents: Be aware of the potential for DMPD to react with very strong bases or acids. The lactam functionality could be susceptible to hydrolysis under harsh conditions.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), as dissolved oxygen in the solvent can lead to oxidative side products.

Safety Considerations

When working with this compound, especially on a large scale, it is imperative to follow strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid direct contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

  • Fire Safety: DMPD is a flammable liquid.[1] Keep it away from open flames, sparks, and other sources of ignition.

  • Disposal: Dispose of waste DMPD and contaminated materials in accordance with local, state, and federal regulations.

References

Managing viscosity of 1,3-Dimethylpyrrolidin-2-one in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1,3-Dimethylpyrrolidin-2-one (DMPD)

Welcome to the technical support guide for this compound (DMPD). This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges of managing the viscosity of DMPD and its solutions in experimental settings. As a versatile, aprotic polar solvent, DMPD is valuable in organic synthesis and drug discovery; however, its physical properties, particularly viscosity, can present unique handling challenges.[1][2]

This guide provides field-proven insights and troubleshooting protocols to ensure accuracy, reproducibility, and efficiency in your experiments. We will explore the causal relationships between temperature, concentration, and viscosity, offering solutions grounded in physical chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPD) and why is viscosity management critical?

This compound is a substituted five-membered lactam, part of the pyrrolidine class of compounds often used as intermediates in organic synthesis for agrochemicals, dyes, and pharmaceuticals.[2] The pyrrolidine ring is a key scaffold in many bioactive molecules, making its derivatives valuable in drug discovery.[1][3]

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in the laboratory.[4][5] Improper management of DMPD's viscosity can lead to significant experimental errors, including:

  • Inaccurate Liquid Handling: Errors in pipetting and dispensing lead to incorrect concentrations and stoichiometry.[6][7]

  • Poor Mixing and Reaction Kinetics: High viscosity can impede diffusion, leading to non-homogenous reaction mixtures and altered reaction rates.

  • Instrumentation Failure: Highly viscous solutions can cause blockages in tubing, stall syringe pumps, and lead to inconsistent flow rates in automated systems.[4][8]

Q2: What primary factors influence the viscosity of my DMPD solution?

The viscosity of a DMPD solution is not static; it is primarily influenced by two factors:

  • Temperature: This is the most significant factor. Like most liquids, the viscosity of DMPD has an inverse relationship with temperature. As temperature increases, the kinetic energy of the DMPD molecules increases, allowing them to overcome intermolecular cohesive forces more easily and flow more readily.[9][10]

  • Concentration and Nature of Solutes: Dissolving other substances (e.g., starting materials, reagents) into DMPD will almost always increase the viscosity of the resulting solution. The extent of this increase depends on the size, shape, and intermolecular forces of the solute molecules.

Q3: My DMPD solution seems too thick to handle at room temperature. What are my options?

When a DMPD solution is too viscous, you have three primary strategies to mitigate the issue: thermal control, dilution, and specialized equipment.

  • Thermal Control (Heating): Gently warming the solution is often the most effective method. Increasing the temperature reduces viscosity, making the liquid easier to pipette, pump, and mix.[9][11] This must be done cautiously, ensuring the temperature does not exceed the decomposition point of your reactants or the solvent's boiling point (approx. 197.6 °C for pure DMPD).[12]

  • Dilution: If the experimental protocol allows, diluting the solution with a compatible, lower-viscosity solvent can be effective. However, this will change the concentration of your reagents and may impact reaction kinetics.

  • Specialized Equipment: For highly viscous solutions where heating or dilution is not an option, using appropriate laboratory equipment is essential. This includes high-pressure syringe pumps for flow applications and positive displacement pipettes for accurate liquid handling.[6][8]

Q4: I'm getting inconsistent results when pipetting my DMPD-based reaction mixture. How can I improve accuracy?

Inaccurate pipetting of viscous liquids is a common source of error.[6][7] Standard air-displacement pipettes struggle because the dense liquid adheres to the pipette tip wall and is slow to aspirate and dispense. To improve accuracy and precision, adopt the following techniques:

  • Use Reverse Pipetting: This technique is ideal for viscous liquids.[13] It involves aspirating more liquid than needed, dispensing the target volume, and leaving a small amount of liquid in the tip. This minimizes the effect of liquid clinging to the tip surface.

  • Use Wide-Bore or Low-Retention Pipette Tips: A wider orifice reduces the shear forces on the liquid, making it easier to aspirate. Low-retention tips have a hydrophobic inner surface that reduces the amount of liquid that sticks.

  • Slow Down Aspiration and Dispensing: Use a slower, more controlled plunger motion. This gives the viscous liquid enough time to move into and out of the pipette tip completely, preventing air bubble formation and ensuring the full volume is transferred.[13]

  • Employ the Touch Dispense Method: After dispensing, touch the pipette tip to the wall of the receiving vessel.[13] This helps to release any remaining droplet clinging to the tip due to surface tension.

Troubleshooting Guide

This guide provides quick solutions to common problems encountered when working with DMPD solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate Pipetting Volume High viscosity preventing complete aspiration/dispensing; Liquid clinging to tip wall.1. Switch to the reverse pipetting technique.[13]2. Use wide-bore or low-retention pipette tips.3. Decrease pipetting speed to allow the liquid to flow completely.[13]4. Gently warm the solution to reduce viscosity (if thermally stable).
Inconsistent Flow Rate in Tubing Viscosity is too high for the pump's force capacity; Temperature fluctuations.1. Use a high-pressure syringe pump designed for viscous fluids.[8]2. Increase the inner diameter of the tubing to reduce back pressure.3. Implement temperature control by warming the DMPD reservoir and/or tubing.[8]
Syringe Pump Stalling or Skipping Back pressure from high viscosity exceeds the pump's motor limits.1. Reduce the flow rate.2. Heat the solution to lower its viscosity.[8]3. Ensure all tubing and fittings are secure and not clogged.
Air Bubbles in Pipette Tip or Tubing Aspiration speed is too fast for the liquid to keep up; Outgassing of dissolved gases.1. Significantly slow down the aspiration speed.[13]2. When pipetting, ensure the tip remains submerged well below the liquid's surface.3. If heating the solution, allow it to thermally equilibrate before use to prevent bubble formation.
Poor or Slow Mixing in Reactor High viscosity is dampening the effect of magnetic stirring or mechanical agitation.1. Increase the stirring speed or use a more powerful overhead stirrer.2. Use a larger, more effective stir bar (e.g., an oval or star-head shape).3. Gently heat the reaction vessel to lower the viscosity of the medium.

Experimental Protocols & Workflows

Protocol 1: Temperature-Based Viscosity Reduction for Handling

This protocol describes how to safely reduce the viscosity of a DMPD solution for accurate transfer.

Objective: To decrease the viscosity of a DMPD-based solution by heating to facilitate accurate pipetting or pumping.

Materials:

  • DMPD solution

  • Calibrated heat block or water bath

  • Thermometer or temperature probe

  • Appropriate glassware (e.g., sealed vial, round-bottom flask)

Procedure:

  • Determine Thermal Stability: Before heating, confirm that all components of your solution are stable at the target temperature.

  • Set Temperature: Set the heat block or water bath to a temperature that provides a sufficient decrease in viscosity but is well below the boiling point of DMPD (197.6 °C) and does not compromise solute stability. A modest increase to 30-40°C is often sufficient.

  • Heat the Solution: Place the sealed container with the DMPD solution into the heating apparatus.

  • Equilibrate: Allow the solution to reach thermal equilibrium (typically 15-30 minutes, depending on volume). Use a temperature probe to verify the solution's temperature if necessary.

  • Handle Promptly: Perform your liquid handling (pipetting, pumping) while the solution is warm. Viscosity will increase again as it cools.[9]

  • Safety Note: Always handle warm or hot glassware with appropriate thermal protection. Ensure the container is properly sealed to prevent evaporation.

Protocol 2: Accurate Pipetting of Viscous DMPD Solutions

This protocol details the reverse pipetting technique for maximizing accuracy.

Objective: To accurately dispense a precise volume of a viscous DMPD solution.

Materials:

  • Viscous DMPD solution

  • Adjustable-volume pipette (air or positive displacement)

  • Appropriate pipette tips (wide-bore recommended)

Procedure:

  • Set Volume: Set the pipette to the desired delivery volume.

  • Initial Aspiration (First Stop): Depress the plunger completely, past the first stop to the second (blowout) stop.

  • Submerge Tip: Submerge the pipette tip into the DMPD solution.

  • Aspirate Liquid: Slowly and smoothly release the plunger to its resting position. This will aspirate a volume larger than the set volume.

  • Remove Tip: Withdraw the tip from the liquid, wiping any excess from the outside of the tip with a lint-free wipe.

  • Dispense Target Volume (First Stop): Place the tip against the inner wall of the receiving vessel and smoothly depress the plunger to the first stop only. Hold it there. This dispenses the set volume.

  • Remove Tip from Vessel: With the plunger still held at the first stop, remove the tip from the vessel. A small amount of liquid will remain in the tip.

  • Eject Remaining Liquid: Eject the remaining liquid into a waste container by depressing the plunger to the second (blowout) stop.

Visualizations

Troubleshooting Workflow for Viscosity Issues

TroubleshootingWorkflow start Problem Encountered (e.g., Inaccurate Volume) decision1 Is the issue related to manual pipetting? start->decision1 action1 1. Use Reverse Pipetting 2. Use Wide-Bore Tips 3. Slow Aspiration/Dispense decision1->action1 Yes decision2 Is the issue related to an automated pump / flow system? decision1->decision2 No decision3 Is the solution still too viscous? action1->decision3 action2 1. Reduce Flow Rate 2. Check for Clogs 3. Use High-Pressure Pump decision2->action2 Yes end_fail Consult Equipment Manual or Senior Staff decision2->end_fail No/Other action2->decision3 action3 Gently warm solution (check thermal stability first) decision3->action3 Yes end_ok Problem Resolved decision3->end_ok No action3->end_ok

Caption: A decision tree for troubleshooting common viscosity-related problems.

Experimental Workflow for Handling DMPD Solutions

ExperimentalWorkflow prep 1. Prepare DMPD Solution (Dissolve Solutes) assess 2. Assess Viscosity (Visual/Qualitative) prep->assess decision Is Viscosity Too High? assess->decision heat 3a. Apply Thermal Control (Warm Solution) decision->heat Yes handle 4. Transfer Liquid (Pipette/Pump) decision->handle No heat->handle experiment 5. Proceed with Experiment handle->experiment

Caption: A standard workflow for preparing and handling a DMPD-based solution.

References

Technical Support Center: Stability of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one (DMPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of DMPD under various experimental conditions. While specific degradation kinetics for DMPD are not extensively published, this document synthesizes information from safety data sheets, chemical principles of related lactam compounds, and analogous molecules to offer practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is typically room temperature.[2][3] It is crucial to protect it from moisture and incompatible materials.

Q2: What are the known hazardous decomposition products of this compound?

A2: Under conditions of combustion, this compound can decompose to produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Q3: Is this compound stable at elevated temperatures?
Q4: How does the presence of water affect the stability of this compound, especially at higher temperatures?

A4: The lactam ring in pyrrolidinone structures is susceptible to hydrolysis, a process that can be accelerated by elevated temperatures and the presence of acids or bases. This reaction would lead to the opening of the five-membered ring. Studies on similar compounds like 1-Butylpyrrolidin-2-one indicate that hydrolysis is a primary degradation pathway.[5] Therefore, it is critical to use dry solvents and handle the compound under anhydrous conditions if heating is required for an extended period.

Q5: What is the expected stability of this compound in acidic or basic solutions?

A5: The stability of this compound is expected to be compromised in the presence of strong acids or bases, which can catalyze the hydrolysis of the lactam ring. The rate of hydrolysis is generally dependent on the pH of the solution.[6][7] It is advisable to avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, to prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (yellowing) of the solution upon heating. Oxidative or thermal degradation. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.- Minimize the heating time and temperature.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) after an experiment. Formation of degradation products. - Confirm the identity of the new peaks using mass spectrometry (MS).- Suspected degradation products could include the ring-opened hydrolyzed product.- Review experimental conditions for potential stressors (e.g., presence of water, oxygen, incompatible reagents).
Inconsistent experimental results or loss of product yield. Degradation of this compound. - Verify the purity of the starting material.- Implement stricter control over experimental parameters such as temperature, atmosphere, and reaction time.- Perform a forced degradation study to identify conditions under which the compound is unstable.

Experimental Protocols & Visualizations

Workflow for Investigating Thermal Stability

The following diagram outlines a general workflow for assessing the thermal stability of this compound in your specific experimental setup.

Figure 1. Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_eval Evaluation prep Prepare DMPD solution in relevant solvent inert Ensure inert atmosphere (e.g., N2, Ar) prep->inert heat Heat sample at desired temperature for a defined time course inert->heat aliquot Take aliquots at different time points heat->aliquot hplc Analyze by HPLC-UV/MS to quantify DMPD and detect degradation products aliquot->hplc kinetics Determine degradation kinetics (if any) hplc->kinetics identify Identify degradation products by MS kinetics->identify

Caption: A general workflow for assessing the thermal stability of this compound.

Potential Degradation Pathways

Based on the chemistry of similar lactam compounds, the following are the hypothesized primary degradation pathways for this compound under stress conditions.

Figure 2. Hypothesized Degradation Pathways of DMPD cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DMPD This compound hydrolyzed 4-(Methylamino)pentanoic acid DMPD->hydrolyzed H2O (acid or base catalyst) oxidized N-oxide or C-hydroxylated derivatives DMPD->oxidized [O]

References

Technical Support Center: Catalyst Deactivation in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions regarding catalyst deactivation when using 1,3-Dimethylpyrrolidin-2-one, a polar aprotic solvent akin to N-Methyl-2-pyrrolidone (NMP). Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent catalyst-related issues in your critical reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a concern?

Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1][2] This is a critical issue in process chemistry and drug development as it can lead to decreased reaction yields, increased formation of impurities, process downtime, and higher operational costs due to the need for catalyst replacement.[2] Deactivation is an inevitable process for most catalysts, but its rate can be managed and understood.[1][2] The primary mechanisms of deactivation are broadly classified as poisoning, fouling, and thermal degradation (sintering).[1][2]

Q2: How can a seemingly inert solvent like this compound deactivate a catalyst?

While polar aprotic solvents like this compound, NMP, or DMF are chosen for their excellent solvating properties, they are not always innocent bystanders in a catalytic cycle. Deactivation can occur through several pathways:

  • Competitive Coordination (Poisoning): The amide carbonyl oxygen can coordinate to the metal center of the catalyst. This binding, while often reversible, can block active sites that are necessary for the substrate to interact with the catalyst, thereby inhibiting the reaction.[3][4]

  • Decomposition-Induced Poisoning: Under thermal or chemical stress, amide solvents can decompose. For instance, DMF can decompose into dimethylamine and carbon monoxide. These smaller, more Lewis-basic species can act as potent and often irreversible poisons to metal catalysts, particularly palladium.[5][6] While less studied for this compound, similar degradation pathways are plausible.

  • Solvent Impurities: Commercial grades of solvents can contain impurities (e.g., water, precursor amines, or formates) that are known catalyst poisons.[7] These impurities can have a significant negative impact even at ppm levels.[7]

Q3: Which types of catalysts are most susceptible to deactivation by amide solvents?

Transition metal catalysts, especially those with vacant coordination sites, are most vulnerable. Palladium-based catalysts, which are workhorses in modern synthetic chemistry for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), are particularly sensitive.[5][8] The formation of palladium black, an inactive, aggregated form of palladium metal, is a common visual indicator of catalyst decomposition and deactivation in these systems.[8] Other sensitive catalysts include those based on rhodium, ruthenium, and nickel.

Q4: What are the initial signs of catalyst deactivation in my experiment?

The primary indicators of catalyst deactivation during a reaction include:

  • Stalled or Slowed Reaction Rate: Monitoring the reaction by techniques like TLC, LC-MS, or GC will show a lack of conversion of starting material long after the expected reaction time.

  • Decreased Product Yield: The final isolated yield is significantly lower than established benchmarks.

  • Formation of Byproducts: An increase in side reactions, such as homocoupling in Suzuki reactions, may indicate that the desired catalytic pathway is being inhibited.[7]

  • Visual Changes: For homogeneous catalysts, the solution may change color or form a precipitate (e.g., palladium black).[8] For heterogeneous catalysts, a change in the catalyst's color or texture may be observed.

Troubleshooting Guide: Diminished Yield in a Palladium-Catalyzed Cross-Coupling Reaction

This guide addresses a common scenario where a researcher observes a significant drop in yield for a well-established Suzuki-Miyaura cross-coupling reaction using a Pd catalyst in this compound.

Symptoms:
  • Reaction conversion stalls at <40% after 24 hours, compared to an expected >90%.

  • LC-MS analysis shows significant remaining starting material (aryl halide).

  • A fine black precipitate (suspected palladium black) is observed in the reaction vessel.

Diagnostic Workflow & Root Cause Analysis

The following workflow is designed to systematically identify the root cause of the deactivation.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Result Analysis cluster_2 Phase 3: Catalyst & Solvent Investigation cluster_3 Phase 4: Conclusion Start Low Yield Observed Control_Rxn Run Control Reaction: Fresh Catalyst & Anhydrous Solvent Start->Control_Rxn Begin Troubleshooting Decision_1 Control Reaction Successful? Control_Rxn->Decision_1 Substrate_Issue Root Cause: Substrate/Reagent Degradation Decision_1->Substrate_Issue No Catalyst_Issue Indication: Catalyst or Solvent Issue Decision_1->Catalyst_Issue Yes Analyze_Catalyst Characterize Spent Catalyst (XPS, TEM, ICP-MS) Catalyst_Issue->Analyze_Catalyst Analyze_Solvent Analyze Solvent Batch (GC-MS for impurities, Karl Fischer for H2O) Catalyst_Issue->Analyze_Solvent Poisoning Root Cause: Poisoning from Solvent Impurity or Decomposition Analyze_Catalyst->Poisoning Surface poisons (S, N, Cl) detected Sintering Root Cause: Thermal Degradation (Sintering/Aggregation) Analyze_Catalyst->Sintering Particle aggregation observed Leaching Root Cause: Metal Leaching (Heterogeneous Catalyst) Analyze_Catalyst->Leaching Pd detected in solution Analyze_Solvent->Poisoning Impurities detected

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Step-by-Step Methodologies

Step 1: Execute a Control Reaction The first and most critical step is to perform a control experiment. Use a fresh, unopened bottle of this compound and a fresh batch of the palladium catalyst and ligands. If this reaction proceeds to completion, it strongly suggests that the issue lies with the specific batches of solvent or catalyst used previously, which may have degraded or been contaminated.

Step 2: Analyze the Suspect Solvent If the control reaction confirms a batch-specific problem, the solvent is a primary suspect.

  • Water Content: Use Karl Fischer titration to determine the water content. Water can interfere with many cross-coupling reactions.

  • Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile impurities. Compare the chromatogram to that of a high-purity standard. Look for peaks corresponding to potential precursor molecules or decomposition products like amines.

Step 3: Characterize the Deactivated Catalyst If the solvent appears pure, or if the control reaction also fails, the catalyst itself requires investigation. Characterization of the spent catalyst is crucial for identifying the deactivation mechanism.[9][10]

  • Surface Analysis (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical states on the catalyst's surface.[9][11] It is highly effective for detecting adsorbed poisons.

  • Morphological Analysis (TEM): Transmission Electron Microscopy (TEM) can visualize the catalyst particles. Comparing images of fresh versus spent catalyst can reveal aggregation or sintering (particle growth), which leads to a loss of active surface area.[12]

  • Bulk Composition (ICP-MS): For heterogeneous catalysts, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to analyze the reaction filtrate for leached palladium, indicating catalyst instability.[13]

Table 1: Common Analytical Techniques and Their Insights

Analytical TechniqueInformation GainedImplication for Deactivation
XPS Surface elemental composition, oxidation states.Detects surface poisons (e.g., S, N, Cl), changes in metal oxidation state.[11]
TEM/SEM Particle size, morphology, and dispersion.Identifies sintering (particle growth) or fouling (pore blockage).[12]
BET Surface Area Total surface area and pore volume.A significant decrease indicates sintering or fouling.[9][10]
ICP-MS/AAS Bulk elemental composition of catalyst or solution.Quantifies metal leaching from a heterogeneous support.
Temperature-Programmed Desorption (TPD) Strength of adsorbate-surface bonds.Determines if solvent or impurities bind strongly to active sites.[9]
Corrective and Preventative Actions
  • Solvent Qualification: Always use high-purity, anhydrous grade solvents. If in doubt, purify the solvent before use by distillation or passing it through an activated alumina column.

  • Ligand Selection: The choice of ligand can dramatically affect catalyst stability. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can form more stable complexes with the metal center, protecting it from deactivation pathways.[14][15]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes slow down solvent decomposition and catalyst aggregation pathways.

    • Concentration: Very high concentrations can sometimes accelerate bimolecular catalyst deactivation pathways.

  • Consider Alternative Solvents: If deactivation persists, consider replacing this compound with other solvents known for good performance in cross-coupling, such as 2-MeTHF, CPME, or even aqueous mixtures, which can sometimes mitigate deactivation.[7][14]

Advanced Protocols

Protocol 1: Sample Preparation for XPS Analysis of a Spent Catalyst

Objective: To prepare a spent catalyst sample for XPS analysis to detect surface poisoning.

Materials:

  • Spent reaction mixture containing the catalyst.

  • Anhydrous, degassed solvent (e.g., toluene or THF) for washing.

  • Inert atmosphere glovebox or Schlenk line.

  • Centrifuge and centrifuge tubes.

  • XPS sample holder.

Procedure:

  • Isolation: Under an inert atmosphere (e.g., Argon or Nitrogen), transfer the reaction mixture to a centrifuge tube.

  • Separation: Centrifuge the mixture to pellet the catalyst. Decant the supernatant liquid. This step is crucial to separate the catalyst from residual reactants and soluble byproducts.

  • Washing: Resuspend the catalyst pellet in an anhydrous, degassed solvent like toluene. Vortex briefly. Centrifuge again and decant the solvent. Repeat this washing step 2-3 times to remove any physisorbed species.

  • Drying: After the final wash, dry the catalyst pellet under high vacuum for several hours to remove all residual solvent. In our experience, incomplete drying is a common source of carbon contamination in XPS spectra.

  • Mounting: Inside the glovebox, carefully press the dried catalyst powder onto double-sided carbon tape affixed to the XPS sample holder. Ensure a uniform, thin layer.

  • Transfer: Use a vacuum transfer vessel to move the mounted sample from the glovebox to the XPS instrument's introduction chamber without exposing it to air. Exposure to air can oxidize the catalyst surface, complicating data interpretation.

  • Analysis: Acquire a survey spectrum to identify all elements present, followed by high-resolution scans of relevant elements (e.g., Pd 3d, C 1s, O 1s, N 1s).

G cluster_workflow XPS Sample Preparation Workflow Start Spent Reaction Mixture Isolate 1. Isolate Catalyst (Inert Atmosphere Centrifugation) Start->Isolate Wash 2. Wash Catalyst (3x with Anhydrous Toluene) Isolate->Wash Dry 3. Dry Under Vacuum Wash->Dry Mount 4. Mount on Holder (Inside Glovebox) Dry->Mount Transfer 5. Transfer Under Vacuum Mount->Transfer Analyze 6. XPS Analysis Transfer->Analyze

Caption: Workflow for preparing spent catalyst for XPS analysis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,3-Disubstituted Pyrrolidin-2-one Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its inherent drug-like properties, including metabolic stability and favorable pharmacokinetics, have made it a cornerstone in medicinal chemistry. This guide provides an in-depth comparative analysis of the efficacy of 1,3-disubstituted pyrrolidin-2-one derivatives across key biological assays, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their performance as acetylcholinesterase inhibitors for neurodegenerative diseases, their potential as anticancer agents, and their efficacy in combating microbial infections, all supported by experimental data and detailed protocols.

Acetylcholinesterase (AChE) Inhibition: A Beacon of Hope in Neurodegenerative Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1] A plethora of pyrrolidin-2-one derivatives have been rationally designed and synthesized to target this enzyme, often showing promising activity comparable to, or even exceeding, that of the standard drug, donepezil.

Comparative Efficacy of Pyrrolidin-2-one Derivatives as AChE Inhibitors

Recent studies have highlighted the potential of N-benzylated and other substituted pyrrolidin-2-one derivatives as potent AChE inhibitors. For instance, compounds have been designed to mimic the binding mode of donepezil, a leading Alzheimer's drug.[2] Molecular docking studies have revealed that these derivatives can establish crucial interactions with the catalytic and peripheral anionic sites of the AChE enzyme.[3]

Compound IDStructureTargetIC₅₀ (µM)Comparison to StandardReference
10b 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-oneAChENot explicitly stated, but showed "excellent anti-Alzheimer's profile"Comparable to Donepezil[2]
14a 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-oneAChE (in silico)Predicted to be in the lower micromolar rangeHigher docking score than Donepezil[3]
Donepezil Standard DrugAChE--[3]

Table 1: Comparative in vitro and in silico efficacy of selected pyrrolidin-2-one derivatives against acetylcholinesterase (AChE). IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The rationale behind the design of these potent inhibitors often involves the strategic placement of bulky and lipophilic groups at the 1- and 3-positions of the pyrrolidin-2-one core. These substitutions are intended to maximize interactions with the hydrophobic gorge of the AChE enzyme, thereby enhancing binding affinity and inhibitory potency.

Mechanism of Action: Dual Binding Site Inhibition

The efficacy of many pyrrolidin-2-one derivatives stems from their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual-binding mechanism is advantageous as the PAS is also implicated in the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis PAS Peripheral Anionic Site (PAS) Amyloid Amyloid-β Aggregation PAS->Amyloid Promotes Pyrrolidinone 1,3-Disubstituted Pyrrolidin-2-one Derivative Pyrrolidinone->CAS Inhibits Pyrrolidinone->PAS Inhibits Acetylcholine Acetylcholine Acetylcholine->CAS

AChE Inhibition Mechanism
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric determination of AChE activity, a method widely adopted for its simplicity and reliability.[4]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (pyrrolidin-2-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity: Targeting Proliferation and Viability

The pyrrolidin-2-one core is also a promising scaffold for the development of novel anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, with some compounds demonstrating potency comparable to or greater than established chemotherapeutic drugs like cisplatin.

Comparative Efficacy of Pyrrolidin-2-one Derivatives in Anticancer Assays

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The nature and position of substituents on the pyrrolidin-2-one ring play a crucial role in determining their cytotoxic potency and selectivity.

Compound IDStructureCell LineIC₅₀ (µM)Comparison to StandardReference
5i 1-(4-bromophenyl)-3-(4-hydroxybenzylidene)pyrrolidine-2,5-dioneMCF-7 (Breast Cancer)1.496More potent than Cisplatin (IC₅₀ = 3.653 µM)[6]
5l 1-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)pyrrolidine-2,5-dioneMCF-7 (Breast Cancer)1.831More potent than Cisplatin (IC₅₀ = 3.653 µM)[6]
Cisplatin Standard DrugMCF-7 (Breast Cancer)3.653-[6]

Table 2: Comparative in vitro anticancer activity of selected pyrrolidin-2,5-dione derivatives against the MCF-7 human breast cancer cell line. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

The presence of electron-withdrawing groups and specific aromatic substitutions on the benzylidene moiety at the 3-position appears to be a key determinant of anticancer activity.

Experimental Workflow: Anticancer Drug Screening

The evaluation of potential anticancer compounds typically follows a hierarchical screening process, starting from in vitro assays to more complex in vivo models.

Anticancer_Workflow InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Lead_ID Lead Compound Identification (Potency and Selectivity) InVitro->Lead_ID InVivo In Vivo Studies (e.g., Xenograft Models in Mice) Lead_ID->InVivo Tox Toxicity and Pharmacokinetic Profiling InVivo->Tox Clinical Preclinical Candidate Selection Tox->Clinical

Workflow for Anticancer Drug Evaluation
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (pyrrolidin-2-one derivatives)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrolidin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[1][4]

Comparative Efficacy of Pyrrolidin-2-one Derivatives as Antimicrobial Agents

The antimicrobial efficacy of these compounds is highly dependent on their structural features. For instance, studies on pyrrolidine-2,5-dione derivatives have shown that the nature of the substituent on the nitrogen atom and at the 3-position significantly influences their activity.

Compound IDStructureMicroorganismMIC (µg/mL)Comparison to StandardReference
Compound 5 N-arylsuccinimide derivativeStaphylococcus aureus32-128Less active than Ciprofloxacin (MIC = 0.5-16 µg/mL)[4]
Compound 8 Azo derivative of Compound 5Staphylococcus aureus16-256Less active than Ciprofloxacin (MIC = 0.5-16 µg/mL)[4]
Ciprofloxacin Standard DrugStaphylococcus aureus0.5-16-[4]

Table 3: Comparative antimicrobial activity of selected pyrrolidin-2,5-dione derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While the currently reported derivatives show moderate activity compared to established antibiotics, the pyrrolidin-2-one scaffold represents a viable starting point for the development of new classes of antimicrobial drugs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (pyrrolidin-2-one derivatives)

  • Standard antimicrobial agent (positive control)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the standard antibiotic in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Perspectives

The 1,3-disubstituted pyrrolidin-2-one scaffold has unequivocally demonstrated its versatility and potential in the development of novel therapeutic agents. The research highlighted in this guide showcases the significant efficacy of these derivatives as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on optimizing the lead compounds identified in these studies, exploring their mechanisms of action in greater detail, and evaluating their efficacy in in vivo models to translate the promising in vitro results into tangible clinical benefits.

References

A Comparative Guide to the Cytotoxicity of Pyrrolidone-Based Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from the solubility of a novel compound to the viability of cell-based assays. Pyrrolidone and its derivatives are a class of versatile, polar aprotic solvents widely utilized for their excellent solvating properties. However, with increasing scrutiny on the toxicological profiles of chemical reagents, a deeper understanding of their cytotoxic effects is paramount. This guide provides a comprehensive comparison of the cytotoxicity of 1,3-Dimethylpyrrolidin-2-one and other commonly used pyrrolidones, including N-methyl-2-pyrrolidone (NMP), 2-pyrrolidone, and polyvinylpyrrolidone (PVP).

This document moves beyond a simple cataloging of data, offering a field-proven perspective on why certain experimental choices are made and how to design a robust, self-validating study to assess solvent cytotoxicity.

The Pyrrolidone Family: A Comparative Overview

The pyrrolidin-2-one backbone is the common structural feature of this class of solvents, but substitutions on the nitrogen and the ring itself give rise to a spectrum of physicochemical and toxicological properties.

  • This compound: A lesser-studied derivative, its cytotoxic profile is not well-documented in publicly available literature. This guide will address this knowledge gap by proposing a detailed experimental framework for its evaluation.

  • N-Methyl-2-pyrrolidone (NMP): A widely used and powerful solvent, NMP has been the subject of extensive toxicological investigation. It is known for its high solvency, but also faces increasing regulatory scrutiny due to its reproductive toxicity.[1][2]

  • 2-Pyrrolidone: The parent lactam of the series, 2-pyrrolidone is generally considered to have a lower toxicity profile than NMP.[3]

  • Polyvinylpyrrolidone (PVP): A polymer of N-vinylpyrrolidone, PVP is available in various molecular weights and is widely used as an excipient in pharmaceutical formulations due to its low toxicity and biocompatibility.

Understanding Cytotoxicity: A Mechanistic Perspective

Cytotoxicity refers to the quality of being toxic to cells. In the context of solvents, this can manifest through various mechanisms, including:

  • Membrane Disruption: Solvents can intercalate into the lipid bilayer of the cell membrane, increasing its fluidity and permeability, which can lead to leakage of cellular contents and ultimately, cell death.

  • Mitochondrial Dysfunction: The mitochondria are the powerhouses of the cell, and their proper function is essential for cell survival. Some solvents can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can cause oxidative stress and trigger apoptosis.

  • Protein Denaturation: Solvents can disrupt the delicate three-dimensional structure of proteins, leading to loss of function. This is particularly critical for enzymes that carry out essential cellular processes.

  • DNA Damage: While less common for this class of solvents, some chemicals or their metabolites can interact with DNA, leading to mutations and genomic instability.

Comparative Toxicological Data

The following table summarizes the available acute toxicity data for the pyrrolidones discussed in this guide. It is important to note the significant gap in the publicly available in vitro cytotoxicity data for this compound.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)Known Hazards
This compound No data availableNo data availableNo data availableIrritant[4]
N-Methyl-2-pyrrolidone (NMP) 3598 - 4150[1][5]8000[5]>5.1[3]Reproductive toxicant, skin and eye irritant[1][2]
2-Pyrrolidone >2000[3]>2000[3]>0.061 (8h)[3]Eye irritant
Polyvinylpyrrolidone (PVP) >100,000No data availableNo data availableGenerally recognized as safe (GRAS)

Designing a Rigorous Comparative Cytotoxicity Study

Given the lack of quantitative cytotoxicity data for this compound, a well-designed in vitro study is essential to enable a direct comparison with other pyrrolidones. The following section outlines a comprehensive experimental plan, explaining the rationale behind each step.

Experimental Objective

To quantitatively compare the cytotoxicity of this compound, N-methyl-2-pyrrolidone (NMP), and 2-pyrrolidone on relevant human cell lines.

Choice of Cell Lines: Context is Key

The selection of cell lines is critical and should reflect the potential applications and exposure routes of the solvents.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of metabolism for xenobiotics. Using a liver cell line like HepG2 provides insights into potential hepatotoxicity.

  • SH-SY5Y (Human Neuroblastoma): For solvents used in applications where neurological exposure is a concern, a neuronal cell line like SH-SY5Y is an appropriate model.

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture Cell Culture (HepG2 & SH-SY5Y) Cell_Seeding Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Solvent Dilutions Treatment Treat Cells with Solvent Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24h & 48h Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HepG2 and SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidone solvents: this compound, NMP, 2-pyrrolidone

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of each pyrrolidone solvent in complete culture medium. A suggested concentration range is from 0.01% to 10% (v/v).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and replace it with 100 µL of the prepared solvent dilutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the solvent concentration to determine the IC50 value (the concentration of solvent that inhibits cell viability by 50%).

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Treated cell culture supernatants from the MTT assay plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Sample Collection: Carefully collect the cell culture supernatant from each well of the treated 96-well plates before the addition of MTT.

  • LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a small volume of the supernatant to a new 96-well plate and adding a reaction mixture that leads to a colorimetric change proportional to the amount of LDH present.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Interpreting the Results and Drawing Conclusions

The IC50 values obtained from the MTT and LDH assays will provide a quantitative measure of the cytotoxicity of each pyrrolidone solvent. A lower IC50 value indicates a higher cytotoxic potential. By comparing the IC50 values for this compound with those of NMP and 2-pyrrolidone on both HepG2 and SH-SY5Y cells, researchers can make an informed decision about the most suitable solvent for their specific application, balancing solvency requirements with biocompatibility.

The proposed experimental design provides a robust framework for filling the current knowledge gap regarding the cytotoxicity of this compound. The inclusion of multiple, mechanistically distinct assays and relevant cell lines ensures the generation of comprehensive and reliable data.

Conclusion

While N-methyl-2-pyrrolidone has been a workhorse solvent in many research and industrial settings, its toxicological profile necessitates the exploration of safer alternatives. 2-Pyrrolidone and polyvinylpyrrolidone offer lower toxicity profiles for many applications. The cytotoxicity of this compound remains largely uncharacterized, representing a critical knowledge gap for researchers considering its use. By following the detailed experimental protocols outlined in this guide, scientists can generate the necessary data to make informed decisions, ensuring the integrity of their research and promoting a safer laboratory environment. This commitment to rigorous, evidence-based evaluation is the cornerstone of scientific integrity and innovation.

References

A Comparative Study of Reaction Kinetics in Polar Aprotic Solvents: The Case of 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of the Solvent in Reaction Kinetics

The rate of a chemical reaction is intimately linked to the energy of its transition state. Solvents can stabilize or destabilize this transition state relative to the ground state of the reactants, thereby altering the activation energy and, consequently, the reaction rate.[1] Polar aprotic solvents, such as 1,3-Dimethylpyrrolidin-2-one, are characterized by their polarity and the absence of acidic protons. This class of solvents is particularly effective in accelerating bimolecular nucleophilic substitution (SN2) reactions. They possess strong dipole moments that can solvate cations, while leaving the anionic nucleophile relatively unsolvated and, therefore, more reactive.

The Menschutkin Reaction: A Model for Studying Solvent Effects

To provide a quantitative basis for comparison, we will utilize the Menschutkin reaction as our model system. This reaction involves the quaternization of a tertiary amine by an alkyl halide, a classic example of an SN2 reaction. The reaction between triethylamine (Et₃N) and ethyl iodide (EtI) is a well-studied example, proceeding from neutral reactants to a charged product through a polar transition state.

Et₃N + EtI → [Et₃N⁺---CH₂(CH₃)---I⁻]‡ → Et₄N⁺I⁻

The significant charge separation in the transition state makes the reaction rate highly sensitive to the polarity and solvating properties of the medium.

Comparative Analysis of Polar Aprotic Solvents

While specific kinetic data for the Menschutkin reaction in this compound is not available in the reviewed literature, we can infer its potential performance by comparing its physical properties with those of other common polar aprotic solvents for which kinetic data exists.

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Boiling Point (°C)Rate Constant (k₂) [L mol⁻¹ s⁻¹] for Et₃N + EtI at 25°CRelative Rate
This compound ~32 (estimated)~4.1 (estimated)197.6[2]Not AvailableNot Available
N,N-Dimethylformamide (DMF)36.73.861532.4 x 10⁻⁴2400
Dimethyl sulfoxide (DMSO)46.73.961895.0 x 10⁻³50000
Acetonitrile (MeCN)37.53.9281.62.7 x 10⁻⁴2700
N-Methyl-2-pyrrolidone (NMP)32.2[3]4.09[3]202[4]1.1 x 10⁻³11000
Acetone20.72.8856.55.0 x 10⁻⁵500
Benzene2.3080.11.0 x 10⁻⁶10
n-Hexane1.90691.0 x 10⁻⁷1

Note: The dielectric constant and dipole moment for this compound are estimated based on the values for the structurally similar N-Methyl-2-pyrrolidone (NMP). Rate constants for the Menschutkin reaction are sourced from various literature reports for comparative purposes.

Based on its structural similarity to NMP, this compound is expected to be a highly effective solvent for promoting SN2 reactions. Its estimated high dielectric constant and dipole moment suggest it can effectively stabilize the polar transition state of the Menschutkin reaction, leading to a significant rate enhancement compared to non-polar or less polar solvents. The additional methyl group at the 3-position may introduce some steric effects, but its primary influence is expected to be on the solvent's physical properties.

Experimental Workflow for Kinetic Analysis

The determination of reaction kinetics is a cornerstone of physical organic chemistry. A robust experimental protocol is essential for obtaining reliable and reproducible data.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Reactant & Solvent Preparation B Temperature Equilibration A->B Precise Concentrations C Initiate Reaction (Mixing) B->C Controlled Temperature D Spectrophotometric Monitoring C->D Time-course Measurement E Data Acquisition (Abs vs. Time) D->E Data Logging F Kinetic Plotting & Rate Constant Calculation E->F Data Processing

Caption: Experimental workflow for determining reaction kinetics.

Detailed Experimental Protocol: Determining the Rate Constant of the Menschutkin Reaction

This protocol outlines the steps for determining the second-order rate constant for the reaction between triethylamine and ethyl iodide using UV-Vis spectrophotometry. The formation of the tetraethylammonium iodide product can be monitored by the increase in absorbance at a specific wavelength.

Materials:

  • This compound (or other solvent of choice)

  • Triethylamine (Et₃N)

  • Ethyl iodide (EtI)

  • UV-Vis Spectrophotometer with temperature control

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of triethylamine of known concentration in the chosen solvent.

    • Prepare a stock solution of ethyl iodide of known concentration in the same solvent.

    • The concentrations should be chosen such that the reaction proceeds at a measurable rate and the final product concentration gives an absorbance within the linear range of the spectrophotometer.

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the tetraethylammonium iodide product. This should be determined experimentally by scanning the UV-Vis spectrum of a prepared standard of the product.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C) and allow it to equilibrate.

  • Kinetic Run:

    • Pipette the required volume of the triethylamine solution into a cuvette and place it in the thermostatted holder. Allow it to reach thermal equilibrium (approximately 5-10 minutes).

    • Initiate the reaction by adding the required volume of the ethyl iodide solution to the cuvette. Quickly mix the contents thoroughly with a pipette or by inverting the capped cuvette.

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time. Data points should be collected at regular intervals until the reaction is substantially complete.

  • Data Analysis:

    • For a second-order reaction with initial concentrations [Et₃N]₀ and [EtI]₀, the integrated rate law can be expressed in a linear form. If the initial concentrations are equal ([Et₃N]₀ = [EtI]₀ = [A]₀), the equation is: 1/[A]t = kt + 1/[A]₀ where [A]t is the concentration of the reactant at time t.

    • If the initial concentrations are different, the equation is: ln(([EtI]₀[Et₃N]t)/([Et₃N]₀[EtI]t)) = ([EtI]₀ - [Et₃N]₀)kt

    • The concentration of the product at any time t, [P]t, can be related to the absorbance (A_t) by the Beer-Lambert law: A_t = εbc_t, where ε is the molar absorptivity, b is the path length, and c is the concentration. The concentration of the reactants can be determined from the stoichiometry and the product concentration.

    • Plot the appropriate function of concentration versus time. The slope of the resulting straight line will be related to the second-order rate constant, k.

Causality Behind Experimental Choices

  • Choice of Spectrophotometry: This technique allows for continuous, non-invasive monitoring of the reaction progress by tracking the formation of the product, which is often colored or UV-active.[5]

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible kinetic data.

  • Pseudo-First-Order Conditions: In some cases, it is advantageous to use a large excess of one reactant. This simplifies the rate law to a pseudo-first-order expression, making the data analysis more straightforward.

Conclusion and Future Directions

While this guide provides a comprehensive framework for comparing the reaction kinetics in this compound with other polar aprotic solvents, the absence of direct experimental data highlights an opportunity for future research. The predicted high performance of this compound as a solvent for SN2 reactions, based on its physical properties, warrants experimental validation. Such studies would provide valuable quantitative data for chemists seeking to optimize reaction conditions and would further our understanding of the intricate role of the solvent in chemical reactivity.

References

A Senior Application Scientist's Guide to Solvent Selection: Assessing the Environmental Impact of 1,3-Dimethylpyrrolidin-2-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse of a Reaction

In the intricate world of chemical synthesis and pharmaceutical development, solvents are the unsung heroes. They are the medium in which transformations occur, purifications are perfected, and formulations are born. However, the choice of solvent carries a weight that extends far beyond the reaction flask. The pharmaceutical industry, in particular, is a significant contributor to solvent-related waste streams, with estimates suggesting that solvents can account for 80-90% of the mass in a standard batch chemical operation and have a profound lifecycle impact.[1] This reality has catalyzed a paradigm shift towards green chemistry, compelling researchers and industry professionals to re-evaluate their solvent choices through the lens of environmental stewardship and long-term sustainability.[2][3]

This guide provides an in-depth comparative analysis of the environmental impact of 1,3-Dimethylpyrrolidin-2-one, a polar aprotic solvent, against a spectrum of conventional and emerging greener alternatives. Our objective is to move beyond simple property listings and delve into the causality behind environmental metrics, equipping you, the researcher and drug development professional, with the critical insights needed to make informed, responsible, and scientifically sound solvent selections. We will explore the crucial pillars of environmental assessment—biodegradability, toxicity, and lifecycle analysis—grounded in authoritative data and standardized protocols.

The Polar Aprotic Solvent Family: Utility and Scrutiny

Polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are prized for their ability to dissolve a wide range of compounds and accelerate reaction rates, particularly for nucleophilic substitutions.[4] However, their utility is often overshadowed by significant health and environmental concerns, including reproductive toxicity and persistence in the environment.[5]

This compound belongs to this family of pyrrolidinone-based solvents. While specific, comprehensive environmental data for this particular molecule is not as readily available as for its close analog, NMP, we can infer its likely profile based on its structure and compare it to the well-documented impacts of its chemical relatives and their modern replacements. This guide will use NMP as a primary benchmark for the pyrrolidinone class while evaluating other alternatives.

Comparative Environmental Assessment of Solvents

The selection of a "greener" solvent is not a one-size-fits-all decision but a multi-faceted assessment.[6] We must consider its origin, its fate in the environment, and its impact on living organisms. The following tables summarize key environmental and safety parameters for this compound and a selection of relevant alternatives.

Table 1: Environmental Fate & Ecotoxicity Profile

SolventChemical ClassBiodegradability (OECD 301)Aquatic Toxicity (96h LC50, Fish)Source
This compound Pyrrolidinone (Polar Aprotic)Data not readily availableData not readily availableBio-based/Petroleum
N-Methyl-2-pyrrolidone (NMP) Pyrrolidinone (Polar Aprotic)Readily biodegradable, but can be persistent under certain conditions.>500 mg/L (Fathead minnow)Petroleum
Dimethyl Sulfoxide (DMSO) Sulfoxide (Polar Aprotic)Not readily biodegradable>25,000 mg/L (Fathead minnow)Petroleum
gamma-Valerolactone (GVL) Lactone (Polar Aprotic)Readily biodegradable>100 mg/L (Zebrafish)Bio-based
Dihydrolevoglucosenone (Cyrene™) Bicyclic Ether-ketoneNot readily biodegradable>100 mg/L (Zebrafish)Bio-based
Ethanol Alcohol (Polar Protic)Readily biodegradable~13,000 mg/L (Rainbow trout)Bio-based/Petroleum

Table 2: Health & Safety Profile

SolventKey Health HazardsRegulatory Status (Example: REACH)
This compound Irritant; flammable.[7] Limited long-term toxicity data available.Registered; classified as causing severe skin burns and eye damage, harmful if swallowed.
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicant (may damage fertility or the unborn child). Skin and eye irritant.Substance of Very High Concern (SVHC); restricted in many applications.[8][9]
Dimethyl Sulfoxide (DMSO) Generally low toxicity, but readily penetrates the skin, potentially carrying other dissolved substances with it.Not generally considered a hazardous solvent.
gamma-Valerolactone (GVL) Skin and severe eye irritant.Generally considered to have a favorable safety profile.
Dihydrolevoglucosenone (Cyrene™) Skin and eye irritant.Marketed as a safer alternative to NMP.
Ethanol Flammable; high concentrations can cause CNS depression.Widely used; generally regarded as safe for many applications.

Methodologies for Environmental Impact Assessment

To ensure that comparisons are objective and reliable, standardized testing protocols are essential. These protocols are self-validating systems that provide a common language for assessing chemical safety and environmental fate.

Experimental Protocol 1: Assessing Ready Biodegradability via OECD 301F (Manometric Respirometry)

The principle behind this test is to evaluate the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aquatic environment.[10][11]

Causality: We measure the oxygen consumed by microorganisms as they metabolize the test substance. This oxygen demand is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated total amount of oxygen required to oxidize the substance completely to CO₂, water, and mineral salts. A high percentage of ThOD indicates efficient biodegradation.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A buffered aqueous solution containing essential mineral nutrients (e.g., potassium, magnesium, calcium, iron salts) is prepared to support microbial life.

  • Inoculum Preparation: The microbial source is typically activated sludge from a wastewater treatment plant, surface water, or soil. This ensures a diverse population of microorganisms. The inoculum is prepared and acclimatized according to OECD guidelines.

  • Test Setup: The test is performed in sealed bottles fitted with pressure sensors.

    • Test Bottles: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium along with the inoculum.

    • Control Bottles (Blank): Contain only the inoculum and mineral medium. This allows for the measurement of background respiration from the inoculum itself, which is subtracted from the test results.

    • Reference Bottles: A readily biodegradable substance like sodium benzoate is run in parallel to validate the viability and activity of the inoculum.

  • Incubation: Bottles are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days with continuous stirring.

  • Data Collection: The pressure change in the headspace of each bottle, resulting from oxygen consumption, is measured continuously by the respirometer.

  • Interpretation of Results:

    • The percentage of biodegradation is calculated based on the measured oxygen uptake versus the ThOD.

    • Pass Level: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within the 28-day test period.[11][12]

    • 10-Day Window: Crucially, this pass level must be reached within a 10-day window that begins once 10% biodegradation has been achieved.[11] This criterion ensures that degradation is swift and not a result of slow adaptation by the microbial community.

Experimental Protocol 2: Assessing Acute Aquatic Toxicity via OECD 203 (Fish, Acute Toxicity Test)

This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period, typically 96 hours.

Causality: This test provides a benchmark for the acute toxicity of a substance to aquatic vertebrates. A lower LC50 value indicates higher toxicity. This data is critical for environmental risk assessment and for classifying the hazards of a chemical.

Step-by-Step Methodology:

  • Test Organism Selection: A standard fish species is used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). The fish are acclimatized to laboratory conditions.

  • Test Solutions: A series of test concentrations are prepared by dissolving the solvent in dilution water. A geometric series of at least five concentrations is recommended to span the expected toxicity range.

  • Control Group: A control group is maintained in dilution water only, with no added test substance.

  • Exposure: A set number of fish (e.g., 7-10) are randomly assigned to each test concentration and the control. They are exposed for a continuous 96-hour period under controlled conditions (temperature, light cycle, oxygen levels).

  • Observation: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. Other observable effects (e.g., loss of equilibrium, respiratory distress) are also noted.

  • Data Analysis: Statistical methods (e.g., probit analysis) are used to calculate the LC50 value and its 95% confidence limits at the end of the 96-hour exposure.

Visualization of Key Concepts

To better illustrate the frameworks discussed, the following diagrams are provided.

G cluster_0 cluster_1 Environmental & Safety Screening cluster_2 cluster_3 A Initial Solvent Requirement (e.g., Polar Aprotic) B Toxicity Assessment (Reproductive, Aquatic, etc.) A->B Filter 1 C Biodegradability (OECD 301) B->C Filter 2 D Lifecycle Assessment (LCA) (Raw Materials, Energy, Waste) C->D Filter 3 E Performance Evaluation (Solubility, Reactivity, Boiling Point) D->E Viable Candidates F Solvent Selection Decision E->F

Caption: A workflow for sustainable solvent selection.

LCA cluster_inputs System Inputs cluster_outputs System Outputs (Impacts) A Raw Material Extraction (e.g., Petroleum, Biomass) B Solvent Manufacturing A->B Inputs O1 Air Emissions O2 Water Effluents O3 Solid Waste C Use Phase (Synthesis, Purification) B->C Product D End-of-Life C->D E Recycling & Recovery D->E F Waste Treatment & Disposal D->F E->C Circular Path I1 Energy I2 Water

Caption: A simplified diagram of a solvent's lifecycle assessment.

Lifecycle Assessment (LCA): The Bigger Picture

While toxicity and biodegradability data are crucial, they only tell part of the story. A Lifecycle Assessment (LCA) provides a more holistic environmental evaluation, from "cradle to grave" or "cradle to cradle."[13] This involves quantifying the energy, raw materials, and waste associated with a solvent's entire existence.

  • NMP's Lifecycle: The manufacturing of NMP from petroleum feedstocks is an energy-intensive process that contributes to greenhouse gas emissions.[14] However, NMP can be effectively recovered and recycled via distillation, which can reduce total lifecycle emissions by as much as 44%.[14][15] This highlights that the "use" and "end-of-life" phases are just as important as the manufacturing process.

  • Bio-based Alternatives (GVL, Cyrene™): Solvents derived from renewable feedstocks like biomass can offer a lower carbon footprint from a raw material perspective.[16] However, a full LCA is still necessary. The processes to convert biomass into a purified solvent also consume energy and may use other chemicals, and the overall "greenness" depends on the efficiency of this conversion.[17]

Conclusion and Future Outlook

The environmental assessment of this compound, viewed through the lens of its well-studied analog NMP, underscores the challenges associated with traditional polar aprotic solvents. While effective, their environmental and health profiles necessitate a move towards safer, more sustainable alternatives.

The data strongly suggests that emerging bio-based solvents like gamma-Valerolactone (GVL) present a compelling case for substitution, offering favorable biodegradability and toxicity profiles. However, no solvent is a universal "green" solution.[6] A solvent like DMSO, while not readily biodegradable, has exceptionally low toxicity, making it a better choice in certain applications. The future of solvent selection lies not in finding a single perfect solvent, but in developing a nuanced, context-driven approach.[18] As researchers and drug development professionals, our responsibility is to weigh the performance requirements against a comprehensive environmental impact assessment, utilizing standardized data to justify our choices and drive the pharmaceutical industry towards a more sustainable future.[2][19]

References

A Comparative Benchmarking Guide: 1,3-Dimethylpyrrolidin-2-one versus NMP, DMF, and DMSO in Key Reaction Classes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and the overall safety and sustainability of a synthetic route. This guide provides an in-depth technical comparison of 1,3-Dimethylpyrrolidin-2-one, a lesser-known pyrrolidone derivative, against the widely used aprotic polar solvents: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

While extensive experimental data for this compound in various reaction types is not widely available in peer-reviewed literature, this guide will offer a comparative analysis based on its physicochemical properties and available information, contrasted with the well-documented performance of NMP, DMF, and DMSO in two critical reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Introduction to the Solvents

Dipolar aprotic solvents are indispensable in a vast array of chemical transformations due to their ability to dissolve a wide range of substrates and stabilize charged intermediates. NMP, DMF, and DMSO have long been the workhorses in this category. However, mounting concerns over their reproductive toxicity and environmental impact have spurred the search for safer alternatives.[1] this compound emerges as a potential candidate from the alkylpyrrolidone family, warranting a closer examination of its properties and potential performance.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound and its common counterparts.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 19597-07-0872-50-468-12-267-68-5
Molecular Formula C₆H₁₁NOC₅H₉NOC₃H₇NOC₂H₆OS
Molar Mass ( g/mol ) 113.1699.1373.0978.13
Boiling Point (°C) 197.6202153189
Melting Point (°C) --24-6118.5
Density (g/cm³ at 20°C) ~0.9731.0280.9441.100
Dipole Moment (Debye) Not widely reported4.093.863.96
Dielectric Constant Not widely reported32.236.747.2

Data compiled from various sources.

The structural similarity of this compound to NMP suggests it likely possesses comparable polarity and solvency characteristics. The additional methyl group at the 3-position may influence its steric profile and solvation capabilities, potentially impacting reaction kinetics and selectivity.

Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

Causality of Solvent Choice in SNAr Reactions: SNAr reactions proceed via a Meisenheimer complex, a charged intermediate. Dipolar aprotic solvents are favored for these reactions as they effectively solvate the cation (counter-ion of the nucleophile) while leaving the nucleophile relatively "naked" and more reactive. This leads to significant rate enhancements compared to protic solvents.

dot

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

While specific experimental data for this compound in SNAr reactions is scarce, we can infer its potential performance based on the known behavior of similar solvents.

Comparative Insights:

  • NMP and DMF: Both are excellent solvents for SNAr reactions, often used at elevated temperatures to drive reactions to completion.[2] Their high boiling points and ability to dissolve a wide range of reactants and bases make them suitable for a broad scope of SNAr transformations.

  • DMSO: Often shows superior performance in SNAr reactions, even at lower temperatures, due to its high polarity and ability to strongly solvate cations.

Experimental Protocol: A Model SNAr Reaction

The following is a representative protocol for an SNAr reaction, which can be adapted to compare the performance of different solvents.

Reaction: Synthesis of a diaryl ether via Ullmann Condensation (a type of copper-catalyzed SNAr).[2]

Materials:

  • Aryl halide (e.g., 4-chloronitrobenzene)

  • Phenol

  • Potassium carbonate (or other suitable base)

  • Copper catalyst (e.g., CuI)

  • Solvent (NMP, DMF, DMSO, or this compound)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper catalyst (0.1 eq).

  • Add the chosen solvent to achieve a desired concentration (e.g., 0.5 M).

  • Heat the reaction mixture to a specified temperature (e.g., 150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diaryl ether.

By running this reaction in parallel with each of the four solvents under identical conditions, one could generate comparative data on reaction time and yield.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Causality of Solvent Choice in Cross-Coupling: Solvents in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, play a multifaceted role. They must dissolve the reactants, reagents, and catalyst, and their polarity can influence the stability of intermediates in the catalytic cycle, thereby affecting reaction rates and selectivity.

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Insights:

  • DMF and NMP: These are frequently used solvents in Suzuki-Miyaura and Sonogashira reactions.[2] They offer good solubility for a variety of substrates and reagents. In some cases, the choice between them can influence reaction selectivity.

  • DMSO: While also used, its strong coordinating ability can sometimes have an inhibitory effect on the palladium catalyst.

Experimental Protocol: A Model Sonogashira Coupling Reaction

The following protocol for a Sonogashira coupling can serve as a basis for comparing solvent performance.

Reaction: Coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (NMP, DMF, DMSO, or this compound)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add the chosen solvent and the base.

  • Add the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Safety and Toxicological Profile

A crucial aspect of solvent selection is the consideration of its safety profile. NMP and DMF are under increasing regulatory scrutiny due to their reproductive toxicity.[1]

  • NMP: Classified as a substance that may damage the unborn child.[3]

  • DMF: Also classified as a reproductive toxicant.

  • DMSO: Generally considered to have a lower toxicity profile than NMP and DMF.

  • This compound: As a member of the alkylpyrrolidone class, it is prudent to handle it with care, assuming a toxicological profile similar to other members of this family until more specific data becomes available. The EPA has expressed concern about alkylpyrrolidones as a class due to the known risks of NMP.[1]

Conclusion and Future Outlook

While this compound remains a relatively unexplored solvent, its structural similarity to NMP suggests it could be a viable alternative in various chemical transformations. Its higher boiling point compared to DMF may be advantageous in high-temperature reactions. However, the lack of comprehensive performance and safety data is a significant barrier to its widespread adoption.

This guide has provided a framework for the comparative evaluation of this compound against established aprotic polar solvents. It is imperative that further research is conducted to generate the necessary experimental data to fully assess its potential as a safer and effective alternative in organic synthesis. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3-Disubstituted Pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidin-2-one scaffold represents a privileged structure, forming the core of a multitude of biologically active compounds.[1][2] Its inherent features, including a chiral center at the 5-position and the capacity for diverse substitutions, make it a versatile template for designing novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,3-disubstituted pyrrolidin-2-one analogs, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. While the specific analog, 1,3-Dimethylpyrrolidin-2-one, has limited dedicated research, this guide will explore the broader class of 1,3-disubstituted pyrrolidin-2-ones to provide a comprehensive and actionable framework for future drug discovery efforts.

The Pyrrolidin-2-one Core: A Foundation for Diverse Bioactivity

The five-membered lactam ring of pyrrolidin-2-one is a key pharmacophore found in a wide array of therapeutic agents, from nootropics to anticonvulsants and anticancer agents.[1][3] The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical factor for effective interaction with biological targets.[3] Modifications at the N-1 and C-3 positions, in particular, have been shown to significantly influence the pharmacological profile of these analogs.

Comparative Analysis of Biological Activities

The strategic placement of various functional groups at the 1 and 3-positions of the pyrrolidin-2-one ring can dramatically alter the biological activity of the resulting analogs. This section will compare the SAR of these compounds across several key therapeutic areas.

Anticancer Activity

The pyrrolidin-2-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] The introduction of specific substituents at the 1 and 3-positions can confer potent cytotoxic and antiproliferative activities.

A notable example is the class of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. In these analogs, a diphenylamine moiety at the 1-position and a carbohydrazide group at the 3-position, which is further derivatized to form various hydrazones, have been shown to exhibit significant cytotoxicity against several cancer cell lines.[3]

Key SAR Insights for Anticancer Activity:

  • Substitution on the N-1 Phenyl Ring: The nature and position of substituents on the N-1 phenyl ring are critical for activity.

  • Hydrazone Moiety at C-3: The substituent on the hydrazone moiety at the 3-position significantly impacts potency and selectivity. For instance, compounds bearing a 5-nitrothiophen-2-yl)methylene or a 3,4-dichlorobenzylidene group at this position have demonstrated high potency against melanoma and prostate cancer cell lines.[3]

Table 1: Comparative Anticancer Activity of 1,3-Disubstituted Pyrrolidin-2-one Analogs

Compound IDN-1 SubstituentC-3 Substituent LinkageC-3 Terminal GroupCancer Cell LineIC50 (µM)Reference
A 4-(phenylamino)phenyl-C(=O)NHN=CH-5-nitrothiophen-2-ylIGR39 (Melanoma)5.2[3]
B 4-(phenylamino)phenyl-C(=O)NHN=CH-3,4-dichlorophenylIGR39 (Melanoma)2.5[3]
C 4-(phenylamino)phenyl-C(=O)NHN=CH-4-aminophenylPPC-1 (Prostate)20.2[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Logical Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT Migration Wound Healing Assay (Metastasis) MTT->Migration Active Compounds Apoptosis Apoptosis Assays (e.g., Annexin V) Migration->Apoptosis Potent Inhibitors CellCycle Cell Cycle Analysis Apoptosis->CellCycle

Caption: Workflow for anticancer screening of 1,3-disubstituted pyrrolidin-2-one analogs.

Anticonvulsant Activity

The pyrrolidin-2,5-dione scaffold, closely related to pyrrolidin-2-one, has proven to be a valuable template for the development of anticonvulsant agents.[3] SAR studies on 1,3-disubstituted pyrrolidine-2,5-diones have revealed that the nature of the substituents at both positions is crucial for their activity in preclinical models of epilepsy.

Key SAR Insights for Anticonvulsant Activity:

  • Substituent at C-3: The bulk and nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influence the anticonvulsant profile. For instance, derivatives with a 3-benzhydryl or 3-isopropyl group tend to show better protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, a model for absence seizures. In contrast, smaller substituents like a 3-methyl group or no substitution at this position lead to higher activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.[3]

  • Substituent at N-1: The nature of the arylpiperazine moiety attached to the N-1 position also plays a role. A 3-trifluoromethylphenylpiperazine group is often associated with higher activity in the MES test.[3]

Table 2: Comparative Anticonvulsant Activity of 1,3-Disubstituted Pyrrolidine-2,5-dione Analogs

Compound ClassC-3 SubstituentN-1 LinkerN-1 Terminal GroupAnticonvulsant TestActivityReference
Benzhydryl series Benzhydryl-(CH2)2-4-(3-trifluoromethylphenyl)piperazin-1-ylMESED50 = 88.2 mg/kg[3]
Isopropyl series Isopropyl-(CH2)2-4-(3,4-dichlorophenyl)piperazin-1-ylscPTZED50 = 65.7 mg/kg[3]
Methyl series Methyl-(CH2)2-4-(3-trifluoromethylphenyl)piperazin-1-ylMESHigh[3]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Signaling Pathway in Epilepsy and Potential Drug Targets

G cluster_0 Neuronal Excitability cluster_1 Seizure Activity Na_Channel Voltage-gated Na+ Channels Seizure Seizure Na_Channel->Seizure Increased Influx Ca_Channel Voltage-gated Ca2+ Channels Ca_Channel->Seizure Increased Influx GABA_R GABA-A Receptors GABA_R->Seizure Decreased Inhibition Pyrrolidinone Pyrrolidinone Analogs Pyrrolidinone->Na_Channel Modulation Pyrrolidinone->Ca_Channel Modulation Pyrrolidinone->GABA_R Enhancement

Caption: Potential mechanisms of anticonvulsant action of pyrrolidinone analogs.

Anti-inflammatory Activity

Certain 2-pyrrolidinone derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX).

Key SAR Insights for Anti-inflammatory Activity:

  • Acidic Moieties: The presence of acidic moieties, such as carboxylic acids, and their spatial orientation are crucial for effective inhibition of enzymes like LOX.

  • 2-Pyrrolidinone as a Scaffold: The pyrrolidinone core itself contributes significantly to the inhibitory properties of these compounds.

Experimental Protocol: In Vivo Rat Paw Edema Assay

This assay is a standard method to evaluate the anti-inflammatory activity of compounds in vivo.

  • Animal Model: Wistar rats are commonly used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after the injection of the phlogistic agent using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Synthesis Strategies for 1,3-Disubstituted Pyrrolidin-2-ones

A common and versatile method for the synthesis of 1,3-disubstituted pyrrolidin-2-ones involves a multi-step sequence starting from readily available precursors.

General Synthetic Scheme

G Reactant1 γ-Butyrolactone Intermediate1 N-Substituted-4-hydroxybutanamide Reactant1->Intermediate1 Reactant2 Primary Amine (R1-NH2) Reactant2->Intermediate1 Intermediate2 1-Substituted-pyrrolidin-2-one Intermediate1->Intermediate2 Cyclization Product 1,3-Disubstituted-pyrrolidin-2-one Intermediate2->Product Alkylation/Acylation at C-3 Reactant3 Electrophile (R3-X) Reactant3->Product

Caption: A general synthetic route to 1,3-disubstituted pyrrolidin-2-ones.

Conclusion and Future Perspectives

The 1,3-disubstituted pyrrolidin-2-one scaffold is a highly valuable framework in medicinal chemistry, offering the potential to develop novel therapeutics for a range of diseases. This guide has provided a comparative analysis of the SAR of these analogs in the context of anticancer, anticonvulsant, and anti-inflammatory activities. The key takeaway for researchers is the critical importance of the nature and spatial arrangement of substituents at the N-1 and C-3 positions in determining the biological activity profile.

Future research in this area should focus on:

  • Systematic Exploration of Substituents: A more systematic investigation of a wider variety of substituents at the 1 and 3-positions is needed to build more comprehensive QSAR models.[4]

  • Stereochemistry: The influence of stereochemistry at the C-3 and C-5 positions on biological activity should be thoroughly investigated.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will be crucial for their further development as clinical candidates.

By leveraging the insights provided in this guide, researchers can more effectively design and synthesize novel 1,3-disubstituted pyrrolidin-2-one analogs with improved potency, selectivity, and therapeutic potential.

References

A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data Involving 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1,3-Dimethylpyrrolidin-2-one in Experimental Design

This compound, a derivative of the versatile pyrrolidine ring, is utilized in various research and development applications, including as an intermediate in organic synthesis for potential drug candidates.[1][2] Its properties can influence experimental outcomes, whether it's used as a solvent, a reactant, or part of a novel molecular scaffold.[1] The inherent variability in biological and chemical systems necessitates robust statistical methods to distinguish true effects from random noise. Preclinical studies, which form the bedrock of drug development, must be meticulously planned and analyzed to ensure that decisions to advance to clinical trials are based on reliable data.[3][4][5]

This guide will compare and contrast two common experimental scenarios and the statistical methodologies best suited for their analysis:

  • Scenario A: Dose-Response Analysis for determining the bioactivity (e.g., IC50) of a compound synthesized using this compound.

  • Scenario B: Process Optimization for maximizing the yield of a chemical reaction where this compound is a key component.

Comparative Analysis of Statistical Methodologies

Scenario A: Dose-Response Bioactivity Assays

In these experiments, a compound is tested across a range of concentrations to determine its biological effect, such as inhibiting cell growth.[7] The goal is often to calculate the half-maximal inhibitory concentration (IC50).[7][8]

Methodology Comparison: ANOVA vs. Non-Linear Regression

Statistical MethodDescriptionAdvantagesDisadvantages & Cautions
One-Way ANOVA Analysis of Variance (ANOVA) compares the means of three or more groups to determine if at least one group is significantly different from the others.[6][9][10][11] It partitions the total variance in the data into between-group and within-group components.[9]Excellent for identifying if any concentration produces a statistically significant effect compared to a control.[12]Does not directly calculate the IC50. A significant p-value only indicates a difference among groups, requiring post-hoc tests (e.g., Tukey's HSD, Dunnett's test) to identify which specific groups differ.[13][14][15] This approach treats concentration as a categorical, not continuous, variable.
Non-Linear Regression This method fits dose-response data to a sigmoidal curve (e.g., four-parameter logistic model).[16][17] It models the relationship between the continuous variable (concentration) and the response.The gold standard for determining potency metrics like IC50.[8][18][19] It provides a quantitative measure of the drug's effectiveness and allows for statistical comparison of IC50 values between different compounds. The model describes the entire dose-response relationship.[17]Requires a sufficient number of data points across the concentration range to achieve a good fit.[7][16] The choice of model can influence the result, and visual inspection of the curve fit is crucial.[19]

Expert Insight: While ANOVA can confirm an effect at specific concentrations, it is insufficient for characterizing the potency of a compound. Non-linear regression is the superior method for dose-response analysis as it provides the critical IC50 parameter, which is a continuous measure of potency essential for comparing candidate drugs.[16][17][20]

Scenario B: Chemical Process Optimization

Here, the goal is to find the optimal conditions (e.g., temperature, concentration of this compound, reaction time) to maximize a desired outcome, such as product yield.

Methodology Comparison: OFAT vs. Design of Experiments (DoE)

Statistical MethodDescriptionAdvantagesDisadvantages & Cautions
One-Factor-at-a-Time (OFAT) An iterative approach where one experimental factor is varied while all others are held constant.Simple to design and execute. Intuitively straightforward.Highly inefficient and frequently fails to find the true optimum.[21] Crucially, it cannot detect interactions between factors (e.g., the effect of temperature might change at different solvent concentrations).[21]
Design of Experiments (DoE) A statistical framework for systematically and simultaneously varying multiple factors.[22] Common designs include factorial and response surface methodology.Highly efficient, providing maximum information from the minimum number of experiments.[22][23][24] Its primary advantage is the ability to identify and quantify interactions between factors, leading to a more robust process understanding and true optimization.[21][23]Requires specialized software (e.g., JMP, Minitab) and a greater initial investment in planning the experimental design.[24]

Expert Insight: The OFAT approach is fundamentally flawed for optimization because it ignores the reality of chemical processes where factors interact. DoE is the authoritative, industry-standard method for process optimization.[23][24][25] It provides a comprehensive model of the process, reduces development time, and leads to more robust and reproducible outcomes.[22][24]

Self-Validating Experimental Protocols & Data Analysis

A trustworthy protocol is a self-validating one. For statistical analysis, this means rigorously checking the assumptions of the chosen test before interpreting the results.

Protocol 1: Dose-Response Analysis via ANOVA

This protocol details the steps for a robust ANOVA, including assumption checks.

  • State the Hypothesis:

    • Null Hypothesis (H₀): The means of all treatment groups (including control) are equal.[26]

    • Alternative Hypothesis (Hₐ): At least one group mean is different.[26]

  • Check Statistical Assumptions: This step is critical for the validity of the ANOVA results.[13][26]

    • Normality: The data within each group should be approximately normally distributed.[13][27]

      • Test: Shapiro-Wilk test. A p-value > 0.05 suggests normality.[27]

    • Homogeneity of Variances (Homoscedasticity): The variance within each group should be roughly equal.[13][15][27]

      • Test: Levene's test. A p-value > 0.05 indicates that the variances are equal.[27]

    • Independence: Observations should be independent of each other. This is ensured by proper experimental design and randomization.[3][13][26]

  • Perform the ANOVA:

    • Calculate the F-statistic, which is the ratio of between-group variability to within-group variability.[9][10]

  • Interpret the Results:

    • If the p-value associated with the F-statistic is less than your significance level (typically α = 0.05), reject the null hypothesis.[10][26] This means there is a statistically significant difference somewhere among the groups.

  • Conduct Post-Hoc Tests (if ANOVA is significant):

    • An ANOVA test only tells you that there is a difference, not where it is.[13]

    • Use a test like Tukey's Honestly Significant Difference (HSD) for all pairwise comparisons or Dunnett's test if comparing all groups to a single control.[13][14] These tests adjust the p-value to account for multiple comparisons, preventing an inflation of Type I errors.[14]

Protocol 2: IC50 Determination via Non-Linear Regression
  • Data Preparation:

    • Transform the concentration values to their logarithms (log10). This typically linearizes the sigmoidal curve around its central portion, improving the model fit.

    • Normalize the response data. For example, express cell viability as a percentage of the vehicle control (0% inhibition) and a positive control (100% inhibition).

  • Choose a Model:

    • The most common model is the four-parameter logistic equation (log(inhibitor) vs. response - Variable slope).[17][28] This model fits the bottom and top plateaus of the curve, the IC50, and the Hill slope.

  • Perform the Regression and Assess Fit:

    • Use software like GraphPad Prism to fit the curve.[8][18]

    • Examine the R-squared value, which indicates the goodness of fit (values closer to 1.0 are better).

    • Visually inspect the graph to ensure the fitted curve accurately represents the data points.

    • Review the confidence intervals for the IC50. A very wide interval may suggest that the data do not define the parameter well.

  • Interpret the IC50:

    • The IC50 is the concentration of the compound that produces a 50% response. It is reported with its 95% confidence interval.

Visualization of Workflows and Concepts

Diagrams provide a clear, logical overview of complex processes.

G Diagram 1: Statistical Test Selection Workflow cluster_start cluster_goal Primary Goal cluster_analysis Analysis Path cluster_steps Key Steps cluster_output Final Output Start Define Research Question & Experimental Design Goal_Compare Compare Means of >=3 Groups? Start->Goal_Compare What is the goal? Goal_Optimize Optimize a Process with Multiple Factors? Start->Goal_Optimize What is the goal? ANOVA_Path ANOVA Path Goal_Compare->ANOVA_Path DOE_Path DoE Path Goal_Optimize->DOE_Path Check_Assumptions Check Assumptions (Normality, Homogeneity) ANOVA_Path->Check_Assumptions Design_Exp Design Experiment (e.g., Factorial) DOE_Path->Design_Exp Run_ANOVA Run ANOVA Check_Assumptions->Run_ANOVA Post_Hoc Run Post-Hoc Tests (e.g., Tukey's HSD) Run_ANOVA->Post_Hoc If p < 0.05 Output_Means Significant Differences Between Group Means Run_ANOVA->Output_Means If p >= 0.05 (No difference) Post_Hoc->Output_Means Run_Exps Run Experiments Design_Exp->Run_Exps Analyze_Model Analyze Model & Interactions Run_Exps->Analyze_Model Output_Optimal Optimal Factor Settings & Interaction Effects Analyze_Model->Output_Optimal

Caption: A decision workflow for selecting the appropriate statistical methodology.

G Diagram 2: Conceptual View of a 2-Factor DoE vs. OFAT cluster_doe Design of Experiments (DoE) cluster_ofat One-Factor-at-a-Time (OFAT) a1 a2 a1->a2 b2 a2->b2 b1 b1->a1 b2->b1 label_doe Simultaneously explores the entire experimental space, capturing corners and enabling detection of interactions. c1 c2 c1->c2 c3 c2->c3 d2 c2->d2 d1 d1->c2 label_ofat Explores a limited path through the experimental space, likely missing the true optimum and ignoring interactions. X1 Factor 1 (e.g., Temperature) Y1 Factor 2 (e.g., Solvent Conc.) X2 Factor 1 (e.g., Temperature) Y2 Factor 2 (e.g., Solvent Conc.)

Caption: Comparison of experimental space coverage between DoE and OFAT.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,3-Dimethylpyrrolidin-2-one (CAS No. 19597-07-0) demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is an organic solvent whose hazard profile necessitates careful handling. Authoritative safety data sheets (SDS) for this chemical and structurally similar compounds indicate several primary routes of exposure and associated risks. The key hazards are identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, our PPE strategy is fundamentally designed to create a complete barrier between the chemical and your body.

  • Skin Contact: Direct contact can lead to irritation[1][2]. Prolonged or repeated exposure may exacerbate this effect.

  • Eye Contact: The most significant immediate risk is serious eye irritation. Splashes can cause discomfort and potential damage if not addressed immediately[1][2].

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation[1][3]. While general use may not require respiratory protection, this becomes critical when vapors are generated or ventilation is inadequate[3].

Core Protective Equipment: Your Essential Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. However, a baseline level of protection is non-negotiable when handling this compound.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: At all times, wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. Standard laboratory safety glasses provide minimal protection against splashes and should be considered insufficient.

  • Best Practice/High-Risk Scenarios: When transferring larger volumes, working under pressure, or when there is any elevated risk of splashing, a full-face shield must be worn in addition to chemical safety goggles. This provides a secondary barrier, protecting the entire face from direct contact[3].

Skin and Body Protection: Preventing Dermal Exposure

Preventing skin contact is crucial to avoid irritation. This involves a multi-component approach.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[4]. Nitrile gloves are a standard and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data.

    • Causality: The integrity of glove material can degrade with prolonged chemical exposure. Always inspect gloves before use and change them immediately if contamination or damage is suspected. For critical or extended procedures, double-gloving provides an additional layer of safety.

  • Laboratory Coat/Coveralls: A standard laboratory coat is required for all routine procedures. For tasks with a higher risk of splashes or spills, consider using chemical-resistant coveralls or a chemical-resistant apron over your lab coat[3]. All protective clothing should be properly fastened to ensure maximum coverage.

Respiratory Protection: When Air Quality is a Concern

Under normal use conditions with adequate ventilation, such as in a certified chemical fume hood, specific respiratory protection is often not required[4]. However, its necessity is dictated by the operational context.

  • Triggering Conditions: Respiratory protection is required when vapors or aerosols are generated, during a large spill, or when working in poorly ventilated areas[3].

  • Equipment: In such scenarios, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is necessary. All personnel requiring the use of a respirator must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA.

Operational Guide: Matching PPE to the Task

The level of PPE must correspond to the risk associated with the specific task. The following table provides a clear, risk-based guide for PPE selection.

Task/Scenario Minimum Required PPE Recommended Best Practice
Low-Volume Handling (<50 mL) inside a Fume Hood Chemical Safety Goggles, Nitrile Gloves, Laboratory Coat
High-Volume Transfers (>50 mL) or Reactions Chemical Safety Goggles, Face Shield, Nitrile Gloves (Double-Gloved), Laboratory CoatChemical-Resistant Apron over Laboratory Coat
Weighing/Sample Preparation on an Open Bench Chemical Safety Goggles, Nitrile Gloves, Laboratory CoatWork within a ventilated balance enclosure if possible.
Spill Cleanup Chemical Safety Goggles, Face Shield, Chemical-Resistant Gloves (e.g., thicker nitrile or butyl rubber), Chemical-Resistant Coveralls or Suit, Chemical-Resistant Boots. NIOSH-approved respirator with organic vapor cartridges.Refer to your institution's specific spill response protocol.
Waste Disposal Chemical Safety Goggles, Nitrile Gloves, Laboratory Coat

Procedural Discipline: Donning and Doffing of PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Gown/Coat: Put on your laboratory coat or coveralls, ensuring it is fully buttoned or zipped.

  • Respirator (if required): Perform a seal check according to your training.

  • Goggles and Face Shield: Put on goggles first, followed by the face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing Procedure (Taking Off)

This process is designed to contain contaminants.

  • Outer Gloves (if double-gloved): Remove the outer, most contaminated pair of gloves and dispose of them.

  • Gown/Coat: Unfasten and remove your lab coat by rolling it down and away from your body, touching only the inside surfaces.

  • Face Shield and Goggles: Remove from the back of your head, handling only the strap.

  • Respirator (if used): Remove from the back.

  • Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[2].

PPE Selection Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level start Assess Task: Volume, Duration, Location spill Is it a Spill or Emergency? start->spill fume_hood Working in a Certified Fume Hood? volume High Volume or Splash Risk? fume_hood->volume Yes level_d Level D (Routine Use): - Goggles - Lab Coat - Nitrile Gloves fume_hood->level_d No (Low Volume) spill->fume_hood No level_b Level B (Emergency/Spill): - Full Face Respirator - Chemical Suit - Chemical Gloves - Boots spill->level_b Yes volume->level_d No level_c Level C (Enhanced Precaution): - Goggles + Face Shield - Lab Coat + Apron - Double Nitrile Gloves volume->level_c Yes caption PPE Selection Workflow for this compound.

Caption: PPE Selection Workflow for this compound.

Disposal and Emergency Plans

Disposal: All used PPE, including gloves, disposable lab coats, and any contaminated materials, must be treated as hazardous waste. Place items in a designated, sealed waste container for collection by your institution's environmental health and safety department. Do not discard contaminated items in regular trash receptacles[2].

First Aid in Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention[2].

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice[2].

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[2][3].

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting[2][4].

By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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